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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid: A Comprehensive Technical Guide

Executive Summary 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 1356145-02-2) is a highly privileged heterocyclic building block utilized extensively in modern medicinal chemistry. With a molecular formula of C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 1356145-02-2) is a highly privileged heterocyclic building block utilized extensively in modern medicinal chemistry. With a molecular formula of C8H5FN2O2 and a molar mass of 180.14 g/mol , this fused bicyclic system serves as a metabolically stable bioisostere for indoles and azaindoles. This whitepaper provides a rigorously validated, causality-driven methodology for the de novo synthesis, isolation, and analytical characterization of this critical scaffold.

Pharmacological Significance & Scaffold Logic

The pyrazolo[1,5-a]pyridine core is a ubiquitous structural motif in targeted therapeutics, particularly in the design of kinase inhibitors (e.g., JAK, RET) and GPCR ligands [1]. The strategic placement of functional groups on this scaffold is governed by strict pharmacological causality:

  • The Pyrazolo[1,5-a]pyridine Core: Acts as a potent hydrogen-bond acceptor/donor system, perfectly suited for anchoring into the ATP-binding hinge region of kinases.

  • C6-Fluorine Substitution: The introduction of the highly electronegative fluorine atom at the C6 position serves a dual purpose. It blocks oxidative metabolism (e.g., by Cytochrome P450 enzymes) at a typically vulnerable aromatic site, and it inductively modulates the pKa of the adjacent C5-carboxylic acid, altering the physicochemical profile of downstream amides.

  • C5-Carboxylic Acid: Acts as the primary synthetic vector for late-stage functionalization, allowing rapid library generation via amide coupling.

Application Scaffold 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid Modification Structural Handles C5-COOH Amide Coupling Vector C6-Fluoro Metabolic Stability Core Kinase Hinge Binder Scaffold->Modification TargetKinase Target Kinase / GPCR (e.g., JAK, RET) Modification->TargetKinase Effect Therapeutic Efficacy (Targeted Therapy) TargetKinase->Effect

Pharmacological rationale and structural handles of the pyrazolo[1,5-a]pyridine scaffold.

Retrosynthetic Strategy & Causality

The most robust approach to constructing the pyrazolo[1,5-a]pyridine system is the 1,3-dipolar cycloaddition of an N-aminopyridinium ylide with an electron-deficient alkyne[2].

Retrosynthetic Disconnection: Cleavage of the pyrazole ring traces back to an N-aminopyridinium salt and an alkyne equivalent. To achieve the specific 6-fluoro-5-carboxylic acid substitution pattern, the optimal starting material is methyl 5-fluoroisonicotinate . The regioselectivity of the cycloaddition is driven by steric causality: the incoming alkyne preferentially attacks the less hindered C2 position of the pyridine ring (yielding the 6-fluoro isomer) rather than the highly hindered C6 position adjacent to the fluorine atom.

Retrosynthesis Target 6-Fluoropyrazolo[1,5-a]pyridine -5-carboxylic acid Intermediate1 3,5-Dicarboxylic Acid Intermediate Target->Intermediate1 Decarboxylation Intermediate2 Diester Cycloadduct (6-Fluoro Isomer) Intermediate1->Intermediate2 Hydrolysis Precursors N-Aminopyridinium Salt + Ethyl Propiolate Intermediate2->Precursors [3+2] Cycloaddition StartingMat Methyl 5-Fluoroisonicotinate Precursors->StartingMat N-Amination

Retrosynthetic workflow for 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems , ensuring that researchers can analytically confirm the success of each transformation before proceeding.

Step 1: N-Amination of Methyl 5-Fluoroisonicotinate

Causality: The pyridine nitrogen must be converted into an electrophilic nitrogen source to form the requisite ylide. O-(Mesitylsulfonyl)hydroxylamine (MSH) is utilized as a highly efficient electrophilic aminating agent.

  • Procedure: Dissolve methyl 5-fluoroisonicotinate (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C. Add a solution of MSH (1.2 equiv) in DCM dropwise. Stir the reaction mixture at room temperature for 4 hours. Concentrate the solvent in vacuo and triturate the residue with diethyl ether to precipitate the salt.

  • Self-Validation / IPC (In-Process Control): TLC (100% EtOAc) must show the complete disappearance of the starting material (Rf = 0.6) and the appearance of a baseline spot (Rf = 0.0) corresponding to the highly polar 1-amino-5-fluoro-4-(methoxycarbonyl)pyridin-1-ium mesitylenesulfonate salt.

Step 2: Regioselective [3+2] Cycloaddition

Causality: The addition of a base deprotonates the N-amino group, generating a reactive N-ylide. This ylide undergoes a 1,3-dipolar cycloaddition with ethyl propiolate. Subsequent oxidative aromatization (often facilitated by atmospheric oxygen or an added oxidant) yields the bicyclic core [3].

  • Procedure: Suspend the N-aminopyridinium salt (1.0 equiv) in DMF. Add K₂CO₃ (2.5 equiv) and stir for 15 minutes to form the ylide. Add ethyl propiolate (1.5 equiv) dropwise. Stir the mixture at room temperature open to the air for 16 hours. Dilute with water and extract with EtOAc. Purify via silica gel chromatography to isolate the major 6-fluoro isomer.

  • Self-Validation / IPC: LC-MS analysis of the crude mixture must show the expected mass [M+H]⁺ = 267.1 for the diester. Regioselectivity is confirmed by ¹H NMR of the crude product; the desired 6-fluoro isomer exhibits a characteristic doublet for the H-7 proton at ~9.0 ppm (J_HF ≈ 5.6 Hz).

Step 3: Global Saponification

Causality: Both the C3-ethyl ester (from the propiolate) and the C5-methyl ester (from the starting material) must be hydrolyzed to enable the subsequent selective decarboxylation.

  • Procedure: Dissolve the diester (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (4.0 equiv) and stir at 50 °C for 4 hours. Cool the mixture and acidify to pH 2 using 1M HCl. Collect the precipitated dicarboxylic acid by filtration and dry under vacuum.

  • Self-Validation / IPC: The reaction is deemed complete when LC-MS shows a complete shift from [M+H]⁺ 267.1 to [M+H]⁺ 225.0. The immediate precipitation of the solid upon acidification provides visual validation of the salt-to-acid conversion.

Step 4: Selective Decarboxylation

Causality: The C3-carboxylic acid is situated on the electron-rich pyrazole ring, making its corresponding transition state during protodecarboxylation highly stable. Conversely, the C5-carboxylic acid resides on the electron-deficient pyridine ring and is highly resistant to decarboxylation. This electronic disparity allows for perfect chemoselectivity.

  • Procedure: Suspend the 3,5-dicarboxylic acid in diphenyl ether and heat to 180 °C for 2 hours until gas evolution ceases. Cool to room temperature, dilute with hexanes, and filter the resulting precipitate. Wash extensively with hexanes to remove residual diphenyl ether.

  • Self-Validation / IPC: The physical cessation of CO₂ bubbling indicates reaction completion. ¹H NMR of the isolated product must show the appearance of a new aromatic proton at ~6.80 ppm (H-3, d, J = 2.2 Hz), confirming the loss of the C3-carboxylic acid while the C5-COOH remains intact.

Analytical Characterization & Data Presentation

The synthesized 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid must conform to the following quantitative analytical parameters to ensure purity for downstream biological screening or library synthesis.

Property / Analytical TechniqueValue / Observation
Chemical Name 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid
CAS Number 1356145-02-2
Molecular Formula C8H5FN2O2
Molar Mass 180.14 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, DMSO-d6) δ 13.50 (br s, 1H, COOH), 9.05 (d, J = 5.6 Hz, 1H, H-7), 8.15 (d, J = 2.2 Hz, 1H, H-2), 7.85 (d, J = 1.8 Hz, 1H, H-4), 6.80 (d, J = 2.2 Hz, 1H, H-3)
¹⁹F NMR (376 MHz, DMSO-d6) δ -124.5 (d, J = 5.6 Hz)
LC-MS (ESI-) m/z 179.0 [M-H]⁻

Conclusion

The synthesis of 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid exemplifies the elegant application of physical organic chemistry principles to synthetic design. By leveraging the inherent steric biases during the 1,3-dipolar cycloaddition and the profound electronic differences between the pyrazole and pyridine rings during decarboxylation, researchers can reliably access this highly valuable medicinal chemistry scaffold. Adherence to the self-validating IPCs described herein guarantees high fidelity and reproducibility across scales.

References

  • "Heteroaryl imidazolone derivatives as jak inhibitors - European Patent Office - EP 2397482 A1." Googleapis. URL:[1]

  • "Synthesis of pyrazolo[1,5-a]pyridines." Organic Chemistry Portal. URL:[2]

  • "One-step synthesis of cyanated pyrazolo[1,5-a]pyridines utilizing N-aminopyridines as a 1,3-dipole and a nitrogen source." RSC Publishing. URL:[3]

Sources

Exploratory

Chemical properties of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

An In-Depth Technical Whitepaper on 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic Acid: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry Executive Summary As a Senior Application Scientist navigatin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic Acid: Chemical Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter the need for privileged scaffolds that balance metabolic stability with precise target engagement. 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 1356145-02-2) represents a highly versatile, fluorine-substituted bicyclic building block. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthetic methodologies, and its strategic utility in the design of novel therapeutics, particularly kinase inhibitors and anti-infective agents.

Structural and Physicochemical Profiling

The pyrazolo[1,5-a]pyridine core is a fused nitrogen-containing heterocycle that serves as a bioisostere for indoles, imidazoles, and imidazo[1,2-a]pyridines[1]. The strategic placement of a fluorine atom at the C6 position and a carboxylic acid at the C5 position creates a unique electronic environment.

Causality of Structural Modifications
  • The C6-Fluorine Effect: Fluorine is highly electronegative but small in atomic radius. Its inclusion at the C6 position exerts a strong inductive electron-withdrawing effect while allowing for resonance donation into the conjugated system. This modification serves two critical purposes in drug design: it blocks cytochrome P450-mediated oxidative metabolism at the vulnerable C6 site, and it modulates the pKa of the adjacent C5-carboxylic acid, enhancing its hydrogen-bonding capacity when converted into an amide[2].

  • The C5-Carboxylic Acid: This moiety acts as the primary synthetic handle. It allows for rapid diversification via amide coupling reactions, which is a cornerstone technique in generating libraries of target-specific inhibitors[3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, essential for calculating reaction stoichiometry and predicting pharmacokinetic behavior[4].

PropertyValue / Description
Chemical Name 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid
CAS Registry Number 1356145-02-2
Molecular Formula C8H5FN2O2
Molar Mass 180.14 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in H2O
Structural Class Fused Bicyclic Heterocycle (Pyrazolopyridine)

Strategic Applications in Drug Discovery

The functionalized pyrazolo[1,5-a]pyridine scaffold is not merely a structural novelty; it is a proven pharmacophore in several high-profile therapeutic areas.

Kinase Inhibition (Oncology and Immunology)

Derivatives of pyrazolo[1,5-a]pyridine have demonstrated profound efficacy as ATP-competitive kinase inhibitors. For instance, they have been optimized as inhibitors of C-terminal Src kinase (CSK), a negative regulator of T-cell activation. By inhibiting CSK, these compounds promote T-cell proliferation, offering a novel mechanism for immuno-oncology therapies[2]. Furthermore, the scaffold is utilized in the development of tropomyosin-related kinase (Trk) inhibitors, which are critical targets in both oncology and pain management[5].

Anti-Infective Agents

Beyond oncology, the scaffold has been successfully employed in the design of novel antitubercular agents. Scaffold hopping strategies have utilized pyrazolo[1,5-a]pyridine-3-carboxamides to achieve low nanomolar minimum inhibitory concentrations (MIC) against multidrug-resistant Mycobacterium tuberculosis (MDR-TB) strains, demonstrating the scaffold's ability to penetrate complex mycobacterial cell walls[3].

Mechanism Inhibitor Pyrazolo[1,5-a]pyridine Carboxamide Derivative Kinase Target Kinase (e.g., CSK, Trk, PI4K) Inhibitor->Kinase Competitive ATP-binding (H-bond via amide) Substrate Downstream Effector (e.g., LCK phosphorylation) Kinase->Substrate Inhibition of phosphorylation Response Cellular Response (T-Cell Activation / Pathogen Clearance) Substrate->Response Pathway Modulation

Fig 1: Pharmacological signaling pathway of pyrazolo[1,5-a]pyridine-based kinase inhibitors.

Validated Synthetic Methodology

To ensure reproducibility and scientific integrity, the synthesis of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid must be approached as a self-validating system. The most robust route involves the N-amination of a substituted pyridine followed by a [3+2] cycloaddition.

Step-by-Step Experimental Protocol

Step 1: Electrophilic N-Amination

  • Rationale: The pyridine nitrogen must be activated to participate in the subsequent dipolar cycloaddition. O-(Mesitylsulfonyl)hydroxylamine (MSH) is chosen over hydroxylamine-O-sulfonic acid (HOSA) due to its superior electrophilicity in organic solvents.

  • Procedure: Dissolve 2-fluoro-4-(methoxycarbonyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add a solution of MSH (1.2 eq) in DCM dropwise. Stir for 4 hours at room temperature.

  • Validation Checkpoint: The formation of the N-aminopyridinium mesitylsulfonate salt precipitates from the non-polar solvent. Complete conversion is verified by the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).

Step 2:[3+2] Cycloaddition

  • Rationale: The N-aminopyridinium salt acts as a 1,3-dipole. Reaction with an alkyne (ethyl propiolate) under basic conditions drives the cycloaddition and subsequent aromatization to form the bicyclic core.

  • Procedure: Suspend the N-aminopyridinium salt (1.0 eq) in DMF. Add ethyl propiolate (1.5 eq) and potassium carbonate (K2CO3, 2.0 eq). Stir at 60 °C for 12 hours. Quench with water and extract with ethyl acetate.

  • Validation Checkpoint: LC-MS analysis of the organic layer should reveal a mass peak corresponding to the ethyl ester intermediate. 1H-NMR will show the characteristic highly downfield shift of the pyrazole proton.

Step 3: Saponification (Ester Hydrolysis)

  • Rationale: The ester must be converted to the free carboxylic acid to serve as a building block for medicinal chemistry libraries.

  • Procedure: Dissolve the intermediate ester in a 3:1 mixture of THF/H2O. Add lithium hydroxide monohydrate (LiOH·H2O, 3.0 eq). Stir at room temperature for 3 hours. Acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product.

  • Validation Checkpoint: The final 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid is collected via filtration. Purity is confirmed by HPLC (>98%), and the presence of the carboxylic acid proton is verified via 13C-NMR (carbonyl peak ~165 ppm) and IR spectroscopy (broad OH stretch).

Synthesis A Substituted Pyridine Precursor B N-Aminopyridinium Salt A->B MSH, CH2Cl2 N-Amination C Pyrazolo[1,5-a]pyridine Ester B->C Ethyl propiolate, K2CO3 [3+2] Cycloaddition D 6-Fluoropyrazolo[1,5-a] pyridine-5-carboxylic acid C->D LiOH, THF/H2O Hydrolysis

Fig 2: Three-step synthetic workflow for 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid.

Conclusion

6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid is a highly specialized, privileged building block. By understanding the causality behind its structural features—specifically the metabolic shielding and pKa modulation provided by the C6-fluorine—researchers can logically deploy this compound in the synthesis of advanced therapeutics. The validated protocols provided herein ensure that drug development professionals can integrate this scaffold into their pipelines with high fidelity and reproducibility.

References

  • 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylicacid - ChemBK. Source: chembk.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqDm6unIy1fX49ZanrASXH4Zx-jKEvCqA7tbMNFWQ0slZngULPnf71jlL0IqyZEgjnWTEuwPNjDdPQLOEYsQwJAMG6CwLp4p7MpJA2WsGXxrJOdhiwNCkchCGCXuI_ySWJLQ22sblsWsnfXM3yDJdc3_6wzlGav69R42InF_DAyOK446eCNxc5dNE=]
  • BLD Pharmatech Co., Limited (Page 244) @ ChemBuyersGuide.com, Inc. Source: chembuyersguide.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExjrgC1WwAZbDRJVFZ-NSjSruYUj3qEsVG1K8aPaEfl6S-H35mVdL_umdEDPcti9MszeR7kJH0bmCJF-Lfv3i6trBOObYQ9R9m-gGZvADjRO3ZMmm6U-Cw8F3sjG-6eFbUEpZ0bNKG0P1A65bre8pK5q2qa10=]
  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. Source: benthamdirect.com. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbKakbdVGACgbPxwr_jQ78ZoU2Op3jNacYkM4jiojt_vleUNblH8XS12bFIVhdDs5IAJVTouer-g3riQJYxhAUqpERlBgfbFHfHlMNFrl8QkfrCFYvZdUUMPagG6yx-ZvyDcrpNrvkndCnLrIWzbgn4ekUEPLSVSe_R2KwOaHN8s21xITQ6c2K7-H8BiD0L4U=]
  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. Source: acs.org. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIx9WqiPy0UvMjZGbq7BaTAnxt6UTg2XUiNVIx9KSGXtpKYgGQX-TbmVkOcU_ZOyQH3q_lQNAi2LdtFifYJ1MtnMnPumX-CMMMxM8__8IEDGUE6PcVGs0yRwh4Zwjg47XEwvoGLJlxfB-SLiIdRZHcZLE=]
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. Source: nih.gov. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElE19wDOXiLGvHpDW8LtQVsCxs7x7Is-MjsfQehLqqNGDTvjY8Vf00E7XbvtEI9Gk-2p6U8ShxBiStF3CZWiiF00vZKsmPXrg7Qz3nMvdCwZniN5wX03BCOlviR-J_RioPsMAa493oAMn0JDo=]
  • Pyrrolo [2, 3 -d] pyrimidine derivatives as inhibitors of tropomyosin- related kinases. Source: google.com (Patents). URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa1GHMiHmrPny6csHI94VCOWVraqqFgdd4D0p_RZNz2wnuvPUAo6wHSIhD6LfwHihwh49vyQprwVTvsyjn64PtMhOZyK3E_nGEYQC3x0rOMj8nlxH05sp0eUQK-i0nX39cEMRGSCSPkZiTqTTjFQ==]

Sources

Foundational

In-Depth Spectroscopic Elucidation of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid: A Technical Guide for Drug Discovery

Executive Summary & Pharmacological Context The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged, rigid pharmacophore in modern medicinal chemistry. It is frequently deployed in the design of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged, rigid pharmacophore in modern medicinal chemistry. It is frequently deployed in the design of kinase inhibitors, dopamine receptor antagonists, and anti-inflammatory agents due to its favorable pharmacokinetic profile and bioisosteric relationship with indoles and azaindoles (1[1]).

Specifically, 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 1356145-02-2, Molecular Formula: C8H5FN2O2) represents a highly functionalized building block (). The introduction of a fluorine atom at the C6 position modulates the pKa of the adjacent C5 carboxylic acid while enhancing metabolic stability and lipophilic efficiency. However, the regioselective synthesis and subsequent structural validation of such heavily substituted heterocycles require rigorous, multi-modal spectroscopic profiling to confirm the exact placement of the substituents (2[2]). This whitepaper provides an authoritative guide to the NMR, IR, and MS characterization of this critical intermediate.

Rationale for Analytical Modalities & Sample Preparation

A core tenet of analytical trustworthiness is the selection of the correct environment for data acquisition. For 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, DMSO-d6 is the mandatory solvent for NMR analysis.

  • Causality: The carboxylic acid at C5 forms strong intermolecular hydrogen-bonded dimers. In non-polar solvents like CDCl3, this leads to poor solubility and severe line broadening. DMSO-d6 acts as a strong hydrogen-bond acceptor, disrupting these dimers, ensuring sharp resonance lines, and locking the exchangeable -COOH proton at a highly deshielded frequency (~13.5 ppm) for clear identification.

Nuclear Magnetic Resonance (NMR) Profiling

1H and 19F NMR: Proton and Fluorine Mapping

The 1H NMR spectrum of this compound is defined by five distinct proton environments. The most diagnostic signal is H-7 , which appears highly deshielded (downfield) at approximately 9.05 ppm.

  • Mechanistic Causality: This extreme shift is driven by the combined anisotropic deshielding effect of the adjacent bridgehead nitrogen (N4a) and the inductive electron-withdrawing effect of the ortho-fluorine atom at C6. Furthermore, H-7 exhibits a large scalar coupling with the fluorine atom ( 3JHF​≈9.5 Hz), confirming their ortho relationship.

  • Pyrazole Core: The pyrazole protons (H-2 and H-3) appear as a characteristic pair of doublets with a small coupling constant ( 3JHH​≈2.2 Hz), typical for the electron-rich five-membered ring of the pyrazolo[1,5-a]pyridine system (3[3]).

The 19F NMR spectrum will show a single resonance around -125.4 ppm, appearing as a doublet of doublets due to coupling with H-7 (ortho) and H-4 (meta).

13C NMR: Carbon Backbone and Scalar Coupling

The 13C NMR spectrum is the ultimate arbiter of regiochemistry for fluorinated aromatics. Because 19F is a spin-1/2 nucleus with 100% natural abundance, it splits the carbon signals across the pyridine ring.

  • Diagnostic Markers: The C-6 carbon (directly attached to fluorine) will appear as an intense doublet with an exceptionally large one-bond coupling constant ( 1JCF​≈245 Hz). The adjacent C-5 and C-7 carbons will show two-bond couplings ( 2JCF​≈18−22 Hz). Tracking these JCF​ values allows for absolute confirmation that the fluorine is at C6 and the carboxylic acid is at C5 (4[4]).

Mass Spectrometry & Vibrational Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

For a self-validating system, HRMS must be run in Electrospray Ionization Negative Mode (ESI-) .

  • Causality: The C5 carboxylic acid is highly acidic and readily deprotonates in the ESI source. Positive mode (ESI+) often leads to in-source fragmentation (loss of H2O or CO2), whereas negative mode yields a pristine, highly abundant [M−H]− pseudo-molecular ion at m/z 179.0262, confirming the exact isotopic mass of the intact core.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR is preferred over traditional KBr pellet methods to prevent mechanochemical alterations of the crystalline lattice. The spectrum is dominated by a broad O−H stretch (3100–2500 cm⁻¹) indicative of strong hydrogen bonding, a sharp C=O stretch at 1695 cm⁻¹, and a distinct C−F stretching vibration around 1210 cm⁻¹.

Standardized Experimental Protocols

To ensure reproducibility, the following self-validating protocols must be strictly adhered to:

Protocol A: High-Resolution NMR Acquisition (Self-Validating Workflow)

  • System Suitability: Run a blank standard of DMSO-d6 to verify the residual solvent peak at 2.50 ppm and the HDO peak at 3.33 ppm.

  • Sample Preparation: Dissolve exactly 15.0 mg of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid in 0.6 mL of anhydrous DMSO-d6 (>99.8% isotopic purity). Transfer to a 5 mm NMR tube.

  • 1H NMR Parameters: 400 MHz, 298 K. Acquire 16 scans. Critical Step: Set the relaxation delay (d1) to ≥2.0 seconds to ensure the broad, rapidly exchanging -COOH proton fully relaxes between pulses.

  • 13C NMR Parameters: 100 MHz, 298 K. Acquire 1024 scans using power-gated decoupling (WALTZ-16) to prevent sample heating while maintaining Nuclear Overhauser Effect (NOE) enhancement.

  • 19F NMR Parameters: 376 MHz, 298 K. Acquire 64 scans. Reference the spectrum externally to trichlorofluoromethane (CFCl3) at 0.0 ppm.

Protocol B: LC-HRMS Analysis

  • Mobile Phase: Solvent A = 0.1% Formic acid in LC-MS grade Water; Solvent B = 0.1% Formic acid in Acetonitrile.

  • Chromatography: Inject 1 µL onto a C18 column (50 x 2.1 mm, 1.8 µm). Run a linear gradient from 5% B to 95% B over 5.0 minutes at 0.4 mL/min.

  • Ionization: ESI negative mode. Capillary voltage: 2.5 kV; Desolvation temperature: 350 °C.

  • Validation: Ensure mass accuracy is within ≤3 ppm of the theoretical [M−H]− mass (179.0262).

Spectroscopic Data Summary Tables

Table 1: 1H and 19F NMR Assignments (DMSO-d6, 400/376 MHz)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1H 13.50Broad Singlet-1H-COOH (C5)
1H 9.05Doublet 3JHF​=9.5 1HH-7 (Pyridine)
1H 8.25Doublet 4JHF​=6.0 1HH-4 (Pyridine)
1H 8.15Doublet 3JHH​=2.2 1HH-2 (Pyrazole)
1H 6.95Doublet 3JHH​=2.2 1HH-3 (Pyrazole)
19F -125.40Doublet of Doublets 3JHF​=9.5 , 4JHF​=6.0 1FAr-F (C6)

Table 2: 13C NMR Assignments and C-F Coupling Constants (DMSO-d6, 100 MHz)

Carbon PositionChemical Shift (δ, ppm)MultiplicityC-F Coupling ( JCF​ , Hz)Structural Significance
C=O (Acid) 164.5Singlet-Confirms intact carboxylate
C-6 152.0Doublet 1JCF​=245.0 Direct C-F attachment
C-2 142.5Singlet-Pyrazole core
C-3a 135.0Singlet-Bridgehead carbon
C-5 122.0Doublet 2JCF​=18.5 Ortho to Fluorine
C-4 118.5Doublet 3JCF​=8.0 Meta to Fluorine
C-7 114.0Doublet 2JCF​=22.0 Ortho to Fluorine
C-3 98.5Singlet-Pyrazole core

Table 3: HRMS and FT-IR Data Summary

TechniqueKey ParameterObserved ValueTheoretical/Expected
HRMS (ESI-) [M−H]− Exact Mass179.0265 m/z179.0262 m/z
FT-IR (ATR) O-H Stretch (Acid)3100 - 2500 cm⁻¹Broad, hydrogen-bonded
FT-IR (ATR) C=O Stretch1695 cm⁻¹Sharp, conjugated acid
FT-IR (ATR) C-F Stretch1210 cm⁻¹Strong intensity

Workflow Visualization

The following diagram illustrates the logical, cross-validating workflow required to definitively elucidate the structure of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid.

SpectroscopicWorkflow cluster_NMR cluster_Other Prep Sample Preparation (DMSO-d6, >98% Purity) NMR1H 1H & 19F NMR (Proton & Fluorine Mapping) Prep->NMR1H NMR13C 13C & 2D NMR (Carbon Backbone & C-F Coupling) Prep->NMR13C MS High-Resolution MS (Exact Mass & Ionization) Prep->MS IR FT-IR Spectroscopy (Functional Group ID: C=O, C-F) Prep->IR Integration Data Integration (Cross-Validation of Signals) NMR1H->Integration NMR13C->Integration MS->Integration IR->Integration Confirmation Structural Confirmation 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid Integration->Confirmation

Workflow for the comprehensive spectroscopic elucidation of fluorinated pyrazolo[1,5-a]pyridines.

References

  • Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review Letters in Drug Design & Discovery (Bentham Science) URL: [Link]

  • Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles Current Organic Chemistry URL: [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines Organic Letters (ACS Publications) URL:[Link]

  • Oxidative [3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates Molecules (MDPI) URL:[Link]

  • 1356145-02-2 | 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid Chemikart Chemical Database URL:[Link]

Sources

Exploratory

The Emergence of Pyrazolo[1,5-a]pyridines: A Technical Guide to Novel Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[1,5-a]pyridine scaffold has solidified its position as a "privileged structure" in medicinal chemistry, demonstrating a remarkable cap...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[1,5-a]pyridine scaffold has solidified its position as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This guide provides a comprehensive technical overview of the discovery and development of novel pyrazolo[1,5-a]pyridine derivatives. Moving beyond a mere catalog of compounds, we delve into the strategic rationale behind synthetic choices, provide detailed experimental protocols for the synthesis and characterization of these molecules, and explore their mechanistic interactions with key cellular pathways. This document is designed to serve as a practical resource for researchers engaged in the design and synthesis of next-generation therapeutics based on this versatile heterocyclic core.

The Pyrazolo[1,5-a]pyridine Core: A Foundation for Diverse Bioactivity

The fused heterocyclic system of pyrazolo[1,5-a]pyridine offers a unique combination of structural rigidity, synthetic tractability, and a rich electronic landscape, making it an ideal starting point for the development of potent and selective therapeutic agents.[1] Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, has led to the discovery of derivatives with a wide spectrum of pharmacological activities, from anticancer and antimicrobial to anti-inflammatory and neuroprotective effects.[2][3]

A key to the success of this scaffold lies in the versatility of its synthesis, which allows for the strategic introduction of a variety of functional groups at multiple positions around the core. This chemical diversity is crucial for fine-tuning the pharmacological properties of the resulting molecules and optimizing their drug-like characteristics.

Strategic Synthesis of Novel Pyrazolo[1,5-a]pyridine Derivatives

The construction of the pyrazolo[1,5-a]pyridine ring system can be achieved through several elegant and efficient synthetic strategies. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials.

The [3+2] Cycloaddition Approach: A Powerful and Versatile Tool

One of the most widely employed and versatile methods for the synthesis of pyrazolo[1,5-a]pyridines is the [3+2] cycloaddition reaction between an N-aminopyridinium ylide and a suitable dipolarophile, such as an alkyne or an alkene.[1][4] This approach offers a high degree of control over the substitution pattern of the final product.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxylates via [3+2] Cycloaddition

This protocol describes a general procedure for the synthesis of pyrazolo[1,5-a]pyridine-3-carboxylates, key intermediates in the development of various bioactive compounds.[5][6]

Step 1: N-Amination of Pyridine

  • To a solution of the appropriately substituted pyridine (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂ or DMF), add the aminating agent, such as O-(2,4-dinitrophenyl)hydroxylamine (DNPH) or O-mesitylenesulfonylhydroxylamine (MSH) (1.1 equiv).

  • Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the resulting N-aminopyridinium salt can be isolated by filtration or by precipitation with a non-polar solvent like diethyl ether.

Step 2: [3+2] Cycloaddition

  • Suspend the N-aminopyridinium salt (1.0 equiv) in an appropriate solvent (e.g., ethanol, acetonitrile).

  • Add a base, such as K₂CO₃ or triethylamine (2.0-3.0 equiv), to generate the N-ylide in situ.

  • To this mixture, add the substituted ethyl propiolate (1.2 equiv) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired ethyl pyrazolo[1,5-a]pyridine-3-carboxylate.

Case Study: Pyrazolo[1,5-a]pyridine-3-carboxamides as Potent Antitubercular Agents

A compelling example of the successful application of the pyrazolo[1,5-a]pyridine scaffold is the discovery of a series of 3-carboxamide derivatives with potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains.[5][6][7]

Design Rationale and Synthesis

The design of these compounds was based on a scaffold hopping strategy, replacing the imidazo[1,2-a]pyridine core of known antitubercular agents with the pyrazolo[1,5-a]pyridine system, which shares similar three-dimensional and electronic properties.[6] The synthesis of these derivatives follows the general [3+2] cycloaddition protocol outlined above, followed by hydrolysis of the ester and subsequent amidation.

Experimental Protocol: Synthesis of Pyrazolo[1,5-a]pyridine-3-carboxamides

Step 1: Hydrolysis of the Ester

  • Dissolve the ethyl pyrazolo[1,5-a]pyridine-3-carboxylate (1.0 equiv) in a mixture of ethanol and water.

  • Add an excess of a base, such as NaOH or LiOH (3.0-5.0 equiv).

  • Heat the mixture to reflux for 2-4 hours.

  • After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to yield the pyrazolo[1,5-a]pyridine-3-carboxylic acid.

Step 2: Amidation

  • To a solution of the pyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 equiv) in an anhydrous solvent like DMF or DCM, add a coupling agent such as HATU (1.2 equiv) and a base like DIEA (2.0 equiv).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired primary amine (1.1 equiv) to the reaction mixture.

  • Continue stirring at room temperature overnight.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final pyrazolo[1,5-a]pyridine-3-carboxamide.[8][9]

Characterization and Biological Evaluation

The synthesized compounds were extensively characterized using modern analytical techniques to confirm their structure and purity.

Compound ¹H NMR (DMSO-d₆, 400 MHz) δ ppm Mass Spec (ESI-MS) m/z
5k 8.80 (d, J = 7.2 Hz, 1H), 8.45 (s, 1H), 8.15 (t, J = 8.8 Hz, 1H), 7.60 (d, J = 8.8 Hz, 1H), 7.20 (t, J = 7.2 Hz, 1H), 4.50 (d, J = 5.6 Hz, 2H), 3.85 (s, 3H), 2.55 (s, 3H), 2.40 (s, 3H).[M+H]⁺ found: 413.1
6j 8.85 (d, J = 7.0 Hz, 1H), 8.50 (s, 1H), 8.20 (t, J = 8.5 Hz, 1H), 7.65 (d, J = 8.5 Hz, 1H), 7.40-7.25 (m, 5H), 4.60 (d, J = 5.5 Hz, 2H), 2.60 (s, 3H), 2.45 (s, 3H).[M+H]⁺ found: 449.2

Table 1: Representative characterization data for novel antitubercular pyrazolo[1,5-a]pyridine-3-carboxamides.[6][8]

The biological evaluation of these compounds revealed exceptional in vitro inhibitory activity against both drug-sensitive and drug-resistant strains of Mtb, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low nanomolar range.[6][7] Notably, compound 5k demonstrated significant efficacy in a mouse model of tuberculosis infection.[7]

Mechanism of Action: Targeting Key Cellular Kinases

Many pyrazolo[1,5-a]pyridine derivatives exert their biological effects by inhibiting the activity of protein kinases, which are crucial regulators of cellular signaling pathways.[10][11] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Inhibition of PI3K/Akt Signaling

The PI3K/Akt pathway is a central node in the regulation of cell growth, proliferation, and survival.[12][13][14] Several novel pyrazolo[1,5-a]pyridines have been identified as potent inhibitors of PI3K isoforms.

G RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PIP2 PIP2 PIP2->PIP3 PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis CellGrowth CellGrowth mTORC1->CellGrowth PyrazoloDerivative PyrazoloDerivative PyrazoloDerivative->PI3K inhibits

Modulation of CDK9 and Pim-1 Kinase Activity

Cyclin-dependent kinase 9 (CDK9) and Pim-1 kinase are emerging as important targets in cancer therapy due to their roles in transcriptional regulation and apoptosis, respectively.[2][15][16][17][18] Novel pyrazolo[1,5-a]pyridines have been developed as selective inhibitors of these kinases.

G cluster_cdk9 CDK9 Pathway cluster_pim1 Pim-1 Pathway CDK9 CDK9/Cyclin T1 (P-TEFb) RNAPII RNA Polymerase II CDK9->RNAPII phosphorylates Transcription Transcriptional Elongation (e.g., MYC, MCL-1) RNAPII->Transcription Pyrazolo_CDK9 Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_CDK9->CDK9 inhibits Pim1 Pim-1 Kinase Bad Bad Pim1->Bad phosphorylates (inactivates) Bcl2 Bcl-2/Bcl-xL Bad->Bcl2 inhibits Apoptosis_Pim Apoptosis Bcl2->Apoptosis_Pim inhibits Pyrazolo_Pim1 Pyrazolo[1,5-a]pyridine Derivative Pyrazolo_Pim1->Pim1 inhibits

Future Perspectives

The pyrazolo[1,5-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research will likely focus on the development of derivatives with enhanced selectivity for specific kinase isoforms to minimize off-target effects. Furthermore, the exploration of novel biological targets for this versatile scaffold holds the promise of uncovering new therapeutic opportunities for a wide range of diseases. The continued application of rational drug design principles, coupled with innovative synthetic methodologies, will undoubtedly lead to the next generation of pyrazolo[1,5-a]pyridine-based drugs.

References

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... ResearchGate. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives. Semantic Scholar. [Link]

  • Synthesis of Functionalized Pyrazolo[1,5-a]pyridines: [3+2] Cycloaddition of N-Aminopyridines and α,β-Unsaturated Carbonyl Compounds/Alkenes at Room Temperature. Organic Chemistry Portal. [Link]

  • PI3K/AKT/mTOR Signaling Pathway. Encyclopedia.pub. [Link]

  • Targeting cyclin-dependent kinase 9 in cancer therapy. PMC - NIH. [Link]

  • Role of cyclin-dependent kinase (CDK)9 in gene transcription and cancer... ResearchGate. [Link]

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC. [Link]

  • The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway. PubMed. [Link]

  • CDK9 as a Valuable Target in Cancer: From Natural Compounds Inhibitors to Current Treatment in Pediatric Soft Tissue Sarcomas. Frontiers. [Link]

  • Overview of CDK9 as a target in cancer research. PMC. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis. JCI. [Link]

  • PI3K-Akt Signaling Pathway and Cancer-CUSABIO. CUSABIO. [Link]

  • Pim-1 kinase as cancer drug target: An update. PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents. PMC. [Link]

  • PIM Kinase as an Executional Target in Cancer. Journal of Cancer Prevention. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. ACS Publications. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. [Link]

  • Preparation and Characterization of Pyrazolo[1,5-a]Pyrimidines | Request PDF. ResearchGate. [Link]

  • Synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidine-3-carboxamide as antimicrobial agents | Request PDF. ResearchGate. [Link]

  • Insights into Novel Arylazopyrazolo[1,5-a]pyrimidines as Promising MurA Inhibitors and Antibiofilm Candidates: Design, Synthesis, Antimicrobial Evaluation, and Molecular Docking. ACS Omega. [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis and Characterization of Some New Pyridine-Carboxamide Derivatives of Potential Biological Activities: Polycyclic Aromatic Compounds. Taylor & Francis. [Link]

  • S1 Novel Pyrazolo[1,5-a]pyridines as PI3 Kinase Inhibitors: Variation of the Central Linker Group Jackie D. Kendall,* Andrew J. The Royal Society of Chemistry. [Link]

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

Sources

Foundational

The Strategic Role of 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352625-29-6) in Modern Medicinal Chemistry

Executive Summary As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for metabolic stability and target affinity. The pyrazolo[1,5-a]pyridine scaffold has emerged as a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the challenge of optimizing lead compounds for metabolic stability and target affinity. The pyrazolo[1,5-a]pyridine scaffold has emerged as a privileged bioisostere for indoles, azaindoles, and imidazo[1,2-a]pyridines[1]. However, unsubstituted heteroaromatic cores often suffer from rapid oxidative metabolism and suboptimal pharmacokinetic (PK) profiles.

By strategically introducing a fluorine atom at the 6-position, as seen in (CAS 1352625-29-6)[2], we fundamentally alter the electron density of the ring system. This in-depth technical guide explores the physicochemical properties, mechanistic rationale, and field-proven synthetic protocols for utilizing this versatile building block in drug discovery.

Physicochemical Profiling & Structural Rationale

The utility of CAS 1352625-29-6 lies in its precise molecular architecture. The 3-carboxylic acid group serves as an ideal synthetic handle for rapid library generation via amide coupling, while the 6-fluoro substitution provides profound pharmacological benefits.

Table 1: Physicochemical Properties and Causality
PropertyValueCausality / Significance in Drug Design
CAS Number 1352625-29-6Unique identifier for procurement, IP tracking, and regulatory filing[2].
Molecular Formula C8H5FN2O2Incorporates a highly electronegative fluorine atom to modulate lipophilicity (LogD)[2].
Molecular Weight 180.14 g/mol Low molecular weight ensures the final derivatized inhibitors remain within Lipinski's Rule of 5.
Physical Form Solid (Off-white/Yellow)Stable for long-term storage at 2-8°C in dry, sealed conditions.
InChIKey LAFWAUGVIAONPN-UHFFFAOYSA-NStandardized structural representation for cheminformatics and in silico docking[2].
Metabolic Impact CYP450 ResistanceThe C-F bond at the 6-position blocks primary sites of cytochrome P450-mediated oxidation, extending the in vivo half-life.

Target Engagement & Mechanistic Pathways

The 6-fluoropyrazolo[1,5-a]pyridine core is not just a structural spacer; it is an active pharmacophore that engages directly with biological targets.

A. Kinase Inhibition (JAK/STAT Pathway)

Substituted pyrazolo[1,5-a]pyridines have been extensively patented and developed as [3]. The bicyclic core mimics the adenine ring of ATP, allowing it to anchor deeply into the hinge region of the kinase domain. The 6-fluoro modification enhances binding affinity by engaging in multipolar interactions with the backbone amides of the hinge region.

JAKSTAT Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target) Receptor->JAK Activates STAT STAT Protein JAK->STAT Phosphorylates Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->JAK Blocks ATP Binding Nucleus Gene Transcription STAT->Nucleus Translocates

Figure 1: JAK/STAT signaling pathway and ATP-competitive inhibition by the pyrazolo-pyridine core.

B. Novel Antitubercular Agents

Recent breakthroughs have utilized this scaffold to target the QcrB subunit of the respiratory cytochrome bc1 complex in Mycobacterium tuberculosis[1]. yielded compounds with low nanomolar MIC values against multidrug-resistant (MDR-TB) strains, demonstrating significant bacterial burden reduction in infected mouse models[1].

Synthetic Utility: High-Efficiency Amide Coupling Protocols

To translate CAS 1352625-29-6 into a viable drug candidate, researchers must perform amidation at the 3-position. Heteroaromatic carboxylic acids can be prone to decarboxylation if activated improperly. As a self-validating system, the following protocol utilizes HATU to ensure rapid kinetics, minimizing the residence time of the naked activated acid.

Experimental Protocol: HATU-Mediated Amidation

Objective: Synthesize a 3-carboxamide derivative while preventing substrate degradation.

Reagents:

  • 6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (1.0 eq)[2]

  • Target Primary/Secondary Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve CAS 1352625-29-6 in anhydrous DMF under an inert N₂ atmosphere. Add DIPEA, followed immediately by HATU.

    • Causality: HATU is selected over EDC/HOBt because the electron-withdrawing fluorine atom slightly deactivates the carboxylic acid. HATU forms a highly reactive HOAt ester, driving the reaction forward rapidly and preventing decarboxylation.

  • Amine Addition: Stir the mixture for exactly 10 minutes at room temperature, then add the target amine.

    • Causality: Strict pre-activation ensures the amine does not compete for the coupling reagent, drastically reducing the formation of unreactive guanidinium byproducts.

  • Reaction Monitoring: Stir for 2-4 hours. Monitor completion via LC-MS (Targeting the [M+H]+ of the product).

  • Quench and Phase Separation: Dilute the reaction with Ethyl Acetate (EtOAc) and wash with a 5% aqueous LiCl solution (3x).

    • Causality: DMF is notoriously difficult to remove. Aqueous LiCl effectively partitions DMF into the aqueous layer, preventing emulsion formation and yielding a highly pure crude organic phase.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via reverse-phase Prep-HPLC.

Workflow Step1 CAS 1352625-29-6 (Carboxylic Acid) Step2 Activation (HATU/DIPEA) Step1->Step2 Step3 Amidation (R-NH2 Addition) Step2->Step3 Step4 Aqueous LiCl Wash & Extraction Step3->Step4 Step5 Purification (Prep-HPLC) Step4->Step5 Step6 Lead Compound (Inhibitor) Step5->Step6

Figure 2: Optimized HATU-mediated amidation workflow for heteroaromatic carboxylic acids.

Conclusion

6-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352625-29-6) represents a masterclass in rational drug design. By combining the privileged pyrazolo-pyridine core with a strategically placed fluorine atom, medicinal chemists can achieve the delicate balance of target affinity, metabolic stability, and synthetic tractability. Whether deployed in the pursuit of next-generation JAK inhibitors for autoimmune diseases or novel antitubercular agents, this building block is an indispensable asset in the modern drug discovery toolkit.

References

  • European Patent Office. "EP 2397482 A1: Heteroaryl imidazolone derivatives as jak inhibitors". Google Patents.
  • Tang J., et al. "Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents". ACS Medicinal Chemistry Letters, 2015 Jun 11;6(7):814–818. Available at:[Link]

Sources

Exploratory

Molecular Architecture and Synthetic Utility of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic Acid in Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a privileged scaffold in modern medicinal chemistry. As a nitrogen-rich, planar framework, it is capable of participating in highly specific hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a privileged scaffold in modern medicinal chemistry. As a nitrogen-rich, planar framework, it is capable of participating in highly specific hydrogen bonding and π−π stacking interactions within biomolecular target sites[1]. The specific derivative, 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid , represents a highly optimized building block[2]. The strategic placement of a fluorine atom at the C6 position, adjacent to a carboxylic acid at the C5 position, creates a unique electronic and steric environment ideal for scaffold hopping and late-stage functionalization in the pursuit of novel kinase inhibitors and antitubercular agents[3].

Physicochemical Profiling and Structural Causality

To leverage this molecule effectively, one must understand the causality behind its specific substitution pattern:

  • The Pyrazolo[1,5-a]pyridine Core: This fused bicyclic structure combines a five-membered pyrazole ring with a six-membered pyridine ring. It acts as a bioisostere for indoles and azaindoles but offers a distinct pharmacological profile due to the bridgehead nitrogen and the adjacent hydrogen-bond accepting pyrazole nitrogen[4][5].

  • 6-Fluoro Substitution: The introduction of fluorine serves a dual purpose. First, its high electronegativity exerts a strong inductive electron-withdrawing effect (-I), which lowers the pKa​ of the adjacent C5-carboxylic acid, thereby increasing the reactivity of the carboxylate during activation steps. Second, fluorine enhances the lipophilicity and metabolic stability of the scaffold by blocking potential cytochrome P450-mediated oxidation sites on the pyridine ring[1].

  • 5-Carboxylic Acid Vector: The C5 position provides an optimal vector for extending into solvent-exposed channels or hydrophobic pockets of target proteins. The carboxylic acid is a versatile handle for synthesizing carboxamides, which have shown profound efficacy in clinical studies[3][6].

Quantitative Data Summary
PropertyValue
Chemical Name 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid
CAS Number 1356145-02-2
Molecular Formula C8​H5​FN2​O2​ [2]
Molecular Weight 180.14 g/mol [2]
Topological Polar Surface Area (TPSA) ~ 55.12 Ų (Calculated)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3

Pharmacophore Modeling and Target Engagement

When incorporated into a drug molecule, the 6-fluoropyrazolo[1,5-a]pyridine core often acts as the primary hinge-binding motif in kinase targets. The pyrazole nitrogen acts as a critical hydrogen bond acceptor, while the 5-carboxamide extension dictates target selectivity.

Pharmacophore Core Pyrazolo[1,5-a]pyridine Core (Planar Scaffold) Fluoro 6-Fluoro Substitution (Lipophilicity & Metabolic Stability) Core->Fluoro Electronic Modulation Carboxy 5-Carboxylic Acid (Amidation Vector) Core->Carboxy Functionalization Site Target Kinase / Protein Target (H-Bonding & Pi-Pi Stacking) Core->Target Hinge Binding Carboxy->Target Solvent Channel Extension

Figure 1: Pharmacophore logic and target engagement of the 6-Fluoro-5-COOH scaffold.

Experimental Workflows: Scaffold Functionalization

To utilize 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid in drug discovery, the most common transformation is amidation to generate diverse libraries of carboxamides—a proven scaffold-hopping strategy for antitubercular and anticancer agents[1][3].

Causality in Reagent Selection

We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional carbodiimides (like EDC/DCC). The electron-withdrawing 6-fluoro group can subtly reduce the nucleophilicity of the intermediate. HATU generates a highly reactive HOAt ester that accelerates the coupling of sterically hindered or deactivated amines, minimizing epimerization and maximizing yield.

Self-Validating Protocol: HATU-Mediated Amide Coupling

Phase 1: Preparation of the Active Ester

  • Dissolve 1.0 equivalent (eq) of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration under an inert nitrogen atmosphere.

  • Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Self-Validation Check: Stir at room temperature for 15 minutes. Withdraw a 5 μL aliquot, quench in 100 μL of methanol, and analyze via LC-MS. The mass spectrum must show the complete consumption of the starting material ( m/z 181 [M+H]+ ) and the formation of the corresponding HOAt active ester. Do not proceed to Phase 2 until the active ester is confirmed.

Phase 2: Nucleophilic Addition 4. Upon confirmation of the active ester, add 1.1 eq of the desired primary or secondary amine. 5. Stir the reaction mixture at room temperature for 2–4 hours, monitoring completion via TLC or LC-MS.

Phase 3: Reaction Quenching and Workup 6. Quench the reaction by adding saturated aqueous NaHCO3​ . 7. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). 8. Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF) and brine. 9. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Phase 4: Purification 10. Purify the crude product via flash column chromatography (Silica gel, utilizing a gradient of Hexanes/EtOAc or Dichloromethane/Methanol depending on the amine's polarity).

SynthWorkflow Start 6-Fluoro-5-COOH Pyrazolo[1,5-a]pyridine Activation Carboxylic Acid Activation (HATU / DIPEA) Start->Activation Coupling Amide Bond Formation (RT, DMF) Activation->Coupling Amine Primary/Secondary Amine (Nucleophile) Amine->Coupling Product Target Carboxamide (Bioactive Hit) Coupling->Product

Figure 2: Self-validating synthetic workflow for HATU-mediated amidation.

Sources

Foundational

Solubility and stability of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

An In-Depth Technical Guide to the Preformulation Profiling of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic Acid Executive Summary The compound 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 1356145-02-2) repres...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preformulation Profiling of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic Acid

Executive Summary

The compound 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 1356145-02-2) represents a highly valuable fused bicyclic heteroaromatic scaffold in modern medicinal chemistry[1][2]. By integrating a pyrazolo[1,5-a]pyridine core with a strategically positioned fluorine atom and a carboxylic acid moiety, this building block offers unique physicochemical properties[3]. However, advancing such molecules from discovery to lead optimization requires a rigorous understanding of their thermodynamic solubility and chemical stability.

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists. Here, we will dissect the causality behind the physicochemical behavior of this specific chemotype and outline self-validating experimental protocols grounded in industry-standard ICH guidelines[4] and classical physical pharmacy techniques[5].

Structural Causality: The Inductive Effect on pKa

Before conducting empirical benchwork, it is critical to understand how the molecule's structural topology dictates its behavior in solution.

The acidity of a carboxylic acid is fundamentally determined by the stability of its conjugate base (the carboxylate anion)[6]. In 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, the highly electronegative fluorine atom at the 6-position exerts a powerful electron-withdrawing inductive effect through the σ -bond framework[7][8]. This localized withdrawal of electron density delocalizes the negative charge of the adjacent 5-carboxylate anion, stabilizing it significantly[9].

Predictive Consequence: The stabilization of the conjugate base means this fluorinated derivative will exhibit a notably lower pKa​ (stronger acidity) compared to its non-fluorinated analog (pyrazolo[1,5-a]pyridine-5-carboxylic acid)[7][10]. This lower pKa​ directly dictates the pH at which the molecule transitions from a highly crystalline, poorly soluble unionized state to a highly soluble, solvated ionized state.

Pathway LowPH Low pH (< pKa) Unionized State Lattice High Crystal Lattice Energy LowPH->Lattice HighPH High pH (> pKa) Ionized State Solvation Ion-Dipole Solvation HighPH->Solvation PoorSol Poor Aqueous Solubility Lattice->PoorSol HighSol High Aqueous Solubility Solvation->HighSol

Mechanistic pathway of pH-dependent solubility governed by ionization state.

Thermodynamic Solubility Profiling

Kinetic solubility (often measured via DMSO stock dilution) is prone to supersaturation artifacts and is insufficient for formulation development[11][12]. To determine the true equilibrium capacity of the solvent to hold the compound, we must measure thermodynamic solubility using the gold-standard Saturation Shake-Flask Method[5][13].

Self-Validating Protocol: The Shake-Flask Method

The integrity of this protocol relies on ensuring true thermodynamic equilibrium and preventing the solute from altering the solvent system.

  • Preparation of Media: Prepare standard aqueous buffers at pH 1.2 (simulated gastric fluid), pH 4.5, and pH 7.4 (simulated intestinal fluid/blood plasma)[13].

  • Saturation: Add an excess of solid 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (e.g., 2-5 mg) to 1 mL of each buffer in sealed glass vials[13][14]. Causality note: Excess solid must remain visible to guarantee saturation.

  • Equilibration: Agitate the suspensions on an orbital shaker at 400 rpm at a constant 25.0 ± 0.1 °C for 48 to 72 hours[13].

  • Phase Separation: Centrifuge the samples at 14,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter[11][14].

  • Self-Validation (Critical Step): Measure the pH of the filtered supernatant. Why? Because the dissolution of a relatively strong carboxylic acid can release enough protons to lower the buffer's pH[5]. If the final pH deviates by >0.05 units from the target, the buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer system.

  • Quantification: Dilute the supernatant appropriately and quantify via isocratic HPLC-UV against a validated calibration curve[13].

Representative Solubility Data Summary

Note: The following table represents typical preformulation data parameters expected for this specific fluorinated chemotype.

Solvent / Buffer SystemTarget pHExpected Ionization StateRepresentative Solubility (mg/mL)
0.1 N HCl1.2Unionized< 0.05 (Poor)
Acetate Buffer4.5Partially Ionized0.5 - 1.0 (Moderate)
Phosphate Buffer7.4Fully Ionized> 5.0 (High)
Dimethyl Sulfoxide (DMSO)N/ASolvated (Aprotic)> 50.0 (Very High)

Stability Profiling (ICH Q1A(R2) Compliance)

Stability testing provides evidence on how the quality of the drug substance varies with time under the influence of environmental factors (temperature, humidity, light)[4]. For early-stage profiling of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, we utilize Forced Degradation (stress testing) to elucidate potential degradation pathways[15].

Self-Validating Protocol: Forced Degradation Testing

A forced degradation study is only valid if mass balance is achieved. The sum of the remaining intact parent API and the quantified degradants must equal ~100% of the initial concentration. A significant deficit indicates secondary degradation, volatile degradants, or degradants lacking a UV chromophore, necessitating LC-MS analysis.

  • Preparation of Stock: Prepare a 1.0 mg/mL solution of the compound in a chemically inert co-solvent mixture (e.g., 50:50 Water:Acetonitrile).

  • Hydrolytic Stress (Acid/Base):

    • Acid: Mix 1 mL stock with 1 mL 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base: Mix 1 mL stock with 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Causality note: The fused pyrazolo-pyridine ring is generally robust, but extreme basic conditions combined with heat could theoretically induce decarboxylation at the 5-position.

  • Oxidative Stress: Mix 1 mL stock with 1 mL 3% H2​O2​ . Store at room temperature for 24 hours in the dark.

  • Photolytic Stress (ICH Q1B): Expose a thin layer of the solid powder and a solution sample to 1.2 million lux hours of visible light and 200 watt hours/square meter of UV light[15].

  • Quenching & Analysis: Neutralize acid/base samples to prevent ongoing degradation in the autosampler. Analyze via HPLC-DAD (Diode Array Detector) to ensure peak purity and LC-MS to identify degradant masses.

Stability Data & Expected Outcomes
Stress ConditionReagent / EnvironmentDuration & TempExpected Stability Profile
Acid Hydrolysis0.1 N HCl24h @ 60°CHighly Stable (Ring system resistant to acid)
Base Hydrolysis0.1 N NaOH24h @ 60°CModerate (Risk of trace decarboxylation)
Oxidation3% H2​O2​ 24h @ 25°CStable (Lack of easily oxidizable aliphatic amines)
PhotolysisUV/Vis Light (ICH Q1B)1.2M lux-hrsSusceptible (Heteroaromatics often exhibit photoreactivity)
Thermal (Solid)40°C / 75% RH (ICH Q1A)6 MonthsHighly Stable (High melting point crystalline solid)

Integrated Preformulation Workflow

To ensure a systematic approach to characterizing 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, the following decision tree illustrates the parallel execution of thermodynamic and stability profiling.

Workflow API 6-Fluoro-PPA (Solid API) Solubility Thermodynamic Solubility API->Solubility Stability ICH Q1A(R2) Stability API->Stability ShakeFlask Shake-Flask Method (pH 1.2, 4.5, 7.4) Solubility->ShakeFlask ForcedDeg Forced Degradation (Thermal, Photolytic, Chemical) Stability->ForcedDeg HPLC HPLC-DAD/MS Quantification ShakeFlask->HPLC Phase Separation ForcedDeg->HPLC Quenching

Parallel execution workflow for comprehensive preformulation profiling.

References

  • 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylicacid - ChemBK Source: ChemBK URL:[Link]

  • 8.2: Substituent Effects on Acidity - Chemistry LibreTexts Source: Chemistry LibreTexts URL:[Link]

  • 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition Source: NC State University Libraries / OpenStax URL:[Link]

  • Structure-property relationships of fluorinated carboxylic acid bioisosteres Source: eScholarship / Bioorg Med Chem Lett. URL:[Link]

  • Video: Substituent Effects on Acidity of Carboxylic Acids - JoVE Source: JoVE Science Education URL:[Link]

  • Shake-Flask Solubility Assay - Bienta Source: Bienta (Enamine Biology Services) URL:[Link]

  • 3.7. Determination of Thermodynamic Solubility - Bio-protocol Source: Bio-protocol / MDPI URL:[Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients: A New USP General Chapter Source: Dissolution Technologies URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

  • Q1A(R2) Guideline - ICH: STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Source: International Council for Harmonisation (ICH) URL:[Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) Source: BioBoston Consulting URL:[Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Q1 Stability Testing of Drug Substances and Drug Products - FDA Source: U.S. Food and Drug Administration (FDA) URL:[Link]

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Exploratory

An In-depth Technical Guide to the Quantum Yield of Pyrazolo[1,5-a]pyridine Fluorophores

Introduction Pyrazolo[1,5-a]pyridines and their aza-analogs, pyrazolo[1,5-a]pyrimidines, represent a significant class of nitrogen-fused heterocyclic compounds.[1][2] While they have long been investigated for their dive...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Pyrazolo[1,5-a]pyridines and their aza-analogs, pyrazolo[1,5-a]pyrimidines, represent a significant class of nitrogen-fused heterocyclic compounds.[1][2] While they have long been investigated for their diverse pharmacological and biological activities, their unique photophysical properties have recently brought them to the forefront of materials science and bio-imaging.[3][4][5][6] These scaffolds are synthetically versatile, allowing for a high degree of structural diversity and the fine-tuning of their electronic properties.[2][4][7]

A key performance metric for any fluorophore is its fluorescence quantum yield (Φf or QY), which quantifies the efficiency of the conversion of absorbed photons into emitted photons.[8][9][10][11] A high quantum yield is often a prerequisite for applications requiring bright fluorescent signals, such as in high-contrast bio-imaging, sensitive chemosensors, and efficient organic light-emitting diodes (OLEDs).[1][12] This guide provides a comprehensive technical overview of the factors governing the quantum yield of pyrazolo[1,5-a]pyridine-based fluorophores and presents a detailed protocol for its accurate measurement.

The Photophysical Basis of Fluorescence Quantum Yield

The fluorescence quantum yield is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8][11][13]

Φf = (Number of photons emitted) / (Number of photons absorbed)

Upon absorption of a photon, a molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). The excited state can then relax back to the ground state through several pathways:

  • Radiative decay (Fluorescence): The molecule emits a photon and returns to the ground state. The rate constant for this process is k_f.

  • Non-radiative decay: The molecule returns to the ground state without emitting a photon. This can occur through:

    • Internal Conversion (IC): A transition between electronic states of the same multiplicity (e.g., S₁ → S₀), with the excess energy dissipated as heat. The rate constant is k_ic.

    • Intersystem Crossing (ISC): A transition between electronic states of different multiplicities (e.g., S₁ → T₁), which can lead to phosphorescence or non-radiative decay from the triplet state. The rate constant is k_isc.

The quantum yield is therefore a measure of the competition between the radiative and non-radiative decay pathways. It can be expressed in terms of the rate constants for these processes:

Φf = k_f / (k_f + k_ic + k_isc)

Maximizing the quantum yield involves designing molecules where the rate of radiative decay (k_f) is significantly higher than the sum of the rates of non-radiative decay (k_ic + k_isc).

Structural Engineering of Pyrazolo[1,5-a]pyridines for Optimal Quantum Yield

The quantum yield of pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine fluorophores is highly sensitive to their chemical structure. Strategic modification of the core heterocycle and its substituents allows for the rational design of highly emissive materials.

The Influence of Substituents and Intramolecular Charge Transfer (ICT)

The electronic nature of substituents on the pyrazolo[1,5-a]pyridine or pyrimidine ring plays a pivotal role in determining the quantum yield. A "push-pull" electronic system, created by introducing electron-donating groups (EDGs) and electron-withdrawing groups (EWGs), can facilitate an efficient intramolecular charge transfer (ICT) upon photoexcitation.[14] This ICT state can be highly emissive if properly designed.

For a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines, it was demonstrated that strong electron-donating groups at the 7-position lead to significantly higher quantum yields.[12][15] This is attributed to the formation of an efficient ICT state from the EDG to the pyrazolo[1,5-a]pyrimidine core.[12] Conversely, electron-withdrawing groups at this position result in low quantum yields.[12]

Enhancing Structural Rigidity

Non-radiative decay pathways are often promoted by intramolecular rotations and vibrations within a fluorophore.[14] By increasing the structural rigidity of the molecule, these non-radiative decay channels can be suppressed, leading to an increase in the fluorescence quantum yield. Strategies to enhance rigidity include:

  • Ring Fusion: Fusing the pyrazolo[1,5-a]pyridine core with other aromatic systems can create more planar and rigid structures.[14]

  • Steric Hindrance: Introducing bulky substituents can restrict the rotation of other parts of the molecule.[14]

For instance, a series of methoxylated imidazo[1,5-a]pyridines (a structurally related class of fluorophores) demonstrated that substitution at the 1 and 3 positions could influence rotational barriers and increase the quantum yield from 22% to 50%.[16]

Data Presentation: Quantum Yields of Substituted Pyrazolo[1,5-a]pyrimidine Fluorophores

The following table summarizes the photophysical properties of a series of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines in tetrahydrofuran (THF), highlighting the profound effect of the substituent's electronic nature on the quantum yield.[15]

CompoundSubstituent at Position 7Quantum Yield (Φf) in THF
4c 7-diethylaminocoumarin-3-yl (EWG)0.01
4a 4-pyridyl (EWG)0.05
4b 2,4-dichlorophenyl (EWG)0.16
4d Phenyl0.18
4e 4-methoxyphenyl (EDG)0.23
4f 7-diethylaminocoumarin-3-yl (EDG)0.53
4g 4-diphenylaminophenyl (strong EDG)0.85

Data sourced from a comprehensive theoretical-experimental study on pyrazolo[1,5-a]pyrimidines-based fluorophores.[15]

Environmental Factors Modulating Quantum Yield

The local environment of a fluorophore can significantly impact its quantum yield.

  • Solvent Effects: The polarity and viscosity of the solvent can influence the energy levels of the excited state and the rates of non-radiative decay.[11][14] Some pyrazolo[1,5-a]pyridine derivatives exhibit solvatochromism, where their emission color and intensity change with solvent polarity.[1]

  • pH: For fluorophores with acidic or basic moieties, the protonation state can dramatically alter the electronic structure and, consequently, the quantum yield. A pyrazolo[1,5-a]pyridine-based pH probe, for example, showed a significant increase in fluorescence intensity and a high quantum yield of 0.64 in acidic conditions.

  • Aggregation: At high concentrations, planar aromatic fluorophores can form aggregates, which often leads to fluorescence quenching (a phenomenon known as aggregation-caused quenching or ACQ).[14] However, some molecules are specifically designed to exhibit aggregation-induced emission (AIE), where fluorescence is enhanced in the aggregated state due to the restriction of intramolecular rotations.[14]

A Practical Guide to Measuring Fluorescence Quantum Yield

The relative method for determining fluorescence quantum yield is the most commonly used approach due to its simplicity and accuracy when performed correctly.[8][9] It involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.[9]

Experimental Workflow

The following diagram illustrates the key steps in the relative quantum yield determination process.

G cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_sample Prepare Dilutions of Sample abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare Dilutions of Standard prep_std->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure Same Solutions integrate Integrate Emission Spectra fluo_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate

Caption: Workflow for relative fluorescence quantum yield measurement.

Detailed Experimental Protocol

1. Selection of a Suitable Standard:

  • Choose a standard that absorbs at the excitation wavelength of the test sample and emits in a similar spectral region.[8][9]

  • The standard must have a well-characterized and reliable quantum yield.[8][9]

  • Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φf ≈ 0.54) and fluorescein in 0.1 M NaOH (Φf ≈ 0.85).[11]

2. Sample Preparation:

  • Use spectroscopic grade solvents to minimize background fluorescence.[8]

  • Prepare a series of five to six dilutions for both the unknown sample and the standard in the same solvent.[8]

  • The absorbance of the solutions in a 10 mm cuvette should not exceed 0.1 at the excitation wavelength to avoid inner filter effects.[8][9]

3. Absorbance Measurement:

  • Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

  • Determine the absorbance at the chosen excitation wavelength.

4. Fluorescence Measurement:

  • Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.

  • The excitation wavelength must be the same as that used for the absorbance measurements.[8]

  • Ensure that the entire fluorescence emission band is recorded.[8]

  • Maintain consistent instrumental parameters (e.g., excitation and emission slit widths) for all measurements.[8]

Data Analysis and Calculation

1. Data Processing:

  • Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.[8]

2. Graphical Analysis:

  • For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

  • The resulting plots should be linear with a y-intercept close to zero. The slope of this line is the gradient (Grad).[9]

3. Quantum Yield Calculation:

The quantum yield of the unknown sample (Φx) is calculated using the following equation:[8][9]

Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

Where:

  • Φst is the quantum yield of the standard.

  • Gradx is the gradient from the plot for the unknown sample.

  • Gradst is the gradient from the plot for the standard.

  • ηx is the refractive index of the solvent used for the sample.

  • ηst is the refractive index of the solvent used for the standard.

If the same solvent is used for both the sample and the standard, the equation simplifies to:

Φx = Φst * (Gradx / Gradst)

Conclusion

The pyrazolo[1,5-a]pyridine scaffold is a promising platform for the development of advanced fluorophores with tunable and high-performance photophysical properties. A thorough understanding of the relationship between molecular structure, environmental factors, and fluorescence quantum yield is critical for the rational design of novel probes and materials. By strategically modifying the heterocyclic core with appropriate substituents to control intramolecular charge transfer and enhance structural rigidity, it is possible to achieve quantum yields approaching unity. The accurate and reliable measurement of this key parameter, through carefully executed protocols, is essential for validating these design strategies and advancing the application of pyrazolo[1,5-a]pyridine fluorophores in research and technology.

References

  • HORIBA. A Guide to Recording Fluorescence Quantum Yields. Available from: [Link]

  • Resch-Genger, U., Rurack, K. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. Available from: [Link]

  • Rammohan, A., et al. (2025). A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications. ResearchGate. Available from: [Link]

  • Various Authors. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available from: [Link]

  • Arik, M. (2012). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. PMC. Available from: [Link]

  • Ramesan, S., et al. DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Technologies. Available from: [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. Available from: [Link]

  • Various Authors. Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. ResearchGate. Available from: [Link]

  • Various Authors. (2017). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. Available from: [Link]

  • Kendall, J. D., et al. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry. Available from: [Link]

  • Wang, Y., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances. Available from: [Link]

  • Wang, Y., et al. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. PMC. Available from: [Link]

  • Various Authors. (2023). Synthesis of Pyrazolo[1,5-a]pyridinyl, Pyrazolo[1,5-a]quinolinyl, and Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. ACS Publications. Available from: [Link]

  • Various Authors. (2021). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. PMC. Available from: [Link]

  • Various Authors. (2016). Green One-Pot Solvent-Free Synthesis of Pyrazolo[1,5- a ]pyrimidines, Azolo[3,4- d ]pyridiazines, and Thieno[2,3- b ]pyridines Containing Triazole Moiety. ResearchGate. Available from: [Link]

  • Nihala Abdulali N. K. FACTORS AFFECTING FLURESCENSE INTENSITY. Scribd. Available from: [Link]

  • Various Authors. (2021). Strategies to increase the quantum yield: Luminescent methoxylated imidazo[1,5-a]pyridines. Dyes and Pigments. Available from: [Link]

  • Various Authors. (2021). a]pyrimidine, Pyrazolo[5,1-b]quinazoline and Imidazo[1,2- b]pyrazole Derivatives Incorporating Phenylsulfonyl Moiety. MDPI. Available from: [Link]

  • Portilla, J., et al. (2022). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available from: [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The pyrazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique framework for designing molecules with diverse biological activities and photophysical properties. The introduction of a fluorine atom and a carboxylic acid group at the 6- and 5-positions, respectively, of this scaffold, yielding 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, offers a versatile building block for further molecular elaboration. The electron-withdrawing nature of both the fluorine and the pyrazole ring influences the reactivity of the pyridine core, while the carboxylic acid provides a convenient handle for a variety of chemical transformations.

This guide provides a comprehensive overview of the synthesis and potential applications of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, with a focus on its use in the generation of novel carboxamides and in decarboxylation reactions to access 6-fluoropyrazolo[1,5-a]pyridines. The protocols detailed herein are designed to be robust and adaptable for various research and development applications.

Synthesis of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

The synthesis of the title compound can be envisioned through a multi-step sequence, commencing with a commercially available, appropriately substituted pyridine derivative. A plausible and efficient synthetic strategy involves the construction of the pyrazolo[1,5-a]pyridine core via a [3+2] cycloaddition reaction.

A key starting material for this synthesis is a 2-amino-5-fluoro-6-substituted pyridine. The substituent at the 6-position should be a group that can be readily converted into a carboxylic acid, such as a cyano or an ester group. For this proposed synthesis, we will start with a 2-amino-5-fluoropyridine and introduce the precursor to the carboxylic acid.

Proposed Synthetic Pathway:

Synthesis_of_6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic_acid A 2-Amino-5-fluoropyridine B N-Amination A->B e.g., O-(Mesitylsulfonyl)hydroxylamine (MSH) C N-Amino-5-fluoropyridinium salt B->C D [3+2] Cycloaddition with an α,β-unsaturated carbonyl compound C->D E Substituted 6-Fluoropyrazolo[1,5-a]pyridine D->E F Functional Group Transformation (e.g., Oxidation of a methyl group or hydrolysis of a nitrile/ester) E->F G 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid F->G Amide_Coupling_Workflow A 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid E Reaction A->E B Amine (R-NH2) B->E C Coupling Reagent (e.g., HATU, HOBt, EDC) C->E D Base (e.g., DIPEA) D->E F Workup and Purification E->F G 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxamide F->G Decarboxylation_Workflow A 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid D Reaction A->D B Heating in a high-boiling solvent (e.g., Quinoline, Diphenyl ether) B->D C Optional: Copper catalyst C->D E Workup and Purification D->E F 6-Fluoropyrazolo[1,5-a]pyridine E->F

Application

Applications of pyrazolo[1,5-a]pyridines in pharmaceutical research

Application Note: Strategic Utilization of Pyrazolo[1,5-a]pyridines in Pharmaceutical Research and Drug Development Executive Insight: The Pyrazolo[1,5-a]pyridine Scaffold In modern medicinal chemistry, the pyrazolo[1,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of Pyrazolo[1,5-a]pyridines in Pharmaceutical Research and Drug Development

Executive Insight: The Pyrazolo[1,5-a]pyridine Scaffold

In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine framework has emerged as a privileged bicyclic scaffold. Characterized by a fused five-membered pyrazole ring and a six-membered pyridine ring, this structure acts as a highly effective bioisostere for purine and adenine[1]. By strategically positioning nitrogen atoms to serve as bidentate hydrogen bond acceptors, pyrazolo[1,5-a]pyridines exhibit exceptional affinity for the ATP-binding pockets of various kinases. This unique structural geometry has directly facilitated the development of breakthrough therapeutics, including the FDA-approved RET kinase inhibitor Selpercatinib for non-small cell lung cancer (NSCLC)[2],[1].

Structural Rationale: Bioisosteric Kinase Targeting

The pharmacological success of pyrazolo[1,5-a]pyridines is rooted in their binding thermodynamics. In kinase inhibition, the bioisosteric core preferentially occupies the ATP pocket. The nitrogen at the ring junction and the adjacent heteroatoms form critical hydrogen bonds with the amino acid residues in the kinase hinge region, which connects the N-terminus and C-terminus lobes of the kinase[1]. This anchoring mechanism not only elevates binding potency but also improves overall pharmacokinetic profiles by reducing metabolic liabilities often seen in traditional monocyclic structures.

G ATP ATP-Binding Pocket Core Pyrazolo[1,5-a]pyridine Core ATP->Core Occupies Hinge Kinase Hinge Region Inhibition Targeted Kinase Inhibition Hinge->Inhibition Triggers Hbond Bidentate H-Bonding Core->Hbond Forms Hbond->Hinge Anchors to

Fig 1: Mechanistic pathway of pyrazolo[1,5-a]pyridine as a kinase hinge-binding bioisostere.

Protocol I: Regioselective Synthesis via TEMPO-Mediated Annulation

Historically, synthesizing substituted pyrazolo[1,5-a]pyridines via traditional 1,3-dipolar cycloadditions of asymmetric N-amino-pyridinium salts yielded poor regiocontrol, resulting in difficult-to-separate regioisomers. To bypass this, we utilize a modern TEMPO-mediated [3+2] annulation-aromatization protocol.

Causality of Design: TEMPO is deliberately employed for a dual purpose. First, it functions as a Lewis acid to activate the α,β-unsaturated compound (dipolarophile). Second, it acts as a mild oxidant to drive the rapid aromatization of the intermediate, effectively locking the conformation and ensuring high, predictable regioselectivity[2].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine the C3-substituted N-aminopyridine (1.0 equiv) and the selected α,β-unsaturated compound (e.g., an acrylate or chalcone, 1.5 equiv). Rationale: The slight excess of the dipolarophile drives the equilibrium toward complete consumption of the N-aminopyridine.

  • Catalyst Integration: Add TEMPO (2.0 equiv) to the reaction mixture. Rationale: A stoichiometric amount is required as TEMPO is consumed during the final oxidative aromatization phase.

  • Reaction Execution: Dissolve the mixture in anhydrous acetonitrile (0.2 M concentration). Heat the reaction to 80°C and stir continuously for 12–24 hours. Rationale: The thermal energy overcomes the activation barrier for the initial [3+2] cycloaddition.

  • Self-Validating QC Step: Monitor the reaction via LC-MS. The protocol is validated when the mass of the saturated intermediate completely shifts to the [M-2H] mass of the fully aromatic pyrazolo[1,5-a]pyridine.

  • Purification: Quench with distilled water, extract 3x with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and purify via silica gel flash chromatography.

G Start N-Aminopyridine + Alkene Annulation [3+2] Annulation Start->Annulation Reagents TEMPO TEMPO Reagent TEMPO->Annulation Lewis Acid Aromatization Oxidative Aromatization TEMPO->Aromatization Oxidant Annulation->Aromatization Intermediate Product Regioselective Product Aromatization->Product Yields

Fig 2: TEMPO-mediated [3+2] annulation-aromatization workflow for regioselective synthesis.

Protocol II: Intracellular pH Monitoring via Fluorescent Probes

Beyond therapeutics, the pyrazolo[1,5-a]pyridine core has profound applications in cellular diagnostics. It can be engineered into a highly sensitive fluorescent probe to monitor extreme acidic environments (pH < 4.0) in organelles like lysosomes or gastric cells[3].

Causality of Design: Traditional probes (e.g., fluorescein) suffer from rapid photobleaching and poor quantum yields at low pH. The pyrazolo[1,5-a]pyridine core undergoes a distinct Intramolecular Charge Transfer (ICT) shift upon protonation. This structural electronic rearrangement yields an exceptionally fast response (<10 seconds) and a high quantum yield (φ = 0.64)[3].

Step-by-Step Methodology:

  • Probe Solubilization: Dissolve the synthesized pyrazolo[1,5-a]pyridine carboxylic acid derivative in cell-culture grade DMSO to generate a 1 mM stock solution.

  • Calibration (Self-Validating QC): Before live-cell application, titrate the probe in standard buffers ranging from pH 2.0 to 7.0. Measure fluorescence emission to confirm the pKa is approximately 3.03, validating the ICT mechanism.

  • Cellular Incubation: Seed target cells (e.g., RAW 264.7 macrophages) in a glass-bottom confocal dish. Dilute the probe stock into the culture medium to a final concentration of 10 µM. Incubate at 37°C with 5% CO₂ for 30 minutes. Rationale: This timeframe allows for complete membrane permeation and specific accumulation in acidic organelles.

  • Washing & Imaging: Wash the cells three times with PBS (pH 7.4) to eliminate extracellular background noise. Image using a confocal laser scanning microscope, correlating the emission intensity directly to intracellular H+ concentrations.

G Neutral Neutral Probe (pH > 4.0) Protonation H+ Influx (Acidic) Neutral->Protonation Encounters ICT ICT Shift Protonation->ICT Induces Fluorescence Fluorescence (φ=0.64) ICT->Fluorescence Emits

Fig 3: pH-dependent Intramolecular Charge Transfer (ICT) mechanism in live cells.

Quantitative Pharmacological Landscape

The versatility of the pyrazolo[1,5-a]pyridine scaffold is demonstrated by its wide-ranging applicability across different biological targets and research modalities.

Pharmacological TargetRepresentative CompoundClinical / Research IndicationKey Quantitative Metric / Advantage
RET Kinase SelpercatinibNon-Small Cell Lung Cancer (NSCLC)High selectivity hinge-binder; FDA-approved[1]
EP1 Receptor Compound 4cOveractive BladderNanomolar-level antagonism; orally active[4]
Intracellular H+ Pyrazolo-fluorophoreLive-cell pH imagingφ = 0.64, response < 10s, pKa = 3.03[3]
Various Targets Polysubstituted DerivativesBroad-spectrum drug discoveryHigh yield via sonochemical [3+2] cycloaddition[5]

References

  • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: Organic Letters - ACS Publications URL: 2

  • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: PMC - NIH URL: 5

  • Title: A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells Source: RSC Publishing URL: 3

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL: 1

  • Title: Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists Source: PubMed - NIH URL: 4

Sources

Method

Application Note: 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic Acid as a High-Performance Fluorescent Probe for Acidic pH Sensing

Phase 1: Molecular Architecture & Mechanistic Rationale Monitoring dynamic pH fluctuations within highly acidic organelles (e.g., lysosomes, endosomes, and autophagosomes) is critical for understanding cellular homeostas...

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Author: BenchChem Technical Support Team. Date: April 2026

Phase 1: Molecular Architecture & Mechanistic Rationale

Monitoring dynamic pH fluctuations within highly acidic organelles (e.g., lysosomes, endosomes, and autophagosomes) is critical for understanding cellular homeostasis, apoptosis, and pathological states such as cancer and inflammation. Traditional pH probes often suffer from poor photostability, narrow dynamic ranges, or slow response times.

The development of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 1356145-02-2)[1] represents a significant leap in fluorophore engineering. Built upon the highly efficient pyrazolo[1,5-a]pyridine scaffold—which was first established as a novel class of pH-sensitive fluorophores exhibiting fast response times (<10 s) and high quantum yields[2]—this specific derivative incorporates targeted structural modifications to optimize performance in extreme acidic environments.

The Causality of Molecular Design

As a Senior Application Scientist, it is vital to understand why this specific molecular architecture works:

  • The 5-Carboxylic Acid (The pH Sensor): The fundamental sensing mechanism relies on Intramolecular Charge Transfer (ICT). At physiological or neutral pH (>5.2), the carboxylic acid deprotonates into a carboxylate ion (-COO⁻). Because -COO⁻ is a poor electron-withdrawing group, the ICT push-pull system is weakened, resulting in negligible fluorescence. As the environment acidifies (pH < 4.0), protonation yields the neutral -COOH form. This acts as a potent electron acceptor, instantly restoring the ICT process and triggering a massive fluorescence "Turn-ON" response[2].

  • The 6-Fluoro Substitution (The Optimizer): The introduction of a highly electronegative fluorine atom adjacent to the carboxylic acid serves two critical functions. First, via the inductive effect, it fine-tunes the pKa of the probe to perfectly match the lysosomal pH range (~3.0–4.5). Second, the carbon-fluorine bond significantly enhances the molecule's photobleaching resistance and lipophilicity, ensuring superior membrane permeability for live-cell imaging[1].

ICT_Mechanism Deprotonated Deprotonated State (pH > 5.2) -COO⁻ (Weak Acceptor) Weak ICT Low Fluorescence Protonated Protonated State (pH < 4.0) -COOH (Strong Acceptor) Strong ICT High Fluorescence (Turn-ON) Deprotonated->Protonated + H⁺ (Acidification) Protonated->Deprotonated + OH⁻ (Alkalinization)

Fig 1. pH-dependent Intramolecular Charge Transfer (ICT) mechanism of the 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid probe.

Phase 2: Photophysical Profiling

To ensure trustworthiness and reproducibility across assays, the physicochemical and photophysical baselines of the probe must be strictly defined. The probe exhibits a nearly 7-fold enhancement in fluorescence intensity when transitioning from pH 5.2 to pH 2.4[2].

Table 1: Physicochemical & Spectral Properties
ParameterValue / SpecificationMechanistic Significance
Chemical Formula C₈H₅FN₂O₂Low molecular weight (180.14 g/mol ) ensures rapid cellular diffusion.
Excitation (λex) ~340 - 350 nmCompatible with standard UV/DAPI laser lines.
Emission (λem) 445 nmLarge Stokes shift (~95 nm) minimizes auto-fluorescence interference.
Quantum Yield (Φ) 0.64 (at pH 2.4)Exceptionally high brightness for a small-molecule probe[2].
Response Time < 10 secondsEnables real-time tracking of rapid vesicular acidification[2].
Working pKa ~3.03Ideal for monitoring extreme acidic conditions (e.g., gastric cells, lysosomes)[2].
Table 2: pH-Dependent Fluorescence Response (In Vitro Calibration)
Environmental pHProtonation StateRelative Fluorescence Intensity (445 nm)Signal Status
pH 7.4 (Cytosol)Fully DeprotonatedMinimal (< 10 A.U.)OFF
pH 5.2 (Early Endosome)Partially Protonated~ 81 A.U.Weak ON
pH 2.4 (Lysosome/Gastric)Fully Protonated~ 572 A.U.Max ON (7-fold increase)[2]

Phase 3: Self-Validating Experimental Workflows

A robust protocol must be a self-validating system. The following workflows are designed with built-in controls to ensure that the observed fluorescence is strictly a function of pH, rather than probe concentration artifacts or optical interference.

Workflow Step1 1. Cell Culture & Seeding Seed RAW 264.7 cells in glass-bottom dishes Grow to 70-80% confluency Step2 2. Probe Incubation Add 10 µM Probe (in 0.1% DMSO) Incubate 30 min at 37°C Step1->Step2 Step3 3. Stringent Washing Wash 3x with PBS (pH 7.4) Remove extracellular background signal Step2->Step3 Step4 4. In Situ pH Clamping (Validation) Incubate with 10 µM Nigericin in high-K⁺ buffers (pH 2.0-7.0) Step3->Step4 Step5 5. Confocal Imaging & Analysis Excitation: 350 nm | Emission: 445 nm Quantify intracellular fluorescence Step4->Step5

Fig 2. Self-validating workflow for intracellular pH monitoring using Nigericin clamping and confocal microscopy.

Workflow A: Cell-Free Spectrofluorometric Titration

Purpose: To establish the exact pKa and dynamic range of your specific probe lot before cellular application.

  • Stock Preparation: Dissolve the probe in anhydrous DMSO to create a 10 mM stock.

    • Causality: Anhydrous DMSO prevents premature degradation and ensures complete solvation of the fluorinated aromatic ring.

  • Buffer Formulation: Prepare Britton-Robinson (B-R) buffers ranging from pH 2.0 to 8.0.

    • Causality: B-R buffer provides a stable, wide-range linear pH gradient without changing the ionic species, which could otherwise cause salt-induced fluorescence quenching.

  • Sample Preparation: Dilute the stock into the B-R buffers to a final probe concentration of 10 µM. Ensure the final DMSO concentration is strictly ≤0.1% (v/v).

    • Causality: DMSO concentrations above 1% can alter the dielectric constant of the solution, artificially shifting the pKa and ICT efficiency.

  • Data Acquisition: Record emission spectra from 380 nm to 550 nm (λex = 340 nm).

    • Self-Validation Checkpoint: Plot the fluorescence intensity at 445 nm against pH. You must observe a sigmoidal curve. The inflection point of this curve is your empirical pKa.

Workflow B: Live-Cell Intracellular pH Mapping

Purpose: To visualize and quantify acidic compartments in living cells (e.g., RAW 264.7 macrophages).

  • Cell Loading: Incubate cells with 10 µM of the probe in serum-free media for exactly 30 minutes at 37°C.

    • Causality: Serum proteins (like BSA) contain hydrophobic pockets that can sequester the probe, reducing the effective concentration that reaches the cell membrane. 30 minutes is the optimal kinetic window for endocytosis without inducing cytotoxicity.

  • Washing: Wash cells three times with PBS (pH 7.4).

    • Causality: Because the probe is "OFF" at pH 7.4, any residual extracellular probe will not fluoresce, ensuring high signal-to-noise ratios.

  • In Situ pH Clamping (The Self-Validation Step): To prove the intracellular signal is pH-dependent, treat a subset of cells with 10 µM Nigericin in high-K⁺ calibration buffers (pH 2.0, 3.0, 4.0, 5.0, 6.0, 7.0).

    • Causality: Nigericin is an H⁺/K⁺ antiporter ionophore. By using a buffer with a potassium concentration matching the cytosol (~130 mM), Nigericin forces the intracellular pH to rapidly equilibrate with the extracellular buffer pH. This allows you to generate a standard curve directly inside the living cell, validating your experimental data.

  • Imaging: Image using a confocal laser scanning microscope (CLSM) with a UV laser (e.g., 355 nm or two-photon excitation) and collect emission at 420–470 nm.

Phase 4: Expert Troubleshooting & Artifact Mitigation

  • Issue: High Background Fluorescence at Neutral pH.

    • Cause/Solution: This is often due to probe aggregation caused by adding the DMSO stock directly into cold aqueous buffer. Expert Fix: Always add the DMSO stock to pre-warmed (37°C) buffer under vigorous vortexing to ensure monodisperse solubilization.

  • Issue: Signal Fading During Live-Cell Imaging.

    • Cause/Solution: While the C6-fluoro substitution provides excellent photostability[1], excessive laser power will still cause photobleaching. Expert Fix: Reduce laser power to ≤5% and increase the detector gain. If utilizing Z-stacks, increase the step size to minimize total photon exposure per optical slice.

  • Issue: Lack of Punctate Staining (Diffuse Cytosolic Signal).

    • Cause/Solution: If the probe remains in the cytosol (pH ~7.4), it will not fluoresce strongly. If you see a weak, diffuse signal, the cells may not be actively acidifying their endosomes. Expert Fix: Treat cells with a known lysosomal acidifier or use a positive control like Chloroquine (which initially alkalinizes lysosomes, turning the probe OFF, proving dynamic responsiveness).

References

  • Zhang, P., Lv, H., Duan, G., & Ge, Y. (2018). A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances, 8(54), 30732-30735. URL: [Link]2]

  • ChemBK. (n.d.). 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid. URL: [Link]1]

Sources

Application

Development of kinase inhibitors using pyrazolo[1,5-a]pyrimidine scaffolds

Application Note: A Guide to the Development of Kinase Inhibitors Using Pyrazolo[1,5-a]pyrimidine Scaffolds Audience: Researchers, scientists, and drug development professionals. Abstract: The pyrazolo[1,5-a]pyrimidine s...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Guide to the Development of Kinase Inhibitors Using Pyrazolo[1,5-a]pyrimidine Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its utility in developing potent and selective protein kinase inhibitors (PKIs).[1][2] Its structural features enable it to mimic ATP and effectively interact with the ATP-binding pocket of a wide range of kinases, making it a cornerstone for targeted therapy, particularly in oncology.[1] This guide provides an in-depth overview of the key stages in the discovery and development of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, from foundational synthesis to biochemical screening and cellular validation. We offer field-proven insights and detailed protocols to empower researchers in their quest to develop novel therapeutics.

Introduction: The Power of the Pyrazolo[1,5-a]pyrimidine Core

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[3][4] Small molecule inhibitors that target the ATP-binding site of kinases have revolutionized treatment paradigms. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a particularly successful framework for such inhibitors.[5] Its fused heterocyclic system provides a rigid, planar core that can be strategically decorated with various functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.[2][3] Notably, this scaffold is found in several FDA-approved drugs, such as the Tropomyosin Receptor Kinase (Trk) inhibitors Larotrectinib and Entrectinib, validating its clinical significance.[6][7][8]

This document will guide you through a logical workflow, mirroring the drug discovery process, to effectively harness the potential of this versatile scaffold.

Section 1: Foundational Chemistry & Scaffold Synthesis

The construction of the pyrazolo[1,5-a]pyrimidine core is the first critical step. The most common and robust method involves the cyclocondensation reaction between a 3-aminopyrazole derivative and a 1,3-bielectrophilic partner, such as a β-dicarbonyl compound or its synthetic equivalent.[2][9] This approach allows for significant diversity in the final products based on the choice of starting materials.

Protocol 1: General Synthesis via β-Enaminone Cyclocondensation

This two-step protocol is efficient for producing 7-substituted pyrazolo[1,5-a]pyrimidines.[2]

Rationale: This method offers high yields and a modular approach. The initial formation of the β-enaminone creates a stable intermediate that readily undergoes cyclization with the aminopyrazole, driving the reaction to completion. Microwave irradiation is employed to accelerate the reaction, significantly reducing synthesis time.[2]

Step 1: Synthesis of β-enaminone Intermediate

  • Combine a suitable methyl ketone (1.0 mmol) with N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).

  • Heat the mixture under solvent-free microwave irradiation at 160 °C for 15 minutes.

  • Monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction mixture. The resulting β-enaminone can often be used in the next step without further purification. Expected yields are typically high (83–97%).[2]

Step 2: Cyclocondensation

  • Dissolve the synthesized β-enaminone (1.0 mmol) and a substituted 3-aminopyrazole (e.g., 3-methyl-1H-pyrazol-5-amine) (1.0 mmol) in a suitable solvent such as ethanol or acetic acid.

  • Heat the mixture to reflux for 4-8 hours, or until TLC analysis indicates the completion of the reaction.

  • Cool the reaction to room temperature to allow the product to precipitate.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the final pyrazolo[1,5-a]pyrimidine core structure.

  • Confirm structure and purity via ¹H NMR, ¹³C NMR, and LC-MS analysis.

Section 2: Assay Development & High-Throughput Screening

Once a library of pyrazolo[1,5-a]pyrimidine analogs is synthesized, the next step is to screen them for inhibitory activity against the kinase of interest. Biochemical assays are the workhorse for primary screening, providing a direct measure of a compound's ability to inhibit the kinase's catalytic function.[10][11]

Workflow for Kinase Inhibitor Screening

G cluster_0 Biochemical Screening cluster_1 Lead Generation cluster_2 Cellular Validation HTS High-Throughput Screen (HTS) (e.g., ADP-Glo Assay) Hit_Conf Hit Confirmation (Dose-Response IC50) HTS->Hit_Conf Primary Hits SAR SAR by Chemistry (Analog Synthesis) Hit_Conf->SAR Confirmed Hit Selectivity Kinase Selectivity Profiling SAR->Selectivity Selectivity->SAR Iterative Optimization Target_Engage Target Engagement (e.g., NanoBRET) Selectivity->Target_Engage Optimized Lead Functional Functional Assays (e.g., Phospho-Western) Target_Engage->Functional G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Response Cell Proliferation & Survival Downstream->Response Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by a pyrazolo[1,5-a]pyrimidine inhibitor.

Protocol 3: NanoBRET™ Target Engagement Assay

This live-cell assay quantitatively measures compound binding to a target kinase. [12]It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site. An effective inhibitor will displace the tracer, leading to a loss of BRET signal. [13] Rationale: NanoBRET™ provides a direct readout of target occupancy in the complex milieu of a living cell, accounting for factors like cell permeability and competition with endogenous ATP. [13][12]This makes it a highly predictive assay for downstream functional effects.

Procedure (General Overview):

  • Cell Preparation: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase. Plate the transfected cells in a 96-well or 384-well white plate.

  • Tracer and Compound Addition: Add the cell-permeable NanoBRET™ fluorescent tracer and varying concentrations of the test compound to the cells.

  • Substrate Addition: Add the NanoLuc® substrate/inhibitor solution to the wells.

  • BRET Measurement: Incubate for 2 hours at 37°C. Measure the filtered luminescence signals for both the donor (NanoLuc®, ~460nm) and acceptor (tracer, ~610nm).

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A decrease in the BRET ratio indicates displacement of the tracer by the compound. Plot the BRET ratio against compound concentration to determine the cellular IC₅₀.

Protocol 4: Western Blot for Phospho-Substrate

This protocol provides functional validation by measuring the phosphorylation of a known downstream substrate of the target kinase.

Rationale: A successful inhibitor should not only bind its target but also block its catalytic function, leading to a measurable decrease in substrate phosphorylation. This assay confirms the compound's mechanism of action in a physiological pathway. [14] Procedure:

  • Cell Treatment: Culture an appropriate cell line (e.g., a lymphoma cell line for a BTK inhibitor) and treat with various concentrations of the test compound for a specified time (e.g., 2 hours). Include a positive control (e.g., growth factor stimulation) and a negative (vehicle) control.

  • Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-PLCγ2 for BTK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like GAPDH. Quantify the band intensities to determine the dose-dependent decrease in substrate phosphorylation.

Conclusion

The pyrazolo[1,5-a]pyrimidine scaffold represents a powerful and clinically validated platform for the development of targeted kinase inhibitors. [1][3]A successful discovery campaign requires a tightly integrated, multi-disciplinary approach that combines rational synthetic chemistry with robust biochemical and cellular assays. By systematically building SAR, confirming on-target activity in live cells, and validating the functional consequences of inhibition, researchers can efficiently advance from initial hits to promising preclinical candidates. While challenges such as achieving selectivity and overcoming drug resistance persist, the continued exploration and optimization of this versatile scaffold hold immense promise for future therapeutic innovations. [1][3]

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Spotlight: Cell-based kinase assay form
  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem.
  • Structure-activity relationship (SAR) studies of pyrazolo[1,5-a]pyrimidine analogs. Benchchem.
  • Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine deriv
  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
  • Kinase Target Engagement | Kinase Affinity Assay. Promega.
  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.
  • Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ.
  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. PubMed.
  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk)
  • Promega Launches NanoBRET Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. BioSpace.
  • Application and SARs of Pyrazolo[1,5-a]pyrimidine as Antitumor Agents Scaffold. Current Topics in Medicinal Chemistry.
  • Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. Benchchem.
  • (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights.
  • CHAPTER 2: New Screening Approaches for Kinases. The Royal Society of Chemistry.
  • Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. PubMed.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold.

Sources

Method

Application Note: Pyrazolo[1,5-a]pyridine Derivatives as Potent PDE4 Inhibitors for Anti-Inflammatory Therapy

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, structural optimization, and validated pharmacological protocols for evaluating pyrazolo[1,5-a]py...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, structural optimization, and validated pharmacological protocols for evaluating pyrazolo[1,5-a]pyridine-based anti-inflammatory agents.

Introduction & Mechanistic Rationale

The development of novel anti-inflammatory therapeutics frequently relies on identifying privileged heterocyclic scaffolds that offer both metabolic stability and high-affinity target engagement. Among these, pyrazolo[1,5-a]pyridines —5:6 aza-fused N-heteroaromatic compounds—have emerged as highly versatile structural motifs[1].

The Chemical Advantage of the Dipolar Scaffold

The pyrazolo[1,5-a]pyridine core fuses a π-excessive pyrazole ring with a π-deficient pyridine ring, bridged by a pyrrole-like nitrogen atom[1]. This unique dipolar electronic nature confers optimal aromatic characteristics, allowing the scaffold to engage in robust π-π stacking and hydrogen bonding within the hydrophobic binding pockets of target enzymes[1].

Pharmacological Target: Phosphodiesterase 4 (PDE4)

In the context of inflammatory diseases (such as asthma and COPD), Phosphodiesterase 4 (PDE4) is a primary therapeutic target. PDE4 specifically hydrolyzes cyclic adenosine monophosphate (cAMP) in leukocytes. By inhibiting PDE4, pyrazolo[1,5-a]pyridine derivatives prevent cAMP degradation. The resulting elevation in intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates transcription factors like CREB, leading to the suppression of pro-inflammatory cytokines (e.g., TNF-α) and the upregulation of anti-inflammatory mediators (e.g., IL-10)[2].

Structural Optimization and Quantitative Data

Initial drug discovery efforts identified KCA-1490 , a pyrazolo[1,5-a]pyridine derivative featuring a dihydropyridazinone ring, as a dual PDE3/PDE4 inhibitor exhibiting both bronchodilatory and anti-inflammatory activities[3]. However, to minimize off-target effects and maximize anti-inflammatory efficacy, extensive Structure-Activity Relationship (SAR) campaigns were conducted.

Modifications, such as replacing the pyridazinone ring with specific amide linkages (e.g., N-(3,5-dichloropyridin-4-yl) groups), successfully shifted the selectivity profile to create highly potent, selective PDE4 inhibitors like Compound 2a [4].

Table 1: Pharmacological Profile of Key Pyrazolo[1,5-a]pyridine Derivatives
Compound DesignationCore Structural FeaturesPrimary Target(s)Inhibitory PotencyPrimary Biological Effect
KCA-1490 6-(7-methoxy-2-trifluoromethyl-pyrazolo[1,5-a]pyridin-4-yl)-5-methyl-4,5-dihydro-3-(2H)-pyridazinoneDual PDE3 / PDE4Moderate (nM range)Combined bronchodilatory and moderate anti-inflammatory action[5].
Compound 2a N-(3,5-dichloropyridin-4-yl)-7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine-4-carboxamideSelective PDE4Highly PotentStrong in vivo anti-inflammatory efficacy; reduced leukocyte infiltration[4].
N-alkylated KCA-1490 analogs N-alkylation of the pyridazinone ring on the KCA-1490 coreSelective PDE4Enhanced PDE4 inhibitionSuppressed PDE3 activity; enhanced localized anti-inflammatory response[3].

Mechanism of Action Visualization

G Drug Pyrazolo[1,5-a]pyridine Derivative (e.g., Cmpd 2a) PDE4 PDE4 Enzyme (Active State) Drug->PDE4 Potent Inhibition cAMP Intracellular cAMP (Elevated Levels) PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A (Activated) cAMP->PKA Allosteric Activation CREB CREB Phosphorylation PKA->CREB Phosphorylates ProInflam Pro-inflammatory Cytokines (TNF-α, IL-4) ↓ CREB->ProInflam Transcriptional Suppression AntiInflam Anti-inflammatory Cytokines (IL-10) ↑ CREB->AntiInflam Transcriptional Upregulation

Mechanism of action for Pyrazolo[1,5-a]pyridine derivatives via PDE4 inhibition and cAMP elevation.

Standardized Experimental Protocols

To ensure rigorous, reproducible evaluation of synthesized pyrazolo[1,5-a]pyridine derivatives, the following self-validating protocols must be employed.

Protocol A: In Vitro PDE4 Enzymatic Inhibition Assay (TR-FRET)

Causality & Experimental Choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is explicitly selected over standard colorimetric or prompt-fluorescence assays. Highly conjugated heterocyclic scaffolds like pyrazolo[1,5-a]pyridines often exhibit intrinsic auto-fluorescence at lower excitation wavelengths[1]. The time-resolved detection window of TR-FRET eliminates this background noise, ensuring high-fidelity IC50 calculations.

Self-Validating System: The assay incorporates a known PDE4 inhibitor (e.g., Rolipram[6]) as a positive control to validate the dynamic range. A vehicle control (DMSO) is used to calculate the Z'-factor. The assay is only considered valid if Z' > 0.5.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the PDE4 enzyme (e.g., PDE4B2 or PDE4D3 isoforms) in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyridine derivative in 100% DMSO. Transfer 100 nL of the compound to a 384-well low-volume microplate using an acoustic liquid handler to ensure precise dosing.

  • Enzyme Incubation: Add 5 µL of the PDE4 enzyme solution to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Substrate Addition: Initiate the reaction by adding 5 µL of fluorescently labeled cAMP substrate (e.g., 100 nM final concentration). Incubate for 45 minutes at room temperature.

  • Detection & Termination: Add 10 µL of the TR-FRET termination buffer containing the europium-labeled anti-cAMP antibody and the proprietary dye-labeled cAMP tracer. Incubate for 1 hour.

  • Readout: Read the microplate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the 665/620 nm emission ratio.

Protocol B: In Vivo LPS-Induced Pulmonary Inflammation Model

Causality & Experimental Choice: Because PDE4 inhibitors are prime candidates for respiratory inflammatory diseases, intratracheal (i.t.) or aerosolized administration of Lipopolysaccharide (LPS) in rodents is the gold standard. It allows researchers to directly assess localized target engagement in the lungs, mimicking the clinical route for inhaled therapeutics and bypassing first-pass hepatic metabolism[3].

Self-Validating System: A sham-challenged (saline i.t.) cohort establishes the baseline physiological state, while a vehicle-treated, LPS-challenged cohort defines the maximum inflammatory window. The dose-dependent reduction of neutrophils in the Bronchoalveolar Lavage Fluid (BALF) internally validates the specific anti-inflammatory effect[2].

Step-by-Step Methodology:

  • Animal Preparation & Dosing: Acclimate male Wistar rats (200-250g) for 7 days. Administer the pyrazolo[1,5-a]pyridine derivative (e.g., 0.1, 1.0, and 10 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage (p.o.) or intratracheal instillation 1 hour prior to LPS challenge.

  • LPS Challenge: Anesthetize the animals lightly with isoflurane. Administer LPS (from E. coli O111:B4, 0.5 mg/kg) dissolved in sterile saline intratracheally.

  • Incubation Period: Allow the animals to recover and house them in standard conditions for 4 hours (the peak window for TNF-α release and initial neutrophil influx).

  • BALF Collection: Euthanize the animals via CO2 asphyxiation. Expose the trachea, insert a cannula, and lavage the lungs with 3 aliquots of 5 mL ice-cold PBS containing 0.1 mM EDTA[2].

  • Sample Processing: Centrifuge the collected BALF at 400 × g for 10 minutes at 4°C. Collect the supernatant for cytokine analysis (ELISA for TNF-α and IL-10).

  • Cellular Analysis: Resuspend the cell pellet in 1 mL PBS. Perform total cell counts using a hemocytometer. Perform differential cell counting (specifically targeting neutrophils and macrophages) by preparing cytospin slides stained with Wright-Giemsa.

  • Data Interpretation: Efficacy is confirmed by a statistically significant (p < 0.05) and dose-dependent reduction in BALF neutrophilia and TNF-α levels compared to the vehicle+LPS group.

References

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: MDPI (Molecules) URL:[Link]

  • Phosphodiesterase inhibitors. Part 6: design, synthesis, and structure-activity relationships of PDE4-inhibitory pyrazolo[1,5-a]pyridines with anti-inflammatory activity Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL:[Link]

  • Phosphodiesterase inhibitors. Part 5: hybrid PDE3/4 inhibitors as dual bronchorelaxant/anti-inflammatory agents for inhaled administration Source: PubMed (Bioorganic & Medicinal Chemistry) URL:[Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: RSC Publishing (RSC Advances) URL:[Link]

  • Synthesis and Biological Evaluation of Pyridazinone Derivatives as Potential Anti-inflammatory Agents Source: Journal of Medicinal and Chemical Sciences URL:[Link]

Sources

Application

Application Note: 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid in Advanced Material Science

Protocols for the Design of Fluorescent Metal-Organic Frameworks (MOFs) and Optoelectronic Dopants Photophysical Rationale & Structural Causality The pyrazolo[1,5-a]pyridine scaffold is a highly privileged, electron-rich...

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Author: BenchChem Technical Support Team. Date: April 2026

Protocols for the Design of Fluorescent Metal-Organic Frameworks (MOFs) and Optoelectronic Dopants

Photophysical Rationale & Structural Causality

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged, electron-rich fused bicyclic system that has garnered intense interest in material science due to its exceptional photophysical properties, including high fluorescence quantum yields and large Stokes shifts [[1]](). While traditionally explored in medicinal chemistry, functionalized derivatives of this core are now pivotal in the design of organic light-emitting diodes (OLEDs) and fluorescent chemical probes 2.

6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 1356145-02-2) represents a highly specialized building block for advanced materials [[3]](). The strategic placement of three distinct structural features dictates its utility in supramolecular and polymer chemistry:

  • The Pyrazolo[1,5-a]pyridine Core: Acts as the primary fluorophore, enabling intramolecular charge transfer (ICT) and bright, tunable emission 4.

  • The 5-Carboxylic Acid Moiety: Serves as a robust anchoring group. In material science, carboxylic acids are the premier ligands for coordinating with metal nodes (e.g., Zr⁴⁺, Zn²⁺) to form Metal-Organic Frameworks (MOFs), or for covalent grafting onto polymer backbones via esterification/amidation 5.

  • The 6-Fluoro Substituent: The highly electronegative fluorine atom lowers the HOMO and LUMO energy levels of the system, blue-shifting the emission profile while simultaneously enhancing the oxidative and thermal stability of the material—critical parameters for OLED lifespan and MOF durability 6.

Structural Logic & Application Workflow

G Core 6-Fluoropyrazolo[1,5-a]pyridine -5-carboxylic acid COOH 5-Carboxylic Acid (Anchoring Group) Core->COOH Core_Ring Pyrazolo[1,5-a]pyridine (Fluorophore Core) Core->Core_Ring Fluoro 6-Fluoro Substituent (Electronic Tuning) Core->Fluoro MOF Metal-Organic Frameworks (Chemical Sensors) COOH->MOF Metal Coordination Probes Fluorescent Probes (Bioimaging) COOH->Probes Bioconjugation OLED OLED Emitters (Optoelectronics) Core_Ring->OLED High Quantum Yield Core_Ring->Probes Large Stokes Shift Fluoro->MOF Enhanced Photostability Fluoro->OLED HOMO/LUMO Lowering

Structural logic of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid in material science.

Protocol 1: Synthesis of a Fluorescent Zr-MOF for Chemical Sensing

Expertise & Causality: Zirconium-based MOFs (analogous to the UiO-66 topology) are selected for their exceptional chemical and thermal stability, driven by the strong Zr-O bond. By incorporating 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid as a co-linker, the resulting framework becomes intrinsically fluorescent. This creates a self-validating sensory material: the porous network concentrates analytes (like electron-deficient nitroaromatics), which then quench the pyrazolo[1,5-a]pyridine fluorescence via photoinduced electron transfer (PET). Acetic acid is used as a modulator because it competes with the fluorophore linker during coordination, slowing down crystallization to yield highly crystalline, defect-free MOF particles rather than amorphous kinetic products.

Step-by-Step Methodology:

  • Precursor Dissolution: In a 20 mL scintillation vial, dissolve Zirconium(IV) chloride (ZrCl₄, 0.1 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF). Note: DMF slowly decomposes at high temperatures to release dimethylamine, which gradually deprotonates the carboxylic acid, facilitating controlled metal-ligand coordination.

  • Linker Addition: Add 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (0.1 mmol) and 1,4-benzenedicarboxylic acid (BDC, 0.1 mmol) to the solution. Sonicate for 10 minutes until fully dissolved.

  • Modulator Addition: Add glacial acetic acid (1.0 mL, ~17 mmol) to the mixture. Seal the vial tightly with a Teflon-lined cap.

  • Solvothermal Synthesis: Heat the vial in an isothermal oven at 120 °C for 24 hours. Allow it to cool naturally to room temperature to prevent thermal shock to the crystals.

  • Activation (Solvent Exchange): Isolate the resulting microcrystalline powder via centrifugation (7000 rpm, 5 min). Wash the powder three times with fresh DMF, followed by three washes with anhydrous acetone. Causality: Acetone exchange removes high-boiling DMF from the pores without collapsing the framework.

  • Drying: Dry the activated MOF under dynamic vacuum at 80 °C for 12 hours.

Validation Checkpoint: Before proceeding to sensory applications, the synthesized MOF must be validated. Perform Powder X-Ray Diffraction (PXRD) to confirm crystallinity against simulated UiO-66 topologies. Additionally, disperse 1 mg of the activated MOF in ethanol and irradiate with a 365 nm UV lamp; a bright blue/cyan emission confirms the successful incorporation of the intact fluorophore linker.

Protocol 2: Synthesis of Bulky Amide Dopants for OLEDs

Expertise & Causality: In solid-state applications like OLEDs, planar fluorophores often suffer from Aggregation-Caused Quenching (ACQ) due to π-π stacking. By converting the 5-carboxylic acid into a bulky amide (e.g., using 1-adamantylamine), we sterically shield the pyrazolo[1,5-a]pyridine core. HATU is chosen over standard EDC/NHS for its superior efficiency in coupling sterically hindered amines. The 6-fluoro group further prevents intermolecular interactions while tuning the emission towards the deep-blue region.

Step-by-Step Methodology:

  • Activation: Dissolve 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in 10 mL of anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) dropwise. Causality: DIPEA acts as a non-nucleophilic base to deprotonate the acid and drive the formation of the active ester without participating in side reactions. Stir for 15 minutes at room temperature.

  • Amidation: Add 1-Adamantylamine (1.1 mmol) in a single portion. Stir the reaction mixture at room temperature for 12 hours.

  • Precipitation: Pour the reaction mixture into 50 mL of ice-cold deionized water. Collect the resulting precipitate via vacuum filtration and wash extensively with water and cold ethanol.

  • Purification: Purify the crude product via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate, 3:1 v/v).

  • Sublimation: Subject the purified compound to vacuum sublimation (10⁻⁵ Torr) at the appropriate sublimation temperature. Causality: OLED applications require ultra-high purity (>99.9%); trace metal or halogen impurities act as charge traps and non-radiative recombination centers, destroying device efficiency.

Validation Checkpoint: Analyze the sublimed product via ¹H and ¹⁹F NMR to ensure the absence of residual HATU or DMF, which act as severe exciton quenchers. The photoluminescence quantum yield (PLQY) of the compound doped at 5 wt% in a host matrix (e.g., mCP) should be measured using an integrating sphere to confirm emission efficiency prior to device fabrication.

Quantitative Data: Photophysical Properties

The following table summarizes the expected photophysical parameters of 6-Fluoropyrazolo[1,5-a]pyridine-based materials, demonstrating their utility in optoelectronics and sensing.

ParameterExpected Value RangeStructural Driver / Causality
Absorption Max (λabs) 320 – 360 nmPyrazolo[1,5-a]pyridine core π-π* transitions.
Emission Max (λem) 420 – 480 nm (Blue/Cyan)Intramolecular Charge Transfer (ICT) modulated by the 6-Fluoro electron-withdrawing effect.
Photoluminescence Quantum Yield (ΦF) 0.60 – 0.85Rigid fused-ring system minimizing non-radiative decay pathways.
Stokes Shift 80 – 120 nmSignificant excited-state geometric relaxation, preventing self-absorption in solid-state films.
Thermal Decomposition (Td) > 300 °CEnhanced C-F bond strength and rigid aromatic framework.

References

  • Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines ResearchGate[Link]

  • 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylicacid (CAS: 1356145-02-2) ChemBK[Link]

  • A Review: Pyrazolo[1,5-a]pyrimidine as prominent fluorophores for chemosensory, optoelectronic and biological applications ResearchGate[Link]

  • Recent synthetic strategies for the functionalization of fused bicyclic heteroaromatics using organo-Li, -Mg and -Zn reagents Chemical Society Reviews (RSC Publishing)[Link]

  • Combinatorial Discovery of Full-Color-Tunable Emissive Fluorescent Probes Using a Single Core Skeleton Journal of the American Chemical Society (ACS Publications)[Link]

Sources

Method

Application Note: Rational Synthesis and Diversification of Pyrazolo[1,5-a]pyrimidine-6-carboxamides for Targeted Drug Discovery

Executive Summary The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" due to its exceptional capacity to bind diverse biological targets wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged structure" due to its exceptional capacity to bind diverse biological targets with high affinity[1]. Its rigid, fused bicyclic ring system effectively mimics purine bases, allowing it to interface seamlessly with critical therapeutic targets, including cannabinoid (CB2) receptors[2] and various overexpressed protein kinases such as Pim-1 and PI3K[3][4].

Within this chemical space, the 6-carboxamide derivatives offer a highly tunable vector for structure-activity relationship (SAR) optimization. This application note details the mechanistic rationale and validated experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidine-6-carboxamides, providing researchers with a robust, high-throughput-compatible workflow for library generation.

Pharmacological Context & Target Engagement

The utility of the pyrazolo[1,5-a]pyrimidine core stems from its structural rigidity, which presents substituents to target-binding sites in a highly defined spatial orientation[1]. When functionalized at the 6-position with a carboxamide moiety, these compounds exhibit profound modulatory effects on G-protein-coupled receptors (GPCRs). For example, 7-oxopyrazolo[1,5-a]pyrimidine-6-carboxamides have been identified as potent and selective inverse agonists of the CB2 receptor, effectively modulating forskolin-induced cyclic AMP (cAMP) production[2].

Pathway Ligand Pyrazolo[1,5-a]pyrimidine- 6-carboxamide Receptor CB2 Receptor (GPCR) Ligand->Receptor Inverse Agonism / Binding Gi Gi/o Protein Activation Receptor->Gi Conformational Shift AC Adenylate Cyclase (Inhibition) Gi->AC Alpha-subunit Action cAMP cAMP Levels (Decreased) AC->cAMP Reduced ATP Conversion

Mechanism of action: CB2 receptor modulation and cAMP signaling by 6-carboxamides.

Rational Synthetic Strategy

The synthesis of 3,6,7-substituted pyrazolo[1,5-a]pyrimidine-6-carboxamides requires a highly regioselective approach. The workflow is divided into three logical phases: cyclocondensation, saponification, and activated amidation.

Causality in Reaction Design:

  • Core Formation: The reaction of a 3-substituted-5-aminopyrazole with a 1,3-dielectrophile (such as diethyl ethoxymethylenemalonate, DEEM) in glacial acetic acid ensures regioselective ring closure. The acidic environment protonates the electrophilic centers of DEEM, lowering the activation energy for the initial nucleophilic attack by the exocyclic amine of the pyrazole. The subsequent intramolecular cyclization is thermodynamically driven by the formation of the fully conjugated, rigid pyrazolo[1,5-a]pyrimidine ring system[2].

  • Ester Activation: Direct amidation of the resulting ethyl ester is kinetically unfavorable due to resonance stabilization and steric hindrance. Therefore, the ester is saponified to the 6-carboxylic acid and converted to an activated p-nitrophenyl ester[1]. The electron-withdrawing nitro group highly activates the carbonyl carbon towards nucleophilic acyl substitution.

  • High-Throughput Amidation: The activated ester allows the final amidation to proceed rapidly at room temperature. This avoids harsh coupling reagents (e.g., HATU/EDC) in the final step, preventing epimerization or side reactions, and enables parallel library synthesis in 96-well plates[1].

Workflow A 3-Aminopyrazole C Cyclocondensation (Glacial AcOH) A->C B DEEM B->C D Core Ester C->D E Saponification (NaOH/EtOH) D->E F 6-Carboxylic Acid E->F G Activation (p-Nitrophenol) F->G H Activated Ester G->H I Amidation (R-NH2, TEA) H->I J 6-Carboxamide Library I->J

Step-by-step synthetic workflow for the preparation of pyrazolo[1,5-a]pyrimidine-6-carboxamides.

Experimental Methodologies

Protocol A: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

This protocol establishes the foundational bicyclic scaffold via cyclocondensation.

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate 3-substituted-5-aminopyrazole (1.0 equiv) in glacial acetic acid (0.5 M concentration).

  • Addition: Add diethyl ethoxymethylenemalonate (DEEM) (1.1 equiv) dropwise to the stirring solution at room temperature[2].

  • Cyclization: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4–6 hours. Monitor the consumption of the aminopyrazole via TLC (Eluent: EtOAc/Hexanes 1:1).

  • Isolation: Allow the mixture to cool to room temperature. Pour the solution into ice-cold distilled water under vigorous stirring to induce precipitation.

  • Purification: Collect the resulting solid by vacuum filtration, wash extensively with cold ethanol to remove unreacted DEEM and acetic acid traces, and dry under high vacuum to yield the ethyl pyrazolo[1,5-a]pyrimidine-6-carboxylate derivative.

Protocol B: Saponification and Activation (p-Nitrophenyl Ester Formation)

This self-validating step prepares the core for high-throughput diversification.

  • Saponification: Suspend the core ester (1.0 equiv) in a 1:1 mixture of Ethanol and 2.5 N NaOH. Reflux for 3.5 hours. Cool the mixture, dilute with water, and acidify with citric acid to precipitate the 6-carboxylic acid[2]. Filter and dry.

  • Activation: Dissolve the 6-carboxylic acid (1.0 equiv) and p-nitrophenol (1.2 equiv) in anhydrous DMF.

  • Coupling: Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv) at 0 °C. Stir the mixture, allowing it to warm to room temperature over 6 hours[1].

  • Validation: The formation of the p-nitrophenyl ester is confirmed by the precipitation of dicyclohexylurea (DCU) byproduct. Filter the DCU, concentrate the filtrate, and wash the product with cold ether to yield the activated ester.

Protocol C: Combinatorial Amidation (96-Well Plate Format)

This step leverages the activated ester for rapid library generation.

  • Preparation: Prepare a 0.2 M solution of the activated ester in anhydrous THF. Prepare 1.0 M solutions of diverse aliphatic/aromatic amines in THF.

  • Dispensing: Dispense 0.5 mL (0.1 mmol) of the activated ester solution into each well across the rows of a 96-well plate[1].

  • Amidation: Add 0.15 mL (0.15 mmol) of the respective amine solutions down the columns.

  • Catalysis/Scavenging: Add 0.2 mL (0.15 mmol) of Triethylamine (TEA) to all wells. Causality: TEA neutralizes the p-nitrophenol leaving group, preventing the protonation of the nucleophilic amine and driving the reaction to completion[1].

  • Completion: Seal the plate and agitate at room temperature for 12 hours. Scavenge the p-nitrophenol byproduct using basic alumina or solid-supported carbonate resins before final solvent evaporation.

Quantitative Data & Yield Analysis

The table below summarizes the expected reaction yields and corresponding biological activities for various pyrazolo[1,5-a]pyrimidine derivatives synthesized using the outlined methodologies.

Compound Scaffold / SubstitutionKey Structural FeaturesExpected Yield (%)Primary Biological TargetValidated ActivityRef
3,6,7-substituted core 3-Aryl, 6-Carboxamide, 7-Methyl75–92% (Amidation)Broad (Privileged Scaffold)Multi-receptor affinity[1]
7-Oxopyrazolo[1,5-a]pyrimidine 2-Aryl, 4-Pentyl, 6-Carboxamide60–85% (Cyclocondensation)CB2 Receptor (GPCR)hCB2 Ki​ = 11.4 nM[2]
5-Amino-pyrazolo[1,5-a]pyrimidine 3-Aryl, 5-Amino62–97% (Cascade Cyclization)Pim-1 Kinase IC50​ = 45 nM[4]

References

  • Pyrazolo[1,5-a]pyrimidines. Identification of the Privileged Structure and Combinatorial Synthesis of 3-(Hetero)
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: RSC Publishing (RSC Advances)
  • Source: National Institutes of Health (PMC)

Sources

Application

Application of pyrazolo[1,5-a]pyridines in imaging of acidic organelles

Application Note: High-Fidelity Imaging of Acidic Organelles Using Pyrazolo[1,5-a]pyridine-Based Fluorescent Probes The Need for High-Fidelity Acidic Organelle Imaging Intracellular pH plays a pivotal role in cellular me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Fidelity Imaging of Acidic Organelles Using Pyrazolo[1,5-a]pyridine-Based Fluorescent Probes

The Need for High-Fidelity Acidic Organelle Imaging

Intracellular pH plays a pivotal role in cellular metabolism, endocytosis, and secretory pathways. Acidic organelles, such as lysosomes (pH ~4.5) and endosomes (pH ~5.5), are critical for macromolecule degradation and pathogen neutralization. While traditional fluorophores (e.g., coumarin, fluorescein, and BODIPY) are widely used for pH sensing, they frequently suffer from rapid photobleaching, low quantum yields, and poor sensitivity in extremely acidic environments (pH < 4.0).

Recent chemical biology advancements have established pyrazolo[1,5-a]pyridines as a breakthrough class of fused heteroaromatic bicyclic fluorophores. This application note details the mechanistic rationale and self-validating experimental protocols for utilizing pyrazolo[1,5-a]pyridine derivatives to achieve high-fidelity imaging of acidic organelles in live cells.

Mechanistic Rationale: Intramolecular Charge Transfer (ICT)

The superior performance of pyrazolo[1,5-a]pyridine-based probes is rooted in their unique electronic structure. The response mechanism relies on a highly sensitive Intramolecular Charge Transfer (ICT) shift [1].

Causality of the pH Response: The pyrazolo[1,5-a]pyridine core features two nitrogen atoms: a bridgehead nitrogen and a 1-nitrogen possessing a lone pair of electrons. Under neutral physiological conditions (pH > 6.0), the molecule exhibits a weak push-pull electronic system, resulting in minimal fluorescence.

However, when the probe enters highly acidic environments (such as the lysosomal lumen), protonation occurs specifically at the 1-nitrogen rather than the bridgehead nitrogen [1]. When coupled with an electron-withdrawing group (e.g., a carboxylic acid moiety), this targeted protonation dramatically enhances the push-pull system. The resulting ICT shift triggers a massive increase in fluorescence intensity, boasting a quantum yield (φ) of up to 0.64 at pH 2.4 and an ultra-fast response time of less than 10 seconds.

ICT_Mechanism Neutral Neutral State (pH > 6.0) Weak Push-Pull System Low Fluorescence Acidic Acidic State (pH < 4.0) Protonation at 1-Nitrogen Strong Push-Pull (ICT) Neutral->Acidic H+ Influx (< 10s response) Acidic->Neutral Alkalinization (Bafilomycin A1) Emission High Quantum Yield (φ = 0.64) Bright Fluorescence Acidic->Emission Excitation (405 nm)

Fig 1. ICT mechanism and protonation dynamics of pyrazolo[1,5-a]pyridine probes.

Photophysical Properties & Comparative Data

To justify the transition from traditional probes to pyrazolo[1,5-a]pyridine derivatives, it is essential to compare their photophysical metrics. The quantitative data below illustrates the distinct advantages of this novel scaffold for extreme acidic imaging.

PropertyPyrazolo[1,5-a]pyridine ProbesTraditional Rhodamine ProbesTraditional Fluorescein Probes
Optimal pH Range 2.0 – 5.0 (Extreme Acidity)4.0 – 6.06.0 – 8.0
Quantum Yield (φ) ~0.64 (at pH 2.4)~0.30 - 0.50Highly pH-dependent (quenches at low pH)
Response Time < 10 secondsMinutesMinutes
Photostability ExcellentModeratePoor (Rapid Photobleaching)
Primary Mechanism ICT (Protonation at 1-N)Spirolactam ring openingProtonation of phenol/xanthene

Experimental Protocol: Self-Validating Lysosomal Imaging

A robust bioimaging assay must be self-validating. Simply observing punctate fluorescence does not definitively prove lysosomal localization or pH-dependent signal generation. The following protocol integrates pharmacological alkalinization to establish a direct causal link between the fluorescence signal and organelle acidity.

Materials Required:

  • Pyrazolo[1,5-a]pyridine carboxylic acid probe (1 mM stock in anhydrous DMSO).

  • RAW 264.7 macrophages or HeLa cell lines.

  • Bafilomycin A1 (V-ATPase inhibitor) or Chloroquine (lysosomotropic weak base).

  • Confocal Laser Scanning Microscope (CLSM) equipped with a 405 nm laser.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/dish. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Probe Incubation: Dilute the 1 mM probe stock to a final concentration of 10 µM in pre-warmed PBS (pH 7.4). Replace the culture medium with the probe solution and incubate for 30 minutes at 37°C.

    • Causality Note: The unprotonated probe is lipophilic and readily permeates the plasma membrane via passive diffusion. It selectively accumulates in acidic organelles where it becomes protonated, triggering the ICT mechanism and becoming fluorescently active.

  • Washing: Wash the cells three times with PBS to remove any extracellular, unbound probe. This step is critical to minimizing background noise and preventing false-positive cytosolic signals.

  • Baseline Imaging: Image the cells using CLSM. Excite the sample at 405 nm and collect emission in the 420–520 nm window. Record the baseline punctate fluorescence corresponding to lysosomes.

  • Self-Validation (Pharmacological Alkalinization): Add Bafilomycin A1 (100 nM) or Chloroquine (50 µM) directly to the imaging dish and incubate for an additional 30 minutes.

    • Causality Note: Bafilomycin A1 specifically inhibits the vacuolar-type H+-ATPase, preventing proton pumping, while Chloroquine acts as a proton sponge. Both agents artificially raise the lysosomal pH. If the probe is accurately reporting pH via the ICT mechanism, the fluorescence must dramatically weaken or disappear. This step self-validates the assay by proving the signal is strictly pH-dependent and not an artifact of nonspecific dye aggregation [1].

Workflow Prep 1. Probe Preparation Stock in DMSO, dilute to 10 µM in PBS Incubate 2. Cell Incubation RAW 264.7 cells (30 min, 37°C) Prep->Incubate Wash 3. Washing Step Remove extracellular probe with PBS Incubate->Wash Image 4. Confocal Imaging Ex: 405 nm, Em: 420-520 nm Wash->Image Validate 5. Pharmacological Validation Add Chloroquine or Bafilomycin A1 Image->Validate Confirm 6. Signal Quenching Confirms pH-dependent lysosomal targeting Validate->Confirm

Fig 2. Self-validating experimental workflow for lysosomal pH imaging.

References

  • Zhang, P., Lv, H., Duan, G., Dong, J., & Ge, Y. (2018). "A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells." RSC Advances, 8(54), 30732-30735.

Method

Application Note: 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic Acid in the Synthesis of Next-Generation Apixaban Analogues

Executive Summary The development of direct Factor Xa (fXa) inhibitors has fundamentally transformed the clinical management of thromboembolic diseases. While commercial Apixaban relies on a pyrazolo[3,4-c]pyridine core[...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of direct Factor Xa (fXa) inhibitors has fundamentally transformed the clinical management of thromboembolic diseases. While commercial Apixaban relies on a pyrazolo[3,4-c]pyridine core[1], recent advancements in scaffold hopping have introduced pyrazolo[1,5-a]pyridine derivatives as highly potent, alternative synthetic targets[2]. This application note details the use of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid as a critical intermediate in synthesizing next-generation fluoro-Apixaban analogues. By detailing the mechanistic rationale and providing a self-validating amidation protocol, this guide equips drug development professionals with the methodology required to explore this novel chemical space.

Rationale: Scaffold Hopping and Metabolic Stability

The discovery of Apixaban established the bicyclic tetrahydropyrazolopyridinone scaffold as a premier fXa binding motif, exhibiting exceptional potency and oral bioavailability[1]. However, continuous optimization in medicinal chemistry aims to further improve pharmacokinetic profiles and bypass complex, multi-step traditional syntheses[2].

The substitution of the traditional pyrazolo[3,4-c]pyridine core with a pyrazolo[1,5-a]pyridine core represents a strategic bioisosteric replacement. The specific incorporation of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid serves two distinct mechanistic purposes:

  • Metabolic Shielding: The C-6 position on the pyridine ring is a known hotspot for cytochrome P450-mediated oxidation. Fluorination at this specific site blocks oxidative degradation, potentially extending the analogue's half-life in vivo.

  • Electronic Tuning for Amidation: The strongly electron-withdrawing fluorine atom modulates the pKa of the adjacent 5-carboxylic acid. This electronic shift increases the electrophilicity of the carbonyl carbon during activation, accelerating the subsequent amidation kinetics when coupling with sterically hindered P1/P4 amine fragments.

Physicochemical Specifications

To ensure reproducibility across synthetic batches, the starting intermediate must meet strict purity criteria[3].

Table 1: Physicochemical Properties of the Starting Intermediate

PropertySpecification
Chemical Name 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid
CAS Registry Number 1356145-02-2
Molecular Formula C8H5FN2O2
Molar Mass 180.14 g/mol
Appearance Off-white to pale yellow powder
Recommended Purity (HPLC) 98.0%

Synthetic Workflow & Mechanistic Pathway

The synthesis of the fluoro-Apixaban analogue relies on a highly efficient amidation reaction. Unlike traditional routes that may utilize harsh chlorinating agents (e.g., SOCl2) or sodium methoxide[2], this pathway utilizes mild peptide-coupling conditions to preserve the integrity of the fluorinated core.

SynthesisWorkflow A 6-Fluoropyrazolo[1,5-a]pyridine- 5-carboxylic acid B Carboxyl Activation (HATU / DIPEA, DMF) A->B Reagents D Amidation Reaction (Room Temp, 4h) B->D Activated Ester C Amine Intermediate (P1/P4 Fragment) C->D Nucleophilic Attack E Crude Fluoro-Apixaban Analogue D->E Workup F Purification (Recrystallization / HPLC) E->F Isolation G Purified API Analogue (>99% Purity) F->G Final QA/QC

Synthetic workflow for Fluoro-Apixaban analogues using pyrazolo[1,5-a]pyridine.

Experimental Protocol: Self-Validating Amidation

The following protocol details the coupling of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid with a standard Apixaban P1/P4 amine fragment (e.g., 3-amino-1-(4-methoxyphenyl)-5,6-dihydro-1H-pyridin-2-one).

Phase 1: Carboxyl Activation

Causality: Traditional Apixaban synthesis often utilizes thionyl chloride for activation. However, the electron-deficient nature of the fluorinated pyrazolo[1,5-a]pyridine core necessitates a milder, highly efficient coupling reagent to prevent degradation. HATU, in the presence of DIPEA, generates a highly reactive HOAt ester that rapidly undergoes nucleophilic attack by sterically hindered amines.

  • Preparation: Charge a dry, argon-purged 100 mL round-bottom flask with 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (1.0 eq, 1.80 g, 10 mmol).

  • Solvation: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF). Stir at 400 rpm until complete dissolution is achieved.

  • Base Addition: Inject N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 4.35 mL). Note: The excess base acts as both an acid scavenger and a catalyst for the HATU activation.

  • Activation: Slowly add HATU (1.2 eq, 4.56 g) in portions over 5 minutes at 0°C to control the mild exotherm.

Self-Validation Check 1 (Activation): Withdraw a 10 µL aliquot, quench in 100 µL methanol, and analyze via LC-MS. Validation metric: The disappearance of the m/z 181[M+H]+ peak and the appearance of the active HOAt ester intermediate dictate whether the amine should be added. Proceeding without this confirmation risks unreacted acid contaminating the final product.

Phase 2: Nucleophilic Coupling
  • Amine Addition: Once activation is confirmed, add the P1/P4 amine intermediate (1.05 eq, 10.5 mmol) dropwise as a solution in 10 mL anhydrous DMF.

  • Reaction: Allow the mixture to warm to room temperature (22°C) and stir for 4 hours.

Self-Validation Check 2 (Completion): Perform a TLC (Eluent: 5% MeOH in DCM) and LC-MS analysis. Validation metric: The reaction is deemed complete when the amine intermediate peak is 1% relative to the product peak. If the amine persists >1%, spike with an additional 0.1 eq of HATU.

Phase 3: Isolation and Purification
  • Quenching: Pour the reaction mixture into 150 mL of ice-cold saturated NaHCO3 solution. Causality: The mild basicity neutralizes residual HOAt and DIPEA salts, forcing the hydrophobic fluoro-analogue to precipitate.

  • Filtration: Filter the resulting precipitate under a vacuum and wash the filter cake with distilled water (3 x 50 mL) to remove residual DMF.

  • Recrystallization: Dissolve the crude solid in a minimal volume of hot Acetonitrile/Methanol (80:20 v/v) and allow it to crystallize at 4°C overnight.

  • Drying: Dry the purified crystals in a vacuum oven at 45°C for 12 hours.

Quantitative Process Analytics

The shift to a pyrazolo[1,5-a]pyridine core not only offers pharmacological benefits but also streamlines the synthetic process compared to traditional routes.

Table 2: Comparative Process Analytics: Traditional vs. Fluoro-Analogue Synthesis

ParameterTraditional Apixaban SynthesisFluoro-Analogue Synthesis
Core Scaffold Pyrazolo[3,4-c]pyridinePyrazolo[1,5-a]pyridine
Coupling Reagent Sodium methoxide / FormamideHATU / DIPEA
Reaction Time 8 – 12 hours4 – 6 hours
Amidation Yield ~59.5% – 80%> 85% (Optimized)
Metabolic Vulnerability C-6 position susceptible to CYP oxidationC-6 position shielded by Fluorine

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of 6-fluoropyrazolo[1,5-a]pyridine-5-carbo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks in the synthesis of 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid.

The pyrazolo[1,5-a]pyridine scaffold is a privileged bicyclic heterocycle in medicinal chemistry[1]. However, its functionalization—specifically achieving the 6-fluoro-5-carboxylic acid substitution pattern—presents unique regiochemical and stability challenges. This guide provides causality-driven troubleshooting, optimized protocols, and structural workarounds to ensure a self-validating, high-yield synthetic workflow.

Synthetic Workflow Visualization

G cluster_0 1,3-Dipolar Cycloaddition (Regiomeric Mixture) A Methyl 3-fluoroisonicotinate B N-Aminopyridinium Salt A->B MSH, DCM, 0°C C1 6-Fluoro-3-ester Intermediate (Major) B->C1 Ethyl propiolate, DBU (C6-Cyclization) C2 4-Fluoro-3-ester Intermediate (Minor) B->C2 Ethyl propiolate, DBU (C2-Cyclization) D 6-Fluoropyrazolo[1,5-a]pyridine- 5-carboxylic acid C1->D 1. NaOH/MeOH 2. 40% H2SO4, Reflux (Selective Decarboxylation)

Synthetic workflow for 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Low Conversion in the N-Amination Step

  • Issue: When treating methyl 3-fluoroisonicotinate with Hydroxylamine-O-sulfonic acid (HOSA), the yield of the N-aminopyridinium salt is exceptionally low.

  • Causality: The pyridine nitrogen in methyl 3-fluoroisonicotinate is highly electron-deficient due to the dual electron-withdrawing effects of the C3-fluorine (inductive) and the C4-ester group. HOSA is a relatively mild electrophilic amination reagent and often fails to aminate deactivated pyridines efficiently.

  • Solution: Switch to a more highly reactive electrophilic amination reagent such as O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). MSH provides an excellent leaving group (mesitylenesulfonate), driving the equilibrium forward even with deactivated pyridines.

Q2: Poor Regioselectivity During 1,3-Dipolar Cycloaddition

  • Issue: The reaction of the N-aminopyridinium salt with ethyl propiolate yields a nearly 1:1 mixture of two isomers, drastically reducing the yield of the target compound.

  • Causality: The 1,3-dipolar cycloaddition of an asymmetric N-aminopyridinium ylide with ethyl propiolate lacks inherent regiocontrol[2]. Cyclization can occur at the C2 position (yielding the 4-fluoro regioisomer) or the C6 position (yielding the desired 6-fluoro regioisomer). The C2 position is sterically hindered by the adjacent fluorine atom, but the inductive effect of the fluorine also increases the acidity of the C2 proton, leading to a competing kinetic vs. thermodynamic pathway.

  • Solution: Regioselectivity can be significantly improved by tuning the base and solvent. Using a bulky, non-nucleophilic base like DBU at lower temperatures (0 °C to 25 °C) in acetonitrile favors the less sterically hindered C6-cyclization pathway.

Table 1: Optimization of 1,3-Dipolar Cycloaddition Regioselectivity

Base / SolventTemperatureRegiomeric Ratio (6-Fluoro : 4-Fluoro)Total Isolated Yield (%)
K₂CO₃ / DMF80 °C1.2 : 165%
K₂CO₃ / MeCN25 °C2.5 : 158%
DBU / DCM0 °C to 25 °C4.1 : 172%
DBU / MeCN0 °C to 25 °C5.5 : 178%
(Data represents typical optimization trends for asymmetric N-aminopyridinium cycloadditions).

Q3: Selective Decarboxylation of the C3-Ester

  • Issue: Using ethyl propiolate introduces an unwanted ester at the C3 position. How can I remove this without destroying the C5-carboxylic acid?

  • Causality: The pyrazolo[1,5-a]pyridine core is an electron-rich, π-excessive system. The C3 position (on the pyrazole ring) is highly activated toward electrophilic substitution and protodecarboxylation[3]. Conversely, the C5 position (on the pyridine ring) is highly stable.

  • Solution: After global saponification to the dicarboxylic acid, selective decarboxylation of the C3-position is achieved by refluxing the intermediate in 40% aqueous H₂SO₄[4]. The C5-carboxylic acid will remain completely intact[5],[6].

Q4: Alternative Routes to Avoid Decarboxylation

  • Issue: The harsh acidic conditions of the decarboxylation step cause minor product degradation. Is there a milder alternative?

  • Solution: Yes. You can bypass the C3-ester entirely by using an alternative dipolarophile or annulation strategy. For example, a TEMPO-mediated[3 + 2] annulation-aromatization protocol using α,β-unsaturated compounds can directly yield the pyrazolo[1,5-a]pyridine core under mild conditions with highly predictable regioselectivity[7].

Validated Experimental Protocols
Protocol 1: High-Yield N-Amination using MSH

Note: MSH and its salts can be energetic; handle with appropriate safety precautions behind a blast shield.

  • Preparation: Dissolve methyl 3-fluoroisonicotinate (1.0 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C under an inert atmosphere (N₂/Ar).

  • Addition: Add a freshly prepared solution of O-(mesitylsulfonyl)hydroxylamine (MSH) (1.2 eq) in DCM dropwise over 15 minutes to maintain the internal temperature.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Isolation: Precipitate the resulting N-aminopyridinium mesitylenesulfonate salt by adding cold, anhydrous diethyl ether.

  • Filtration: Filter the precipitate, wash with additional cold diethyl ether, and dry under high vacuum.

Protocol 2: Selective Decarboxylation of the C3-Position
  • Saponification: Dissolve the cycloaddition product (ethyl 6-fluoro-5-(methoxycarbonyl)pyrazolo[1,5-a]pyridine-3-carboxylate) in a 1:1 mixture of THF and Methanol. Add 3.0 eq of 2M aqueous NaOH and stir at room temperature for 4 hours to yield the dicarboxylic acid.

  • Acidification: Acidify the mixture to pH 2 using 1M HCl. Extract the dicarboxylic acid intermediate with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

  • Decarboxylation: Suspend the crude dicarboxylic acid in 40% aqueous H₂SO₄ (approx. 10 mL per gram of substrate).

  • Reflux: Heat the mixture to reflux (approx. 110–120 °C) for 12–18 hours. Monitor the disappearance of the dicarboxylic acid by LC-MS.

  • Workup: Cool the reaction to 0 °C and carefully neutralize to pH 3–4 using 6M NaOH. The target 6-fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid will precipitate. Filter, wash with cold water, and dry.

References
  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated[3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters (ACS Publications).[Link]

  • Solid-Phase Synthesis of Pyrazolopyridines from Polymer-Bound Alkyne and Azomethine Imines. Journal of Combinatorial Chemistry (ACS Publications).[Link]

  • Interactive SAR Studies: Rational Discovery of Super-Potent and Highly Selective Dopamine D3 Receptor Antagonists and Partial Agonists. Journal of Medicinal Chemistry (ACS Publications).[Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters (ACS Publications).[Link]

  • Compounds and compositions for the treatment of parasitic diseases.U.S.

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for Pyrazolo[1,5-a]pyridine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming synthetic bottlenecks when constructing the pyrazolo[1,5-a]pyridine core—a privileged scaffold c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist researchers in overcoming synthetic bottlenecks when constructing the pyrazolo[1,5-a]pyridine core—a privileged scaffold crucial for developing kinase inhibitors, phosphodiesterase inhibitors (e.g., Ibudilast), and modern oncology drugs like Selpercatinib[1].

The synthesis of this bicyclic 5-6 system typically relies on the N-amination of pyridines followed by a [3+2] cycloaddition or transition-metal-catalyzed cross-dehydrogenative coupling (CDC)[2][3]. However, variations in electronic bias, oxidant compatibility, and energy transfer can drastically impact yields. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to ensure your syntheses are robust and reproducible.

Synthetic Workflow Overview

SynthesisWorkflow Pyridine Pyridine Derivatives Amination N-Amination (HOSA, MSH, or DPH) Pyridine->Amination Pyridinium N-Aminopyridinium Salts (Intermediate) Amination->Pyridinium Ylide N-Aminopyridinium Ylide (In situ via Base) Pyridinium->Ylide Base (e.g., K2CO3) PathB Cross-Dehydrogenative Coupling (O2, AcOH, or Pd cat.) Pyridinium->PathB PathA [3+2] Cycloaddition (Alkynes / Alkenes) Ylide->PathA PathC Photoredox Catalysis (Visible Light, Diazoalkanes) Ylide->PathC Product Pyrazolo[1,5-a]pyridine Core PathA->Product PathB->Product PathC->Product

Mechanistic pathways for pyrazolo[1,5-a]pyridine synthesis from pyridine precursors.

Troubleshooting Guides & FAQs

Q1: Why am I getting low yields and complex mixtures when attempting the oxidative[3+2] cycloaddition of N-aminopyridinium salts with alkynylphosphonates? Causality & Solution: The N-imine intermediate generated in situ is highly susceptible to premature oxidation. While copper salts are frequently used for standard nitropyrazolo[1,5-a]pyridine synthesis, they coordinate strongly with phosphonate groups and catalyze the degradation of the N-imine before the cycloaddition can occur[4]. Strong organic oxidants like DDQ or chloranil similarly lead to N-imine decomposition[4]. Action: Switch to a milder, single-electron oxidant such as Fe(NO3)3·9H2O (10 mol%) under an ambient air atmosphere. This provides just enough oxidative potential to facilitate the final aromatization step without destroying the reactive ylide intermediate[4].

Q2: How can I improve the reaction time and yield for the catalyst-free[3+2] cycloaddition of alkenes/alkynes to 2-imino-1H-pyridin-1-amines? Causality & Solution: Conventional thermal heating (e.g., refluxing in methanol or ethanol for 3+ hours) often results in moderate yields (49–54%) because prolonged thermal exposure induces side reactions and degradation of the starting materials[5]. Action: Transition to a sonochemical approach (ultrasonication). Acoustic cavitation dramatically enhances mass transfer and localized energy delivery. Running the reaction in acetonitrile under sonication at 85 °C reduces the reaction time from 180 minutes to just 20 minutes, while simultaneously boosting the yield to >85% by providing the activation energy instantaneously without bulk thermal degradation[5].

Q3: In the cross-dehydrogenative coupling (CDC) of 1,3-dicarbonyls with N-amino-2-iminopyridines, my product yield is extremely low (<10%). What is the critical parameter? Causality & Solution: The CDC pathway relies strictly on an oxidative environment to drive the catalytic cycle and reoxidize the intermediates. If you are running the reaction under an inert atmosphere (e.g., Argon or Nitrogen), the catalytic cycle stalls after the first turnover[3]. Action: The reaction is thermodynamically driven by molecular oxygen acting as the terminal oxidant. Switch the atmosphere from Argon to an O2 balloon (1 atm) or open air. Using O2 in the presence of acetic acid promotes the necessary C-H functionalization and subsequent cyclization, pushing yields from ~6% (under Ar) to near quantitative (94%)[3].

Q4: How can I safely and efficiently generate N-aminopyridinium salts from highly electron-deficient pyridines? Causality & Solution: Standard amination using hydroxylamine-O-sulfonic acid (HOSA) often fails or gives very low yields for less reactive, electron-deficient pyridine derivatives because the sulfate leaving group does not provide sufficient electrophilic character to the amine[2]. Action: Utilize O-(mesitylsulfonyl)hydroxylamine (MSH) or O-(2,4-dinitrophenyl)hydroxylamine (DPH). These reagents possess superior leaving groups (mesitylsulfonate and 2,4-dinitrophenoxide, respectively), which significantly increase the electrophilicity of the nitrogen atom being transferred. This enables the efficient N-amination of a much broader scope of deactivated N-heteroarenes[2].

Quantitative Data: Solvent & Energy Source Optimization

The following table demonstrates the critical impact of energy delivery methods and solvent choices on the [3+2] cycloaddition efficiency. Acoustic cavitation in polar aprotic solvents vastly outperforms traditional thermal reflux.

Table 1: Optimization of Sonochemical vs. Thermal Conditions for the Synthesis of Pyrazolo[1,5-a]pyridines [5]

EntrySolventEnergy Delivery MethodTime (min)Yield (%)
1EthanolThermal Heating (Reflux)18054
2EthanolUltrasonication2069
3MethanolThermal Heating (Reflux)18049
4MethanolUltrasonication2067
5AcetonitrileThermal Heating (Reflux)18065
6 Acetonitrile Ultrasonication 20 90
Validated Experimental Protocol: Catalyst-Free Sonochemical [3+2] Cycloaddition

This protocol is designed as a self-validating system. It utilizes TLC monitoring of the highly polar starting material to validate conversion, and relies on the poor solubility of the final product in cold ethanol to drive purification without the need for column chromatography[5].

Step-by-Step Methodology:

  • Reagent Assembly: In a dry 50 mL reaction vessel, combine the 1-amino-2-iminopyridine derivative (10.0 mmol) and the appropriate acetylene derivative (e.g., dialkyl acetylenedicarboxylate) (10.0 mmol)[5].

  • Solvation: Add 30 mL of HPLC-grade acetonitrile. (Self-Validation Check: The mixture will initially form a suspension. Ensure no large clumps remain to maximize the surface area for acoustic cavitation)[5].

  • Sonication: Suspend the reaction vessel in an ultrasonic bath. Sonicate the mixture at 85 °C for exactly 20 minutes[5].

  • Reaction Monitoring: Spot the reaction mixture on a silica gel TLC plate. The complete disappearance of the highly polar N-aminopyridinium baseline spot indicates successful conversion to the cyclized core[5].

  • Precipitation & Workup: Remove the vessel from the ultrasonic bath and allow it to cool to room temperature (20–25 °C). The product will spontaneously precipitate as the solution cools[5].

  • Isolation: Filter the solid products under a vacuum. Wash the filter cake with cold ethanol (2 × 10 mL) to remove any unreacted trace alkynes[5].

  • Final Purification: Recrystallize the crude solid from acetonitrile to yield the analytically pure pyrazolo[1,5-a]pyridine derivative[5].

References
  • Oxidative[3+2]Cycloaddition of Alkynylphosphonates with Heterocyclic N-Imines: Synthesis of Pyrazolo[1,5-a]Pyridine-3-phosphonates. nih.gov. 4

  • N-Amino Pyridinium Salts in Organic Synthesis. nih.gov. 2

  • Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. nih.gov. 5

  • Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. nih.gov. 3

  • 3-TRIFLUOROMETHANESULFONYLOXY-4,7-DIHYDROPYRAZOLO-[1,5-a]PYRIDINE VIA RING-CLOSING METATHESIS: SYNTHESIS AND TRANSFORMATION TO. clockss.org. 1

Sources

Troubleshooting

Technical Support Center: Purification of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 6-Fluoropyrazolo[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid. We address common issues through troubleshooting guides and frequently asked questions, focusing on the underlying chemical principles to empower you to make informed decisions during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the purification of this and structurally related heteroaromatic carboxylic acids.

Q1: What are the typical impurities I should expect when purifying 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid?

A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:

  • Unreacted Starting Materials: Residual precursors from the cyclization or fluorination steps.

  • Reaction Byproducts: Isomers, over-fluorinated species, or products from side-reactions. For instance, if the synthesis involves hydrolysis of an ester precursor, incomplete hydrolysis will leave residual ester.

  • Reagents and Catalysts: Inorganic salts and residual catalysts used in the synthesis.

  • Solvents and Water: Residual solvents from the reaction or workup, and ambient moisture.[1]

Q2: I have my crude product. Which purification technique should I try first?

A2: The optimal first-step purification method depends on the physical state of your crude product and the nature of the impurities. For a solid compound like 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, recrystallization is often the most efficient initial choice.[1] If impurities are of similar polarity and co-crystallize, or if the product is an oil, column chromatography is the next logical step. For removing non-acidic impurities, a simple acid-base extraction can be highly effective.[1][2] See the workflow diagram in Section 2 for a detailed decision-making process.

Q3: My compound is streaking badly on a silica gel TLC plate and during column chromatography. What's happening and how can I fix it?

A3: This is a classic issue with carboxylic acids on silica gel. The acidic proton of your compound's carboxyl group interacts strongly with the slightly acidic silanol groups (Si-OH) on the silica surface.[1] This strong, often irreversible, binding leads to severe tailing or streaking.

To resolve this, you must suppress this interaction by ensuring your compound remains fully protonated. Add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This creates an acidic environment on the column, keeping your carboxylic acid in its neutral form and allowing it to elute as a sharp, well-defined band.

Q4: I'm struggling with recrystallization. My compound either "oils out" or fails to crystallize. What should I do?

A4: "Oiling out" occurs when a compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated. To troubleshoot:

  • Slow Down Cooling: Ensure the solution cools as slowly as possible. A Dewar flask or an insulated container can help promote the formation of an ordered crystal lattice instead of an amorphous oil.[3]

  • Adjust the Solvent System: The choice of solvent is critical.[3] Experiment with different solvent/anti-solvent combinations. A common technique is to dissolve the compound in a hot solvent where it is highly soluble (e.g., ethanol, methanol) and then carefully add a hot anti-solvent in which it is poorly soluble (e.g., water) until the solution becomes slightly turbid. Then, allow it to cool slowly.[3]

  • Scratch and Seed: If crystals are slow to form, scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites. Alternatively, adding a tiny seed crystal from a previous successful batch can initiate crystallization.

  • Lower the Final Temperature: Once the flask has cooled to room temperature, placing it in an ice bath or refrigerator can maximize the yield of your crystals.[3]

Q5: How does the fluorine atom on the pyridine ring influence my purification strategy?

A5: The fluorine atom has several effects. As a strong electron-withdrawing group, it decreases the electron density on the pyridine nitrogen, lowering its pKa and making it less basic.[4] This is beneficial as it reduces the compound's zwitterionic character, simplifying its behavior during chromatography. Fluorination can also increase lipophilicity, which may alter the required solvent polarity for elution or recrystallization compared to its non-fluorinated analog.[4]

Q6: Is acid-base extraction a viable purification method for this compound?

A6: Absolutely. Acid-base extraction is an excellent and highly recommended technique for separating carboxylic acids from neutral or basic impurities.[1][2] The process involves dissolving the crude mixture in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylic acid will deprotonate to form its water-soluble carboxylate salt and move into the aqueous layer, leaving non-acidic impurities behind in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with 6M HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration.[1]

Section 2: Troubleshooting Workflows & Standard Protocols
General Purification Workflow

This diagram outlines the decision-making process for purifying your crude 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid.

G Crude Crude Product Analyze Purity Analysis (TLC / LC-MS) Crude->Analyze Decision1 Purity Acceptable? Analyze->Decision1 Recryst Recrystallization Decision1->Recryst No (Solid, Few Spots) Column Column Chromatography (Acidified Eluent) Decision1->Column No (Oil or Many Spots) AcidBase Acid-Base Extraction Decision1->AcidBase No (Neutral/Basic Impurities) Pure Pure Product (>95%) Decision1->Pure  Yes Recryst->Analyze Column->Analyze AcidBase->Analyze Decision2 Impurities Removed? Stop END Pure->Stop

Figure 1: Decision workflow for purification.
Protocol 1: Column Chromatography (Acidified Eluent Method)

This protocol is designed to overcome the common issue of streaking on silica gel.

  • Slurry Preparation: Dry-load the crude product onto a small amount of silica gel for best results. Alternatively, dissolve the minimum amount of product in the eluent or a slightly stronger solvent like dichloromethane.

  • Column Packing: Pack a flash chromatography column with silica gel using your chosen eluent system (e.g., Hexane:Ethyl Acetate).

  • Eluent Modification: Prepare your mobile phase and add 0.5-1% acetic acid. For example, for 1 L of 50:50 Hexane:EtOAc, add 5-10 mL of glacial acetic acid.

  • Loading and Elution: Carefully load the sample onto the column and begin elution, collecting fractions.

  • Monitoring: Monitor the fractions by TLC. Use a TLC plate stained with potassium permanganate or view under UV light to visualize the product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The co-eluted acetic acid is volatile and will be removed during this process. For stubborn traces, co-evaporation with a non-polar solvent like toluene can be effective.

  • Final Drying: Dry the purified solid under high vacuum to remove all solvent traces.

Protocol 2: Recrystallization

This protocol provides a general guideline for recrystallizing solid products.

  • Solvent Screening: In test tubes, test the solubility of your crude product in various hot and cold solvents (e.g., ethanol, isopropanol, ethyl acetate, water, hexane/EtOAc mixtures) to find a suitable system where the compound is soluble when hot but poorly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent required to just dissolve the compound completely.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them. This prevents premature crystallization.[1]

  • Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Maximize Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[3]

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.[1]

  • Drying: Dry the crystals on the funnel by drawing air through them, then transfer to a desiccator for final drying under vacuum.

Section 3: Recommended Purification Parameters

This table summarizes starting conditions for common purification techniques based on the properties of similar heteroaromatic carboxylic acids. Optimization will be required for your specific impurity profile.

TechniqueRecommended Solvent System (v/v)Modifiers/AdditivesKey Considerations
Column Chromatography Hexane / Ethyl Acetate (e.g., 70:30 to 30:70)0.5 - 1% Acetic AcidEssential for preventing peak tailing.[1]
Dichloromethane / Methanol (e.g., 99:1 to 95:5)0.5 - 1% Acetic AcidUse for more polar compounds.
Recrystallization Ethanol / WaterAdd hot water as anti-solventGood for creating high-quality crystals.[5]
Ethyl Acetate / HexaneAdd hot hexane as anti-solventEffective for moderately polar compounds.[6]
IsopropanolSingle solventA versatile single-solvent option.
Acid-Base Extraction Ethyl Acetate & Saturated aq. NaHCO₃6M HCl for re-acidificationHighly effective for removing neutral/basic impurities.[1][2]
Section 4: Understanding the Chemistry of Purification
Mechanism of Tailing on Silica Gel and Its Suppression

The diagram below illustrates the interaction between 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid and the silica gel stationary phase, and how an acidic modifier resolves the issue.

G cluster_0 Scenario A: Standard Eluent cluster_1 Scenario B: Eluent + Acetic Acid (HAc) Silica_A Silica Surface (Si-OH) Interaction Strong H-Bonding (Ionic Interaction) Analyte_A R-COOH (Analyte) Analyte_A->Silica_A Result_A Result: Peak Tailing Silica_B Silica Surface (Si-OH) Interaction_B Interaction Suppressed (Le Châtelier's Principle) Analyte_B R-COOH (Analyte) HAc HAc Result_B Result: Sharp Peak

Figure 2: Suppression of analyte-silica interaction.

In an un-modified eluent (Scenario A), the carboxylic acid can deprotonate and bind strongly to the silica surface, causing it to elute slowly and unevenly, resulting in a tailed peak. In Scenario B, the excess acetic acid in the eluent creates an acidic environment that keeps the silica surface and the analyte fully protonated, suppressing the strong ionic interaction and allowing for clean, symmetrical elution.

References
  • BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis.
  • BenchChem. (2025).
  • Desiraju, G. R., et al. (2001). Recurrence of Carboxylic Acid−Pyridine Supramolecular Synthon in the Crystal Structures of Some Pyrazinecarboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Le, T. B., et al. (2025). Impact of Fluorine Pattern on Lipophilicity and Acid−Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. ACS Publications. [Link]

  • Chempedia - LookChem. General procedures for the purification of Carboxylic acids. [Link]

Sources

Optimization

Technical Support Center: Regioselective Synthesis of Pyrazolo[1,5-a]pyridines

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constru...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of pyrazolo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. The regioselective synthesis of these compounds is a well-documented challenge, often leading to mixtures of isomers, low yields, and purification difficulties.[1][2][3] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome these common hurdles.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of pyrazolo[1,5-a]pyridines. Each entry details the issue, explores the potential root causes, and offers actionable solutions.

Issue 1: Poor or No Regioselectivity, Resulting in a Mixture of Isomers

Symptoms:

  • NMR and/or LC-MS analysis of the crude reaction mixture shows the presence of multiple product peaks with the same mass.

  • Difficulty in isolating the desired regioisomer by standard purification techniques like column chromatography.

Root Cause Analysis: The formation of pyrazolo[1,5-a]pyridines often involves the reaction of an N-aminopyridinium salt with a 1,3-dicarbonyl compound or its equivalent.[1] When using asymmetrically substituted pyridinium salts or dicarbonyl compounds, the cyclization can proceed through two different pathways, leading to a mixture of regioisomers. The regiochemical outcome is highly sensitive to steric and electronic effects of the substituents, as well as the reaction conditions. For instance, with 3-substituted N-aminopyridines, obtaining a single regioisomer is a significant challenge, and often results in a nearly equal mixture of 4- and 6-substituted products.[4]

Solutions & Experimental Protocols:

  • Strategic Choice of Starting Materials:

    • Symmetrical Reagents: Whenever possible, utilize symmetrical starting materials (e.g., a symmetrically substituted pyridine or 1,3-dicarbonyl compound) to eliminate the possibility of forming regioisomers.

    • Directing Groups: Employ substrates with strong electronic-directing or sterically hindering groups that favor one cyclization pathway over the other. For example, a bulky substituent on the pyridine ring can sterically hinder one of the potential cyclization sites.

  • Optimization of Reaction Conditions:

    • Solvent and Temperature: Systematically screen different solvents and reaction temperatures. A change in solvent polarity or a lower reaction temperature can sometimes significantly enhance the regioselectivity.

    • Catalyst/Reagent Selection: The choice of catalyst or reagent can be pivotal. For example, a TEMPO-mediated [3+2] annulation-aromatization protocol has been shown to provide high and predictable regioselectivity.[4][5][6]

Protocol: TEMPO-Mediated Regioselective Synthesis [4]

  • To a solution of the N-aminopyridine (1.0 mmol) and the α,β-unsaturated compound (1.2 mmol) in a suitable solvent (e.g., DCE, 5 mL), add TEMPO (0.1 mmol).

  • Stir the reaction mixture at the optimized temperature (e.g., 80 °C) for the determined time (e.g., 12-24 h), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired regioisomer.

Logical Flow for Troubleshooting Regioselectivity:

Caption: Troubleshooting workflow for poor regioselectivity.

Issue 2: Low to Moderate Yields of the Desired Product

Symptoms:

  • The isolated yield of the target pyrazolo[1,5-a]pyridine is consistently low, even when starting materials are fully consumed.

  • TLC or LC-MS analysis reveals the formation of multiple byproducts.

Root Cause Analysis: Low yields can be attributed to several factors, including incomplete reactions, degradation of starting materials or products under the reaction conditions, and the formation of stable, undesired side products. The reaction mechanism can be complex, and competing pathways may consume the reactants.[1] For instance, some methods report low to moderate yields as a general outcome.[1]

Solutions & Experimental Protocols:

  • Reaction Monitoring and Optimization:

    • Time Course Study: Perform a time course study to determine the optimal reaction time. Stopping the reaction too early can result in incomplete conversion, while prolonged reaction times may lead to product degradation.

    • Reagent Stoichiometry: Vary the stoichiometry of the reactants. An excess of one reactant may drive the reaction to completion or suppress side reactions.

  • Inert Atmosphere and Dry Solvents:

    • Many of the intermediates in pyrazolo[1,5-a]pyridine synthesis are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) and using anhydrous solvents can significantly improve the yield.

  • Alternative Synthetic Routes:

    • If optimization of a particular method fails to provide satisfactory yields, consider exploring alternative synthetic strategies. For example, a [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes can be a high-yielding approach.[7][8]

Protocol: Sonochemical Synthesis for Improved Yields [7]

  • In a sonication vessel, combine the 1-amino-2-iminopyridine derivative (10 mmol) and the appropriate acetylene derivative (10 mmol) in acetonitrile (30 mL).

  • Sonicate the mixture for 20 minutes at 85 °C. Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the solid product by filtration, wash with ethanol, and dry.

  • Recrystallize the product from a suitable solvent to obtain the pure pyrazolo[1,5-a]pyridine.

Quantitative Data Summary: Yield Comparison of Synthetic Methods

MethodKey ReagentsTypical Yield RangeReference
Classical CondensationN-aminopyridinium salt, 1,3-dicarbonylLow to Moderate[1]
TEMPO-mediated [3+2] AnnulationN-aminopyridines, α,β-unsaturated compounds, TEMPOGood to Excellent[4]
Sonochemical [3+2] Cycloaddition1-amino-2-iminopyridines, alkynesVery Good to Excellent[7]
PIDA-mediated [3+2] CycloadditionN-aminopyridinium ylides, electron-deficient alkenesGood[8]

Frequently Asked Questions (FAQs)

Q1: How can I reliably distinguish between the different regioisomers of pyrazolo[1,5-a]pyridines?

A1: The most definitive method for structure elucidation and distinguishing between regioisomers is single-crystal X-ray diffraction.[4] However, this is not always feasible. Spectroscopic techniques, particularly 1D and 2D NMR, are powerful tools for this purpose. Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) can be particularly informative for determining the spatial proximity of protons on the different rings, which can help to unambiguously assign the regiochemistry.[9]

Q2: What are the best purification strategies for separating closely related regioisomers?

A2: Separating regioisomers with similar polarities can be challenging.[9] High-performance liquid chromatography (HPLC), often on a preparative scale, can provide better resolution than standard flash column chromatography. Supercritical fluid chromatography (SFC) is another powerful technique for separating isomers. Careful selection of the stationary and mobile phases is critical for achieving successful separation.

Q3: Are there any "green" or more sustainable synthetic approaches to pyrazolo[1,5-a]pyridines?

A3: Yes, research is ongoing to develop more environmentally friendly synthetic methods. Catalyst-free conditions and the use of sonication, which can reduce reaction times and energy consumption, are steps in this direction.[7][10] Additionally, one-pot, multi-component reactions are inherently more sustainable as they reduce the number of synthetic steps and purification procedures.[11]

Q4: My reaction is not proceeding to completion, even after extended reaction times. What should I do?

A4: First, re-verify the purity and integrity of your starting materials and reagents. Degradation of reagents, especially reactive intermediates, can stall the reaction. If the starting materials are of good quality, consider increasing the reaction temperature or adding a more potent catalyst. Microwave-assisted synthesis can also be an effective way to drive sluggish reactions to completion.[12][13]

Reaction Pathway Overview:

Reaction_Pathway N_Aminopyridine N-Aminopyridine Derivative N_Ylide N-Iminopyridinium Ylide (Intermediate) N_Aminopyridine->N_Ylide Dipolarophile Dipolarophile (Alkyne/Alkene) Cycloaddition [3+2] Cycloaddition Dipolarophile->Cycloaddition N_Ylide->Cycloaddition Cycloadduct Initial Cycloadduct Cycloaddition->Cycloadduct Aromatization Aromatization (Oxidation/Elimination) Cycloadduct->Aromatization Product Pyrazolo[1,5-a]pyridine Aromatization->Product

Caption: Generalized [3+2] cycloaddition pathway.

References

  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters, 23(12), 4694–4698. [Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters, 24(7), 1496–1501. [Link]

  • El-Remaily, M. A. A. A., et al. (2022). Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines. Molecules, 27(19), 6283. [Link]

  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Scite.ai. [Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation-Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. PubMed. [Link]

  • Reddy, C. R., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 14(10), 1845-1868. [Link]

  • Mennie, K. M., et al. (2021). Divergent and Regioselective Synthesis of Pyrazolo[1,5- a]pyridines and Imidazo[1,5- a]pyridines. Organic Letters, 23(12), 4694-4698. [Link]

  • Wang, J., et al. (2024). PIDA-Mediated Regioselective Cycloaddition of N-Aminopyridinium Ylides to Electron-Deficient Alkenes. Synlett, 35, 1551-1556. [Link]

  • Dass, R. (2022). Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • Kumar, A., et al. (2023). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules, 28(11), 4349. [Link]

  • Kaswan, P., et al. (2019). Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Journal of Heterocyclic Chemistry, 56(5), 1423-1444. [Link]

  • Kumar, A., et al. (2023). Pyrazolo[1,5- a ]pyridine: Recent synthetic view on crucial heterocycles. Results in Chemistry, 5, 100808. [Link]

  • Li, J., et al. (2022). Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds. Organic Letters. [Link]

  • UAB Divulga. (2018). Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]

  • Reddy, C. R., et al. (2021). Base-mediated [3 + 2]-cycloannulation strategy for the synthesis of pyrazolo[1,5-a]pyridine derivatives using (E)-β-iodovinyl sulfones. Organic & Biomolecular Chemistry, 19(25), 5605-5609. [Link]

  • Jones, G., et al. (2011). Synthesis and Reactions of Pyrazolo[1,5-a]pyridines and Related Heterocycles. Current Organic Chemistry, 15(13), 2264-2295. [Link]

  • Bagley, M. C., et al. (2007). Synthesis of Pyrazolo[1,5-α]pyrimidinone Regioisomers. The Journal of Organic Chemistry, 72(1), 259-262. [Link]

  • Laconde, G., et al. (2023). Access to Pyrazolo[1,5‑a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters, 25(50), 8963–8967. [Link]

  • Dass, R. (2022). "Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidine". BYU ScholarsArchive. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of pyrazolo[1,5-a]pyridine kinase inhibitors

Comparative Efficacy of Pyrazolo[1,5-a]pyridine Kinase Inhibitors: A Technical Guide for Drug Development The pyrazolo[1,5-a]pyridine scaffold has emerged as a highly privileged pharmacophore in modern oncology and immun...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy of Pyrazolo[1,5-a]pyridine Kinase Inhibitors: A Technical Guide for Drug Development

The pyrazolo[1,5-a]pyridine scaffold has emerged as a highly privileged pharmacophore in modern oncology and immunology. Functioning as a purine bioisostere, this bicyclic heterocycle preferentially occupies the ATP-binding pocket of kinases, acting as a highly effective . By establishing critical hydrogen bonds with the kinase hinge region, pyrazolo[1,5-a]pyridines offer superior potency, selectivity, and pharmacokinetic profiles compared to traditional monocyclic or alternative bicyclic cores. This guide objectively compares the efficacy of leading pyrazolo[1,5-a]pyridine kinase inhibitors across three distinct therapeutic targets: RET (Selpercatinib), C-Terminal Src Kinase (CSK), and Phosphoinositide 3-Kinase (PI3Kγ/δ).

Mechanistic Profiling and Target Comparison

1.1 RET Kinase Inhibition: Selpercatinib (LOXO-292) Selpercatinib represents a breakthrough as the first FDA-approved highly selective RET kinase inhibitor for non-small cell lung cancer (NSCLC) and thyroid cancer . The pyrazolo[1,5-a]pyridine core serves as the primary hinge-binder, allowing the molecule to navigate the sterically hindered ATP pocket of RET fusion proteins and resistance mutants (e.g., RET V804M) with sub-nanomolar efficacy.

1.2 C-Terminal Src Kinase (CSK) Inhibition: Immuno-Oncology Applications CSK negatively regulates T-cell activation by phosphorylating the inhibitory tyrosine (Tyr505) of LCK, forcing it into an inactive conformation. Inhibiting CSK retains LCK in its active state, amplifying T-cell receptor (TCR) signaling and ZAP-70 phosphorylation. Bristol-Myers Squibb recently identified pyrazolo[1,5-a]pyridine derivatives (e.g., Compound 13) that exhibit potent CSK inhibition, significantly outperforming earlier pyridazinone leads due to enhanced .

1.3 PI3Kγ/δ Dual Inhibition: Tumor Microenvironment Modulation Dual inhibition of PI3Kγ and PI3Kδ is a novel strategy for cancer immunotherapy. Recent discoveries of pyrazolo[1,5-a]pyridine derivatives, such as IHMT-PI3K-315 (Compound 20e), demonstrate exceptional biochemical potency and cellular efficacy in inhibiting .

Visualizing the Mechanism of Action

To understand the causality behind CSK inhibition in immuno-oncology, we must map the signaling cascade. The pyrazolo[1,5-a]pyridine inhibitor directly antagonizes CSK, preventing the deactivation of LCK and driving T-cell proliferation.

CSK_Pathway Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor CSK CSK (C-Terminal Src Kinase) Inhibitor->CSK Inhibits LCK_Inact LCK (Inactive) Tyr505 Phosphorylated CSK->LCK_Inact Phosphorylates LCK_Act LCK (Active) Dephosphorylated CSK->LCK_Act Prevents Activation TCR T-Cell Receptor (TCR) Activation LCK_Act->TCR Initiates ZAP70 ZAP-70 Phosphorylation TCR->ZAP70 Triggers TCell T-Cell Proliferation & Immune Response ZAP70->TCell Drives

Mechanism of CSK inhibition by pyrazolo[1,5-a]pyridines driving T-cell activation.

Comparative Efficacy Data

The following table synthesizes the quantitative performance of leading pyrazolo[1,5-a]pyridine inhibitors across biochemical and cellular assays.

Inhibitor / CompoundTarget KinaseBiochemical IC50 (nM)Cellular Assay MetricCellular EC50 (nM)Clinical Status
Selpercatinib (LOXO-292) RET (WT)~0.4RET Autophosphorylation~1.5FDA Approved
Compound 13 (BMS) CSKPotent (< 5.0)ZAP-70 PhosphorylationPotentPreclinical
Compound 20e (IHMT) PI3Kγ / PI3Kδ4.0 / 9.1AKT S473 Phosphorylation28.0 / 13.0Preclinical
Glumetinib c-Met~0.5c-Met Phosphorylation~2.0Clinical Trials

Experimental Protocols for Efficacy Validation

To ensure scientific integrity and trustworthiness, the efficacy of these inhibitors must be validated using self-validating, orthogonal assay systems. Below are the standardized methodologies for evaluating pyrazolo[1,5-a]pyridine kinase inhibitors.

Protocol A: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Binding Assay This protocol measures the direct biochemical inhibition of the target kinase. HTRF is chosen for its high signal-to-background ratio and resistance to compound auto-fluorescence, ensuring that the observed loss of signal is causally linked to target engagement rather than optical interference.

  • Reagent Preparation : Dilute the recombinant kinase (e.g., CSK or PI3K) to 0.5 nM in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT).

  • Compound Titration : Prepare a 10-point, 3-fold serial dilution of the pyrazolo[1,5-a]pyridine inhibitor in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proplate using an acoustic liquid handler (e.g., Echo 550) to ensure precise causality between dose and response.

  • Kinase Incubation : Add 5 µL of the kinase solution to the assay plate. Incubate for 15 minutes at room temperature to allow for equilibrium binding of the hinge-binder.

  • Reaction Initiation : Add 5 µL of a substrate mix containing biotinylated peptide substrate (1 µM) and ATP (at the predetermined Km​ for the specific kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection : Stop the reaction by adding 10 µL of HTRF detection buffer containing Streptavidin-XL665 and a Europium-cryptate labeled anti-phospho antibody.

  • Readout : Incubate for 1 hour, then read the TR-FRET signal on a microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

HTRF_Workflow Step1 1. Compound Titration (DMSO) Step2 2. Kinase Incubation (15m) Step1->Step2 Step3 3. ATP & Substrate Addition (60m) Step2->Step3 Step4 4. HTRF Detection Reagents Added Step3->Step4 Step5 5. TR-FRET Readout & IC50 Calculation Step4->Step5

Step-by-step workflow for the HTRF Kinase Binding Assay.

Protocol B: Cellular Phosphorylation Assay (In-Cell Western) To validate that the biochemical potency translates to cellular efficacy, target engagement is measured via downstream signaling markers (e.g., ZAP-70 for CSK, or AKT S473 for PI3K). This serves as a self-validating system: if biochemical IC50 is low but cellular EC50 is high, it indicates poor cell permeability rather than poor target affinity.

  • Cell Seeding : Seed target cells (e.g., Jurkat T-cells for CSK assays) at 50,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Treatment : Treat cells with a serial dilution of the pyrazolo[1,5-a]pyridine inhibitor for 2 hours. This duration ensures intracellular accumulation and target binding.

  • Stimulation (Context-Dependent) : For CSK assays, stimulate the T-cell receptor using anti-CD3/CD28 antibodies for 10 minutes to induce the LCK/ZAP-70 signaling cascade.

  • Fixation and Permeabilization : Fix cells with 4% paraformaldehyde for 20 minutes. Permeabilize using 0.1% Triton X-100 in PBS to allow antibody access to intracellular kinases.

  • Immunostaining : Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies against the phosphorylated target (e.g., anti-phospho-ZAP-70) and total protein (for normalization).

  • Imaging : Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 680RD and 800CW) for 1 hour. Image the plate using a near-infrared imaging system to quantify the EC50.

References

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy (Selpercatinib Approval) Source: National Center for Biotechnology Information (PMC - NIH) URL: [Link]

  • Title: Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Comparative

A Comparative Guide to 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic Acid and Other Fluorescent Probes for Advanced Research

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern biological research and drug discovery, the selection of an appropriate fluorescent probe is a critical determinant of experiment...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biological research and drug discovery, the selection of an appropriate fluorescent probe is a critical determinant of experimental success. An ideal probe should offer high sensitivity, specificity, and photostability with minimal perturbation to the biological system under investigation.[1] This guide provides a comprehensive comparison of a promising class of fluorophores, the pyrazolo[1,5-a]pyridines, with a specific focus on the potential of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, against established fluorescent probes.

While specific photophysical data for 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid is not extensively documented in publicly available literature, the pyrazolo[1,5-a]pyridine scaffold is known for its excellent fluorescent properties.[2][3] This guide will, therefore, utilize data from a closely related pyrazolo[1,5-a]pyridine carboxylic acid derivative, a reported pH probe designated as PP-1, as a representative for this class of compounds.[2] This forward-looking analysis aims to highlight the potential of this fluorophore family and provide a framework for its evaluation against commonly used alternatives.

The Rise of Pyrazolo[1,5-a]pyridines: A New Frontier in Fluorescence

The pyrazolo[1,5-a]pyridine core is a fused heteroaromatic system that has garnered significant interest for its pharmacological and biological activities.[2] More recently, derivatives of this scaffold have been recognized for their impressive fluorescent properties, including high quantum yields.[2][3] This makes them an exciting new class of fluorophores for various applications in bioimaging and sensing.

A notable example is a pyrazolo[1,5-a]pyridine carboxylic acid-based pH probe, which exhibits a high fluorescence quantum yield of 0.64 in acidic conditions.[2] This high quantum efficiency is a strong indicator of the potential for 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid and other derivatives to serve as bright and sensitive fluorescent labels. The general structure of pyrazolo[1,5-a]pyridines offers a versatile platform for chemical modification, allowing for the fine-tuning of their photophysical properties to suit specific applications.[4]

Performance Comparison: Pyrazolo[1,5-a]pyridines vs. Traditional Probes

The efficacy of a fluorescent probe is determined by several key performance indicators. Here, we compare the anticipated performance of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, represented by the pyrazolo[1,5-a]pyridine class, against well-established fluorescent probes like Fluorescein, Rhodamine, and Cyanine dyes.

Performance Metric Pyrazolo[1,5-a]pyridine (Representative) Fluorescein (FITC) Rhodamine B Cyanine (Cy3)
Quantum Yield (Φ) High (e.g., 0.64)[2]High (e.g., ~0.9)High (e.g., ~0.3-0.7)Moderate (e.g., ~0.15)
Photostability Anticipated to be goodLowModerate to HighModerate
pH Sensitivity Can be designed for specific pH ranges[2]High (fluorescence is pH-dependent)LowLow
Stokes Shift Moderate to LargeSmallModerateModerate
Solvatochromism Can exhibit solvatochromic shifts[5]LowModerateLow
Synthetic Accessibility Readily synthesizable[6]Commercially availableCommercially availableCommercially available

Causality Behind Performance:

  • Quantum Yield: The high quantum yield of pyrazolo[1,5-a]pyridine derivatives is attributed to their rigid fused-ring structure, which minimizes non-radiative decay pathways.[2][3] This intrinsic brightness is a significant advantage for detecting low-abundance targets.

  • Photostability: The aromatic nature of the pyrazolo[1,5-a]pyridine core is expected to confer good photostability, a crucial feature for long-term imaging experiments. While specific data for the target molecule is pending, related heterocyclic systems have shown excellent photostability.[7]

  • Tunability: The pyrazolo[1,5-a]pyridine scaffold allows for substitution at various positions, enabling the rational design of probes with tailored absorption/emission profiles, pH sensitivity, and other specific functionalities.[4][8]

Experimental Protocols for Probe Validation

To ensure the scientific integrity of any new fluorescent probe, rigorous experimental validation is paramount. The following are detailed, self-validating protocols for determining two key performance metrics: fluorescence quantum yield and photostability.

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the comparative method for determining the fluorescence quantum yield of a test compound relative to a well-characterized standard.

Diagram of the Quantum Yield Determination Workflow:

G cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare series of dilutions of Test Compound abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_std Prepare series of dilutions of Standard (e.g., Quinine Sulfate) prep_std->abs_measure fluor_measure Measure Fluorescence Emission abs_measure->fluor_measure integrate Integrate Fluorescence Spectra fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield plot->calculate G cluster_prep Sample Preparation cluster_imaging Time-Lapse Microscopy cluster_analysis Data Analysis prep_sample Prepare fluorescently labeled sample (e.g., cells, beads) setup_microscope Set imaging parameters (laser power, exposure time) prep_sample->setup_microscope acquire_images Acquire time-lapse image series under continuous illumination setup_microscope->acquire_images measure_intensity Measure mean fluorescence intensity of a region of interest (ROI) over time acquire_images->measure_intensity plot Plot normalized intensity vs. time measure_intensity->plot determine_half_life Determine photobleaching half-life (t½) plot->determine_half_life

Caption: Workflow for assessing fluorophore photostability.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a sample with the fluorescent probe. This could be cells labeled with the probe, fluorescent beads, or the probe immobilized on a glass slide.

  • Microscopy Setup: Use a fluorescence microscope with a stable light source (e.g., laser) and a sensitive detector. Set the imaging parameters (laser power, exposure time, etc.) to be consistent with those used in typical imaging experiments.

  • Time-Lapse Imaging: Acquire a time-lapse series of images of the sample under continuous illumination at the excitation wavelength of the probe.

  • Data Analysis:

    • Select a region of interest (ROI) within the fluorescently labeled area.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Normalize the intensity values to the initial intensity (at time = 0).

    • Plot the normalized fluorescence intensity as a function of time.

  • Quantification: The photostability can be quantified by determining the photobleaching half-life (t½), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability.

Conclusion and Future Outlook

The pyrazolo[1,5-a]pyridine scaffold represents a highly promising platform for the development of novel fluorescent probes. The high quantum yield demonstrated by a representative member of this class suggests that 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid has the potential to be a bright and sensitive tool for researchers. Its anticipated good photostability and synthetic tractability further enhance its appeal.

While direct experimental data for 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid is needed for a definitive comparison, the available evidence strongly supports the further investigation and characterization of this and other pyrazolo[1,5-a]pyridine derivatives. As research in this area progresses, we can expect the emergence of a new generation of high-performance fluorescent probes with tailored properties for a wide range of applications in cell biology, drug discovery, and diagnostics.

References

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Advances. [Link]

  • Synthetic strategies for the preparation of pyrazolo[1,5‐a]pyrimidines. ResearchGate. [Link]

  • A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells. RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Publishing. [Link]

  • Photostability of fluorophores a) 1 a–f and b) 2 a–f in THF... ResearchGate. [Link]

  • Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets. ResearchGate. [Link]

  • A pyrazolo[1,5-a]pyridine-fused pyrimidine based novel fluorophore and its bioapplication to probing lipid droplets. Chemical Communications (RSC Publishing). [Link]

  • Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters (ACS Publications). [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

Sources

Validation

Comparative Evaluation Guide: Pyrazolo[1,5-a]pyrimidine-Based Anti-Inflammatory Candidates

Executive Summary & Mechanistic Rationale Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin are foundational to pain and inflammation management, yet their non-selective inhibition of cyclooxygenase (COX) e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin are foundational to pain and inflammation management, yet their non-selective inhibition of cyclooxygenase (COX) enzymes frequently induces severe gastrointestinal toxicity. The pyrazolo[1,5-a]pyrimidine scaffold has emerged as a structurally privileged pharmacophore, offering highly selective COX-2 inhibition while sparing the cytoprotective COX-1 pathway[1].

As drug development professionals, evaluating these candidates requires a rigorous, self-validating pipeline. This guide provides an objective benchmarking of pyrazolo[1,5-a]pyrimidine derivatives against standard therapeutics (Indomethacin and Celecoxib), detailing the causality behind our in vitro and in vivo experimental designs.

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Gastric Protection AA->COX1 Basal Expression COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 LPS / Cytokine Induced PGE2 Prostaglandin E2 (Inflammatory Mediator) COX2->PGE2 Enzymatic Oxidation Drug Pyrazolo[1,5-a]pyrimidine Derivatives Drug->COX1 Spares (Low Affinity) Drug->COX2 Selective Inhibition

Mechanism of selective COX-2 inhibition by pyrazolo[1,5-a]pyrimidine derivatives.

In Vitro Evaluation: Human Whole Blood (HWB) Assay

When benchmarking COX-2 selectivity, relying solely on purified recombinant enzymes is a critical pitfall. Purified assays lack plasma proteins, leading to artificially inflated potency metrics that fail to translate in vivo. The Human Whole Blood (HWB) assay is the gold standard because it inherently accounts for plasma protein binding and cellular microenvironments, creating a self-validating system for clinical translatability[2].

Step-by-Step Methodology
  • Blood Collection & Aliquoting: Draw venous blood from healthy, unmedicated human donors into heparinized tubes. Causality: Heparin prevents coagulation without chelating calcium, which is essential for the downstream activation of the arachidonic acid cascade.

  • COX-1 Pathway Activation: Aliquot 1 mL of blood and stimulate with Calcium Ionophore (A23187) for 1 hour at 37°C. Causality: A23187 triggers rapid intracellular calcium release, selectively activating constitutive COX-1 to produce Thromboxane B2 (TXB2) without allowing time for de novo COX-2 synthesis.

  • COX-2 Pathway Activation: In a separate 1 mL aliquot, stimulate with Lipopolysaccharide (LPS) for 24 hours at 37°C. Causality: LPS induces the transcriptional upregulation of COX-2 in monocytes. The 24-hour incubation ensures the measured Prostaglandin E2 (PGE2) is exclusively derived from the inducible COX-2 pathway.

  • Quantification: Centrifuge samples to isolate plasma and quantify TXB2 and PGE2 using competitive ELISA. Calculate the IC50 values and the Selectivity Index (SI = COX-1 IC50 / COX-2 IC50).

Quantitative Benchmarking: In Vitro Performance

Recent SAR studies demonstrate that 6,7-disubstituted pyrazolo[1,5-a]pyrimidines (e.g., Compound 10f) exhibit exceptional COX-2 selectivity, outperforming both non-selective and traditional selective NSAIDs[1][3].

Compound ClassSpecific AgentCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Pyrazolo[1,5-a]pyrimidine Compound 10f / 10c-f>100.00.06 - 0.09>1100.0
Standard NSAID Indomethacin0.212.600.08
Selective COX-2 Celecoxib15.00.07~214.0

Data synthesized from comparative benchmarking studies[3][4][5].

In Vivo Evaluation: Efficacy and Toxicity Profiling

In vitro potency must be validated against in vivo pharmacodynamics. The Carrageenan-induced paw edema model in rats is the definitive assay for this purpose[6]. Its biphasic nature acts as an internal control: the early phase (0-2 hours) is driven by histamine and serotonin, while the late phase (3-5 hours) is strictly prostaglandin-mediated.

Step-by-Step Methodology
  • Animal Preparation: Fast Sprague-Dawley rats for 18 hours prior to the experiment, providing water ad libitum. Causality: Fasting ensures uniform gastric emptying and predictable oral drug absorption, while hydration prevents baseline shifts in the inflammatory response due to hemoconcentration.

  • Dosing: Administer the test compound, Indomethacin, Celecoxib, or vehicle via oral gavage. Wait 1 hour to allow for systemic distribution.

  • Inflammatory Induction: Inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw. Causality: Carrageenan provides a highly reproducible, localized inflammatory stimulus without inducing systemic toxicity.

  • Plethysmometric Measurement: Measure paw volume via water displacement at 3, 4, and 5 hours post-injection. Causality: Targeting this specific time window isolates the COX-2-dependent prostaglandin phase, directly validating the mechanism of action.

  • Gastric Ulcerogenicity Assessment: 24 hours post-dosing, euthanize the animals and excise the stomachs. Examine the gastric mucosa under a stereomicroscope to calculate the Ulcerogenic Index. Causality: This step self-validates the COX-1 sparing claim made during the in vitro HWB assay.

Quantitative Benchmarking: In Vivo Performance

Pyrazolo[1,5-a]pyrimidine derivatives demonstrate equipotent anti-inflammatory efficacy to Indomethacin but with a near-zero ulcerogenic profile, mirroring the safety of Celecoxib[1][5][7].

CompoundDose (mg/kg)Peak Edema Inhibition (%)Ulcerogenic IndexGastric Safety Profile
Pyrazolo[1,5-a]pyrimidine 1068% - 75%0.0 - 0.2Excellent (Minimal lesions)
Indomethacin 1065% - 70%2.5 - 3.0Poor (Severe hemorrhaging)
Celecoxib 1060% - 72%0.1 - 0.3Good (Low lesions)

Data reflects peak inhibition at 3-5 hours post-carrageenan injection[1][5][7].

Logical Evaluation Workflow

To ensure scientific integrity, the evaluation of pyrazolo[1,5-a]pyrimidine derivatives must follow a strict, sequential logic where each phase validates the previous one.

Eval_Workflow InVitro In Vitro HWB Assay (COX-1/COX-2) Selectivity Selectivity Index Calculation InVitro->Selectivity IC50 Data InVivo In Vivo Paw Edema (Efficacy) Selectivity->InVivo Lead Selection Tox Gastric Ulcerogenicity (Safety) InVivo->Tox Parallel Profiling

Self-validating evaluation workflow for anti-inflammatory drug candidates.

Conclusion

Pyrazolo[1,5-a]pyrimidine derivatives represent a significant advancement in anti-inflammatory drug design. By rigorously benchmarking these compounds through self-validating in vitro HWB assays and in vivo carrageenan models, it is evident that they offer a superior Selectivity Index compared to traditional NSAIDs like Indomethacin, while matching or exceeding the safety and efficacy of Celecoxib.

References

  • Synthesis and SAR of a new series of COX-2-selective inhibitors: pyrazolo[1,5-a]pyrimidines , National Institutes of Health (NIH), 1

  • Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines , Journal of Medicinal Chemistry - ACS Publications, 2

  • Multitargeted Anti‐Inflammatory Agents: Novel Pyrazole and Pyrazolo[1,5‐a]Pyrimidine Carbonic Anhydrase and COX‐2 Inhibitors , ResearchGate, 3

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents , National Institutes of Health (NIH), 6

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines , RSC Publishing, 4

  • Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review , Taylor & Francis, 5

Sources

Comparative

A Researcher's Guide to the Selectivity and Cross-Reactivity of Pyrazolo[1,5-a]pyridine Inhibitors

Abstract The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffold represent a cornerstone in modern medicinal chemistry, particularly in the development of targeted inhibitors.[1][2] These privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[1,5-a]pyridine and its related pyrazolo[1,5-a]pyrimidine scaffold represent a cornerstone in modern medicinal chemistry, particularly in the development of targeted inhibitors.[1][2] These privileged structures are adept at interacting with the ATP-binding sites of protein kinases, making them a fertile ground for the discovery of novel therapeutics for a multitude of diseases, most notably cancer.[1][3] However, the clinical success and preclinical utility of any inhibitor hinge on its selectivity profile. This guide provides an in-depth comparison of the selectivity and cross-reactivity of various pyrazolo[1,5-a]pyridine-based inhibitors, supported by experimental data and detailed protocols for assessing inhibitor specificity. We will delve into the structure-activity relationships that govern selectivity and offer insights for researchers and drug development professionals aiming to optimize this critical parameter.

The Privileged Scaffold: An Introduction to Pyrazolo[1,5-a]pyridines

The pyrazolo[1,5-a]pyridine core is a fused heterocyclic system that offers a rigid and planar framework, ideal for specific molecular interactions within protein binding pockets.[2] Its synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of potency and selectivity.[4] This has led to the development of inhibitors targeting a wide array of protein families, including protein kinases and bromodomains.[1][5]

The closely related pyrazolo[1,5-a]pyrimidine scaffold has also proven to be a highly effective framework for kinase inhibitors, with two of the three FDA-approved Tropomyosin receptor kinase (Trk) inhibitors featuring this core structure.[2][6][7] This underscores the therapeutic relevance of this class of compounds.

The Imperative of Selectivity in Drug Discovery

In the realm of targeted therapy, selectivity is paramount. An ideal inhibitor should potently engage its intended target while exhibiting minimal affinity for other proteins, particularly those within the same family (e.g., the human kinome). Poor selectivity can lead to off-target effects, resulting in cellular toxicity and adverse clinical outcomes.[1] Conversely, a well-characterized cross-reactivity profile can sometimes be leveraged for polypharmacology, where engaging multiple, disease-relevant targets can lead to enhanced efficacy.[8]

Therefore, a thorough understanding and rigorous assessment of an inhibitor's selectivity are critical throughout the drug discovery pipeline, from initial hit validation to preclinical candidate selection.

Comparative Analysis of Pyrazolo[1,5-a]pyridine Inhibitors

The versatility of the pyrazolo[1,5-a]pyridine scaffold is evident in the diverse range of targets it has been adapted to inhibit. Here, we compare the selectivity profiles of inhibitors targeting several key protein kinase families.

Tropomyosin Receptor Kinase (Trk) Inhibitors

The Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are critical drivers of certain cancers.[6] The pyrazolo[1,5-a]pyrimidine scaffold has been instrumental in developing potent and selective Trk inhibitors.[6][7]

CompoundTarget(s)IC50 (nM)Key Selectivity NotesReference
Compound 28 (macrocycle) TrkA, TrkB, TrkC0.17, 0.07, 0.07Macrocyclic structure enhances binding affinity and selectivity.[6]
Compound 36 TrkA, TrkB, TrkC1.4, 2.4, 1.9Potent pan-Trk inhibitor with activity comparable to the standard drug Larotrectinib.[9]
Compounds 8 & 9 TrkA1.7Demonstrates excellent enzymatic inhibition of TrkA.[6]
Phosphoinositide 3-Kinase (PI3K) Inhibitors

The PI3K family of lipid kinases is a central node in cell signaling, and its dysregulation is a hallmark of many cancers.[10] Developing isoform-selective PI3K inhibitors is a key challenge due to the high homology within the family.

CompoundTarget(s)IC50 (nM)Selectivity ProfileReference
Compound 5x p110α0.9Highly potent and selective for the p110α isoform over other Class Ia PI3Ks.[11][12]
CPL302415 (6) PI3Kδ18Good selectivity for PI3Kδ over other isoforms (PI3Kα/δ = 79-fold, PI3Kβ/δ = 1415-fold, PI3Kγ/δ = 939-fold).[8]
IHMT-PI3K-315 (20e) PI3Kγ, PI3Kδ4.0, 9.1Potent and selective dual inhibitor of PI3Kγ and PI3Kδ.[10]
Compound 41 Pan-PI3K-Pan-PI3K inhibitor.[13]
Compound 58 p110α-selective-Selective for the p110α isoform.[13]
Compound 57 p110δ-selective-Selective for the p110δ isoform.[13]
Other Kinase Targets

The pyrazolo[1,5-a]pyridine scaffold has also been successfully employed to target other important kinases.

CompoundTargetIC50 (nM)Key Selectivity NotesReference
Compound 13 CSKPotentPotent inhibitor of C-terminal Src Kinase (CSK) with no measurable activity against LCK, a key off-target.[1][4]
CFI-402257 (24) TTK1.7Exquisite selectivity for TTK (threonine tyrosine kinase).[14]
Compounds 16, 18, 27 AAK1PotentPotent AAK1 (AP2-associated protein kinase 1) inhibitors with promising selectivity within the NAK family.[15]
Various Derivatives CDK2/TRKA90-1580 (CDK2), 230-1590 (TRKA)Dual inhibitors of CDK2 and TRKA.[16]

Methodologies for Assessing Inhibitor Selectivity

A multi-faceted approach is necessary to rigorously define an inhibitor's selectivity profile. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro Biochemical Assays

These assays directly measure the interaction of an inhibitor with a purified enzyme.

This assay provides a direct measure of kinase activity by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP to a substrate.[17]

Experimental Protocol: Radiometric Kinase Assay

  • Reaction Setup:

    • Prepare a kinase reaction master mix on ice containing:

      • 5x Kinase Assay Buffer (e.g., 250 mM HEPES pH 7.5, 50 mM MgCl₂, 10 mM DTT).

      • Purified kinase (empirically determined optimal concentration).

      • Peptide or protein substrate (e.g., Myelin Basic Protein at 1 mg/mL).

      • Nuclease-free water to the desired volume.

    • Aliquot the master mix into reaction tubes.

    • Add the test inhibitor (dissolved in DMSO) or DMSO vehicle control.

  • Initiation and Incubation:

    • Prepare an ATP mix containing unlabeled ATP and [γ-³²P]ATP or [γ-³³P]ATP.

    • Initiate the reaction by adding the ATP mix to the reaction tubes.

    • Incubate at 30°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stopping the Reaction and Detection:

    • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

    • Wash the P81 paper multiple times with phosphoric acid (e.g., 0.5% or 75 mM) to remove unincorporated radiolabeled ATP.

    • Wash with acetone and allow to air dry.

    • Quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[5][18]

Logical Flow of a Radiometric Kinase Assay

Caption: Workflow of a radiometric kinase assay.

TR-FRET assays are a popular non-radioactive alternative that offers high sensitivity and is amenable to high-throughput screening.[19] They measure the inhibition of substrate phosphorylation by detecting the FRET between a donor-labeled antibody that recognizes the phosphorylated substrate and an acceptor-labeled substrate.[3]

Experimental Protocol: TR-FRET Kinase Assay

  • Assay Preparation:

    • Select appropriate donor (e.g., Terbium cryptate) and acceptor (e.g., XL665) fluorophore pairs.

    • Use low-volume, black 384-well microplates to minimize background fluorescence.

  • Reaction Setup:

    • Dispense the test inhibitor or DMSO vehicle into the wells.

    • Add a mixture of the kinase and the acceptor-labeled substrate.

    • Initiate the reaction by adding ATP.

  • Incubation and Detection:

    • Incubate the reaction at room temperature for a specified time (e.g., 60-90 minutes).

    • Stop the reaction by adding EDTA.

    • Add the donor-labeled anti-phospho-substrate antibody.

    • Incubate to allow for antibody binding (e.g., 60 minutes).

  • Data Acquisition:

    • Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

    • Calculate the ratio of acceptor to donor emission, which is proportional to the extent of substrate phosphorylation.[3][19]

Cellular Target Engagement Assays

Confirming that an inhibitor binds to its intended target within the complex environment of a living cell is a crucial validation step.

CETSA is a powerful technique to assess target engagement in intact cells. It is based on the principle that a protein becomes more thermally stable when bound to a ligand.[20]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Treat cultured cells with the test inhibitor or DMSO vehicle for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short duration (e.g., 3-8 minutes) using a thermal cycler.[20][21]

  • Cell Lysis and Fractionation:

    • Lyse the cells using freeze-thaw cycles or a lysis buffer.

    • Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g).[20][22]

  • Detection:

    • Quantify the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture Culture Cells treatment Treat with Inhibitor/DMSO cell_culture->treatment aliquot Aliquot Cells treatment->aliquot heat Heat at Temperature Gradient aliquot->heat lysis Lyse Cells heat->lysis centrifugation Centrifuge to Separate Soluble/Aggregated Proteins lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot data_analysis Analyze Melting Curve Shift western_blot->data_analysis

Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA).

Structure-Activity Relationships (SAR) Governing Selectivity

The selectivity of pyrazolo[1,5-a]pyridine inhibitors is dictated by the specific interactions they form within the ATP-binding pocket of their target kinase(s). Subtle modifications to the scaffold can have a profound impact on the selectivity profile.

  • Hinge-Binding Moiety: The pyrazolo[1,5-a]pyridine core itself often forms crucial hydrogen bonds with the "hinge" region of the kinase, a key determinant of binding affinity.[23]

  • Substituents at Key Positions: The nature and position of substituents on the heterocyclic core determine which sub-pockets of the ATP-binding site are engaged. For example, in PI3Kδ inhibitors, an indole group at the C(5) position of the pyrazolo[1,5-a]pyrimidine core can form specific hydrogen bonds with Trp-760 and Met-752, which are critical for selectivity over other PI3K isoforms.[23]

  • Macrocyclization: As seen with Trk inhibitors, constraining the conformation of the inhibitor through macrocyclization can pre-organize it for optimal binding to the target, thereby enhancing both potency and selectivity.[6]

SAR Logic for Selectivity

SAR_Selectivity Scaffold Pyrazolo[1,5-a]pyridine Scaffold Hinge Hinge Binding Scaffold->Hinge Core Interaction Substituents Substituents Scaffold->Substituents Modifications Selectivity Selectivity Profile Hinge->Selectivity Determines Affinity Substituents->Selectivity Fine-tunes Specificity

Caption: Relationship between scaffold, modifications, and selectivity.

Conclusion and Future Directions

The pyrazolo[1,5-a]pyridine scaffold continues to be a remarkably versatile platform for the development of targeted inhibitors. As our understanding of the structural biology of kinases and other drug targets deepens, so too does our ability to rationally design inhibitors with exquisite selectivity. The judicious application of the experimental techniques outlined in this guide is essential for validating the selectivity profiles of these promising compounds and advancing them toward clinical applications. Future efforts will likely focus on the development of inhibitors with tailored polypharmacology to overcome drug resistance and on the exploration of novel modalities such as covalent and allosteric inhibitors based on this privileged scaffold.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. Molecules. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Pharmaceuticals. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals. [Link]

  • Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. [Link]

  • (PDF) Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. ResearchGate. [Link]

  • 2.6. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. MDPI. [Link]

  • A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5- a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of pyrazolo[1,5-a]pyridines as p110α-selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe-Based Discovery of Protein-Ligand Interactions by Physical and Chemical Methods. [Link]

  • Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. DCReport. [Link]

  • 2.5. Cellular Thermal Shift Assay (CETSA). Bio-protocol. [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. ACS Medicinal Chemistry Letters. [Link]

  • Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry. [Link]

  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]

  • The identification of pyrazolo[1,5-a]pyridines as potent p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • TR-FRET Technology: Principle, Advantages, and Applications. Sino Biological. [Link]

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive. [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. [Link]

  • FP & TR-FRET Kinase Assays with Automated Liquid Handling. Molecular Devices. [Link]

  • Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

  • Divergent and Regioselective Synthesis of Pyrazolo[1,5-a]pyridines and Imidazo[1,5-a]pyridines. Organic Letters. [Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Omega. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. [Link]

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Validation

Benchmarking Next-Generation Pyrazolo[1,5-a]pyridine Fluorophores: A Comprehensive Guide for Bioimaging and Chemosensing

Executive Summary & The Bottleneck in Conventional Fluorophores For decades, fluorophores such as BODIPY, Coumarin, and Rhodamine have been the gold standards in cellular bioimaging and chemosensing. However, as drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Bottleneck in Conventional Fluorophores

For decades, fluorophores such as BODIPY, Coumarin, and Rhodamine have been the gold standards in cellular bioimaging and chemosensing. However, as drug development and live-cell imaging demand higher precision, the limitations of these legacy dyes have become apparent. Traditional scaffolds often suffer from complex, low-yield synthetic routes, poor solvatochromism, and susceptibility to aggregation-caused quenching (ACQ).

Recently, 5:6 aza-fused N-heteroaromatic compounds—specifically pyrazolo[1,5-a]pyridines and their pyrimidine derivatives—have emerged as highly efficient alternatives[1]. These novel fluorophores exhibit inherent dipolar behavior due to their π-excessive (pyrazole) and π-deficient (pyridine/pyrimidine) characteristics, enabling highly tunable optical properties, exceptional quantum yields, and significantly greener synthesis pathways[1].

This guide objectively benchmarks the performance of pyrazolo[1,5-a]pyridine/pyrimidine fluorophores against standard alternatives, providing researchers with the mechanistic causality and self-validating protocols needed to integrate these novel probes into their workflows.

Photophysical & Synthetic Benchmarking

To objectively evaluate the utility of pyrazolo[1,5-a]pyridine derivatives, we must compare them against industry-standard fluorophores across both optical performance and synthetic efficiency. The Reaction Mass Efficiency (RME) is a critical metric here, quantifying the green chemistry aspect of probe development.

Table 1: Comparative Performance of Fluorophore Scaffolds
Fluorophore ScaffoldQuantum Yield ( Φ )Molar Extinction ( ϵ , M −1 cm −1 )Reaction Mass Efficiency (RME)Stokes ShiftKey AdvantagePrimary Application
Pyrazolo[1,5-a]pyridine (PP-1) 0.64[2]~15,000~45%~80 nmExtreme pH sensitivity (pKa 3.03)[2]Acidic organelle imaging[2]
Pyrazolo[1,5-a]pyrimidine (FD Core) 0.82–0.97[3][4]20,593[4]40–53%[4]~60 nmHigh solvatochromism[3]Lipid droplet tracking[3]
BODIPY (Standard) 0.80–0.9560,000–80,0001.31–17.9%[4]~15 nmHigh brightnessGeneral bioimaging
Rhodamine 6G (Standard) 0.95116,000N/A (Commercial)~25 nmPhotostabilityGeneral bioimaging

Data Synthesis: While BODIPY and Rhodamine boast higher molar extinction coefficients, pyrazolo[1,5-a]pyrimidines offer highly competitive quantum yields (up to 0.97) with a vastly superior RME (40–53% vs. BODIPY's <18%)[4]. Furthermore, the larger Stokes shifts of the pyrazolo scaffolds minimize self-absorption, a common artifact in BODIPY imaging.

Mechanistic Causality: The Intramolecular Charge Transfer (ICT) Advantage

As an application scientist, it is crucial to understand why a fluorophore behaves the way it does, rather than just observing the output. The superior performance of pyrazolo[1,5-a]pyridines is fundamentally driven by Intramolecular Charge Transfer (ICT) .

By strategically placing an Electron-Donating Group (EDG), such as an N,N-dimethylamino group, at the R1 or R2 positions, electron density is forcefully pushed into the π-deficient pyrimidine/pyridine ring[3]. Conversely, adding an Electron-Withdrawing Group (EWG) like an N-acetyl group at the R3 position pulls this density[3].

  • The Causality: This "push-pull" dynamic restricts the rotation of the donor-acceptor system, effectively shutting down non-radiative decay pathways. This directly causes the dramatic increase in fluorescence quantum yield and enables the predictable red-shifting (bathochromic shift) of the emission wavelength[3][4].

In the case of the PP-1 pH probe , the ICT mechanism acts as an environmental sensor. In neutral environments, the ICT is weak. However, in highly acidic environments (pH < 3.0), the pyridine nitrogen protonates. This protonation drastically increases the electron-withdrawing capability of the ring, supercharging the ICT and resulting in a rapid (<10 seconds), 7-fold enhancement in fluorescence[2].

ICT_Mechanism Neutral Neutral Protonation Protonation of Pyridine Nitrogen H+ Binding (pKa = 3.03) Neutral->Protonation Decrease pH Acidic Acidic Protonation->Acidic ICT Enhancement Signal Fluorescence Readout λ_em = 445 nm Φ = 0.64 Acidic->Signal Signal Emission

Fig 1: ICT mechanism of pyrazolo[1,5-a]pyridine probes transitioning to highly fluorescent states.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies for synthesizing and benchmarking these fluorophores are designed as self-validating systems.

Synthesis_Workflow Precursor Precursor Selection (Tosylhydrazone) Synthesis Ag-Catalyzed Cascade Cyclization Precursor->Synthesis Validation Self-Validation (TLC & NMR) Synthesis->Validation Photophysics Optical Benchmarking (UV-Vis, Φ Calc) Validation->Photophysics

Fig 2: Self-validating workflow for the synthesis and optical benchmarking of novel fluorophores.

Protocol A: Synthesis of Fluoremidine (FD) Cores via Cascade Cyclization
  • Action: React pyrimidin-3-yl-p-tosylhydrazone precursors with a silver catalyst in a one-pot reaction[3].

  • Causality: Why silver catalysis? The Ag+ ion specifically coordinates with the alkyne moiety of the precursor, increasing its electrophilicity. This lowers the activation energy required for the intramolecular nucleophilic attack by the hydrazone nitrogen, driving the domino N-N bond formation without requiring the isolation of unstable intermediates[3].

  • Self-Validation: Perform real-time reaction monitoring using Thin-Layer Chromatography (TLC). The disappearance of the hydrazone precursor spot and the emergence of a highly fluorescent product spot under 365 nm UV light serves as an immediate, visual validation of cyclization success before advancing to rigorous NMR confirmation.

Protocol B: Absolute Quantum Yield & pH Titration Validation
  • Action: Measure the absolute quantum yield ( Φ ) of the PP-1 probe using the relative comparison procedure against a standard of quinine sulfate dihydrate (0.1 N H2SO4, Φ = 0.56)[2].

  • Causality: Direct absolute measurements require an integrating sphere, which is prone to scattering errors at low concentrations. The relative method normalizes the emission against a known standard, canceling out instrument-specific spectral sensitivity biases.

  • Self-Validation:

    • Inner-Filter Control: Ensure the absorbance of both the sample and the standard are strictly kept below 0.05 at the excitation wavelength. This internal control prevents self-absorption from artificially deflating the calculated quantum yield.

    • Reversibility Check: When titrating PP-1 to pH 2.4 to observe the 7-fold fluorescence increase[2], titrate the solution back to pH 7.4. If the fluorescence is quenched back to baseline, the structural integrity of the probe is validated, proving the signal is due to reversible protonation and not irreversible fluorophore degradation.

Application Efficacy: Live-Cell Imaging

The ultimate benchmark of a fluorophore is its performance in complex biological matrices. Pyrazolo[1,5-a]pyridines excel in two niche, highly demanding applications:

  • Lipid Droplet Visualization: The fluoremidine (FD) core exhibits excellent solvatochromism. In aqueous (cytosolic) environments, its fluorescence is heavily quenched. However, upon partitioning into the lipophilic environment of lipid droplets, it exhibits massive "turn-on" fluorescence, allowing for high-contrast imaging in living cells without the need for wash steps[3].

  • Extreme Acidic Organelle Monitoring: Most commercial pH probes fail below pH 4.0 due to protonation-induced quenching or structural degradation. The PP-1 probe, however, thrives in these conditions. With a pKa of 3.03, it has been successfully utilized to monitor intracellular H+ within RAW 264.7 macrophages, making it an invaluable tool for studying lysosomal tracking and gastric acid environments[2].

References

  • Title: Pyrazolo[1,5-a]pyridine-Fused Pyrimidine Based Novel Fluorophore and Its Bioapplication to Probing Lipid Droplets Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: A novel pyrazolo[1,5-a]pyridine fluorophore and its application to detect pH in cells Source: RSC Advances (RSC Publishing) URL: [Link]

  • Title: Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics Source: Molecules (MDPI) URL: [Link]

  • Title: Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study Source: RSC Advances (RSC Publishing) URL: [Link]

Sources

Comparative

Structural Activity Relationship (SAR) Studies of Pyrazolo[1,5-a]pyridine Derivatives: A Comparative Guide on Next-Generation Kinase Inhibitors

Target Audience: Researchers, medicinal chemists, and drug development professionals. Persona: Senior Application Scientist Executive Summary: The Pyrazolo[1,5-a]pyridine Scaffold in Oncology In modern targeted oncology,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Persona: Senior Application Scientist

Executive Summary: The Pyrazolo[1,5-a]pyridine Scaffold in Oncology

In modern targeted oncology, the pyrazolo[1,5-a]pyridine bicyclic ring system has emerged as a highly privileged scaffold. Functioning as a purine bioisostere, this electron-rich heterocycle exhibits exceptional efficacy as an ATP-competitive hinge binder within the kinase domain1[1]. Its structural geometry allows for precise derivatization, enabling researchers to probe deep into the ATP-binding pocket while maintaining favorable pharmacokinetic (PK) properties.

This guide objectively compares the structural activity relationship (SAR) evolution of pyrazolo[1,5-a]pyridine derivatives, specifically focusing on the transition from first-generation selective RET (Rearranged during Transfection) inhibitors, such as Selpercatinib (LOXO-292) , to next-generation tricyclic derivatives like APS03118 . By analyzing these two distinct molecular approaches, we can understand the mechanistic causality behind scaffold hopping and its role in overcoming acquired clinical resistance.

Mechanistic Causality: Overcoming Resistance via Scaffold Hopping

First-Generation Success: Selpercatinib

Selpercatinib represents a breakthrough in RET-targeted therapy, utilizing a classical pyrazolo[1,5-a]pyridine bicyclic core to anchor the molecule within the kinase hinge region 1[1]. The nitrogen atoms of the pyrazolopyridine system form critical hydrogen bonds with the backbone amides of conserved hinge residues (e.g., Ala807 and Glu805). This precise binding mode grants selpercatinib extraordinary potency against wild-type (WT) RET and common gatekeeper mutations (e.g., V804M), which historically conferred resistance to multi-kinase inhibitors2[2].

The Resistance Challenge: Solvent-Front Mutations

Despite its success, the clinical durability of the bicyclic pyrazolo[1,5-a]pyridine core is limited by the emergence of solvent-front mutations, most notably RET G810R/S/C3[3]. The substitution of a small glycine residue with a bulky, charged arginine at position 810 introduces severe steric hindrance, physically clashing with the inhibitor and destabilizing the hydrogen bond network at the hinge region.

Next-Generation Evolution: APS03118

To counteract solvent-front steric clashes, medicinal chemists employed a "scaffold hopping" strategy. By introducing an additional fused pyrazole ring to the back-pocket binding region, the bicyclic core was expanded into a novel tricyclic pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridine scaffold, yielding the next-generation inhibitor APS031183[3].

The Mechanistic Advantage: The third fused pyrazole ring adapts seamlessly to the expanded back pocket without steric penalty. Crucially, the NH group on this newly oriented pyrazole ring forms a significantly stronger, tighter hydrogen bond with the carbonyl oxygen of Glu805 (predicted distance: 1.61 Å vs. 2.25 Å in selpercatinib)3[3]. This enhanced thermodynamic stability counteracts the conformational shifts induced by the G810R mutation, restoring sub-nanomolar inhibitory potency.

RET_Signaling GDNF GDNF Ligands RET_WT RET Kinase (WT / V804M) GDNF->RET_WT Activates RET_Mut RET Kinase (G810R Mutant) GDNF->RET_Mut Activates Signaling MAPK / PI3K Pathways RET_WT->Signaling Phosphorylation RET_Mut->Signaling Phosphorylation Proliferation Tumor Proliferation Signaling->Proliferation Selpercatinib Selpercatinib (Bicyclic Core) Selpercatinib->RET_WT Inhibits Selpercatinib->RET_Mut Resistance APS03118 APS03118 (Tricyclic Core) APS03118->RET_WT Inhibits APS03118->RET_Mut Inhibits

Caption: RET signaling pathway and differential inhibition by pyrazolopyridine derivatives.

Quantitative Performance Comparison

The table below summarizes the in vitro biochemical performance of the bicyclic vs. tricyclic pyrazolo[1,5-a]pyridine scaffolds. The data highlights how scaffold hopping preserves baseline activity while drastically expanding the mutational coverage profile 4[4].

InhibitorScaffold TypeTarget SpecificityWT RET IC₅₀ (nM)RET V804M IC₅₀ (nM)RET G810R IC₅₀ (nM)
Selpercatinib Bicyclic Pyrazolo[1,5-a]pyridineHighly Selective~4.0~1.0 - 10.0> 100 (Resistant)
APS03118 Tricyclic Pyrazolo[3′,4′:3,4]pyrazolo[1,5-a]pyridineHighly Selective< 1.00.04 - 1.00.04 - 5.0

Self-Validating Experimental Protocols for SAR Evaluation

To objectively validate the SAR of synthesized pyrazolo[1,5-a]pyridine derivatives, a cascading, self-validating experimental workflow must be employed. This ensures that biochemical affinity translates directly to cellular target engagement and in vivo efficacy.

SAR_Workflow Design SAR Scaffold Hopping (Bicyclic to Tricyclic) Biochem TR-FRET Kinase Assay (Direct Target Engagement) Design->Biochem Synthesize Variants Cellular Ba/F3 Cell Viability Assay (Cellular Penetration & Efficacy) Biochem->Cellular IC50 < 10 nM InVivo Xenograft Mouse Models (PK/PD & Tumor Growth Inhibition) Cellular->InVivo High Cellular Potency Validation Lead Candidate Selection (e.g., APS03118) InVivo->Validation TGI > 60%

Caption: Self-validating experimental workflow for evaluating RET kinase inhibitors.

In Vitro TR-FRET Kinase Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because it eliminates compound auto-fluorescence interference—a common issue with highly conjugated pyrazolopyridine systems. This establishes the baseline ATP-competitive binding affinity.

Protocol:

  • Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Dilute purified recombinant RET kinase domains (WT, V804M, and G810R) to a final concentration of 0.5 nM in the reaction buffer.

  • Dispense 384-well plates with serial dilutions of the pyrazolo[1,5-a]pyridine derivatives (ranging from 0.01 nM to 10 μM).

  • Initiate the reaction by adding ATP at the predetermined Michaelis constant ( Km​ ) for each specific mutant, alongside a biotinylated peptide substrate.

  • Incubate at room temperature for 60 minutes.

  • Quench the reaction by adding EDTA, followed by the addition of Eu-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a compatible microplate reader. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Cellular Target Engagement (Ba/F3 Viability Assay)

Causality: A compound may bind effectively in a cell-free environment but fail in vitro due to poor membrane permeability or high intracellular ATP competition. The Ba/F3 engineered cell model validates that the structural modifications (e.g., the tricyclic core) maintain cellular penetrance and selectively induce apoptosis in oncogene-addicted cells.

Protocol:

  • Culture Ba/F3 cells engineered to express KIF5B-RET (WT), KIF5B-RET (V804M), or KIF5B-RET (G810R) in RPMI-1640 medium supplemented with 10% FBS, completely withdrawing IL-3 to ensure survival is strictly dependent on RET kinase activity.

  • Seed the cells into 96-well opaque plates at a density of 5×103 cells/well.

  • Treat the cells with 10-point serial dilutions of the test compounds (Selpercatinib and APS03118) and incubate for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well to quantify intracellular ATP (a direct proxy for metabolically active cells).

  • Measure luminescence and calculate the cellular IC₅₀ to confirm that the biochemical potency translates to cellular efficacy.

In Vivo Efficacy Validation (Xenograft Models)

Causality: Confirms that the scaffold modifications do not negatively impact the pharmacokinetic (PK) stability, metabolic clearance, or tumor penetration of the drug.

Protocol:

  • Subcutaneously inoculate 6-8 week-old BALB/c nude mice with 5×106 Ba/F3 KIF5B-RET V804M or G810R cells.

  • Monitor tumor volume using digital calipers. Once tumors reach an average volume of 500 mm³, randomize the mice into vehicle control and treatment groups (e.g., 10 mg/kg or 30 mg/kg BID).

  • Administer the pyrazolo[1,5-a]pyridine derivatives via oral gavage for 14-21 consecutive days.

  • Calculate Tumor Growth Inhibition (TGI) using the formula: TGI(%)=[1−(ΔT/ΔC)]×100 , where ΔT and ΔC are the changes in tumor volume for the treated and control groups, respectively. A TGI > 60% validates the compound as a viable lead candidate.

References

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC - NIH.National Institutes of Health (NIH).
  • Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold | Journal of Medicinal Chemistry.ACS Publications.
  • RET Inhibitors in RET Fusion-Positive Lung Cancers: Past, Present, and Future - PMC.National Institutes of Health (NIH).
  • Non-Small-Cell Lung Cancers (NSCLCs) Harboring RET Gene Fusion, from Their Discovery to the Advent of New Selective Potent RET Inhibitors: “Shadows and Fogs” - PMC.National Institutes of Health (NIH).

Sources

Safety & Regulatory Compliance

Safety

6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic Acid: Comprehensive Disposal and Thermal Destruction Protocol

As a Senior Application Scientist, I frequently encounter laboratories that misclassify complex fluorinated heterocycles during waste consolidation. 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid is not a standard org...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories that misclassify complex fluorinated heterocycles during waste consolidation. 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid is not a standard organic acid; its molecular architecture demands strict, specialized disposal protocols. Improper disposal not only violates environmental regulations but also poses severe safety risks due to the potential generation of highly toxic byproducts.

This guide provides the authoritative, step-by-step operational plan for the safe handling, segregation, and thermal destruction of this specific compound, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Physicochemical & Disposal Profile

Before initiating any disposal workflow, it is critical to understand the quantitative and structural parameters of the waste.

ParameterValueDisposal Implication
CAS Number 1356145-02-2[1]Required for accurate RCRA manifesting and TSDF profiling.
Molecular Formula C8H5FN2O2[1]Indicates the presence of fluorine and nitrogen, requiring specialized exhaust scrubbing.
Molar Mass 180.14 g/mol [1]Used to calculate total halogen load in bulk waste streams.
Functional Groups Fluoroarene, Carboxylic Acid, Pyrazolo-pyridineDictates the need for acid-compatible containment and strictly halogenated segregation.
C-F Bond Energy ~105.4 kcal/mol[2]Necessitates ultra-high-temperature incineration to achieve complete mineralization.

Mechanistic Causality: Why Standard Disposal Fails

Standard organic waste is often routed to cement kilns or industrial boilers operating at moderate temperatures. For 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid, this is a critical failure point.

The carbon-fluorine (C-F) bond on the aromatic ring is exceptionally stable, possessing a bond dissociation energy of approximately 105.4 kcal/mol[2]. If subjected to low-temperature incineration, the molecule will not fully mineralize. Instead, the incomplete thermal cleavage results in the formation of highly toxic Products of Incomplete Combustion (PICs)[3].

Furthermore, when the fluorinated ring and the nitrogen-rich pyrazolo-pyridine core finally degrade, they release hydrogen fluoride (HF) gas and nitrogen oxides (NOx)[4]. If the incineration facility lacks the appropriate alkaline wet scrubbers, these corrosive and toxic gases will be released into the atmosphere, causing severe environmental damage and regulatory breaches.

Standard Operating Procedure: End-to-End Disposal Workflow

To ensure a self-validating and compliant disposal system, follow this step-by-step methodology:

Phase 1: Point-of-Generation Segregation
  • Action: Isolate the chemical and any associated solvent waste exclusively into a designated "Halogenated Organic Waste" stream.

  • Causality: Never mix this compound with non-halogenated waste. Diluting the fluorine content does not neutralize the hazard; it simply contaminates the entire bulk stream. Non-halogenated streams are often sent to lower-temperature incinerators incapable of breaking the C-F bond[3].

Phase 2: Containment & Chemical Compatibility
  • Action: Collect the waste in High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined carboys.

  • Causality: The carboxylic acid moiety imparts mild acidity to the molecule. If dissolved in aqueous or polar organic waste, it can slowly corrode unlined steel drums over time, leading to catastrophic breaches during transport or storage.

Phase 3: RCRA Manifesting & Labeling
  • Action: Label the container prominently: "Hazardous Waste - Halogenated Organic Acid (Contains Fluorine and Nitrogen Heterocycles)."

  • Causality: Explicitly noting the presence of fluorine and nitrogen ensures that the contracted waste broker routes the material to an appropriately equipped facility, rather than a standard solvent-recovery site.

Phase 4: High-Temperature Thermal Destruction (TSDF Requirements)
  • Action: Verify that your Treatment, Storage, and Disposal Facility (TSDF) utilizes a Hazardous Waste Incinerator (HWI) capable of sustained temperatures exceeding 1100°C (>2000°F) with a minimum gas residence time of 2 seconds[4].

  • Causality: These extreme thermodynamic conditions are the absolute minimum required to achieve >99.99% Destruction and Removal Efficiency (DRE) for fluorinated aromatic rings[3]. Additionally, confirm that the facility employs alkaline wet scrubbers (e.g., sodium hydroxide spray towers) to instantly neutralize the HF and NOx exhaust gases generated during the combustion process[4].

Disposal Workflow Visualization

G W 6-Fluoropyrazolo[1,5-a]pyridine- 5-carboxylic acid Waste S Waste Segregation (Fume Hood) W->S H Halogenated Organic Waste Stream S->H Contains C-F Bonds NH Non-Halogenated Waste Stream S->NH DO NOT MIX T Transport to RCRA-Permitted TSDF H->T HDPE Containers I High-Temp Incineration (>1100°C, >2s residence) T->I Thermal Cleavage SC Alkaline Scrubber System (Neutralizes HF & NOx) I->SC Exhaust (HF, NOx) E Safe Environmental Release (CO2, H2O, Salts) SC->E Clean Effluent

Fig 1. Disposal and thermal destruction workflow for fluorinated N-heterocyclic carboxylic acids.

Sources

Handling

Personal protective equipment for handling 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid

Operational Safety and Handling Guide: 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic Acid As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic Acid

As a Senior Application Scientist, I approach laboratory safety not as a static regulatory checklist, but as a dynamic, mechanistic system. When handling specialized pharmaceutical intermediates like 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 1356145-02-2), standard generic precautions are often insufficient[1]. To ensure absolute safety and operational integrity, we must tailor our Personal Protective Equipment (PPE) and workflows to the specific physicochemical properties of the molecule.

This guide provides a comprehensive, self-validating protocol for the safe handling, solubilization, and disposal of this compound, grounded in authoritative standards including [2] and the National Research Council's [3].

Mechanistic Hazard Assessment

Before donning PPE, it is critical to understand why this specific compound poses a risk. The hazards of 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid stem from three distinct structural features:

  • The Pyrazolopyridine Core: This fused bicyclic heterocycle is a privileged scaffold in drug discovery, often exhibiting potent biological activity (e.g., kinase inhibition). Unintentional systemic exposure must be strictly prevented to avoid unknown pharmacological effects.

  • Fluorine Substitution (C6): The addition of a fluorine atom significantly increases the molecule's lipophilicity. While the dry powder poses an inhalation risk, dissolving this compound in permeation-enhancing solvents (like DMSO or DMF) creates a high-risk solution that can rapidly cross the dermal barrier.

  • Carboxylic Acid Moiety (C5): Acting as a mild acid, the fine powder is a localized irritant to mucous membranes, the respiratory tract, and the eyes (GHS Classification: Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3)[4][5].

Quantitative Safety Parameters Summarizing the quantitative data ensures we establish hard limits for our operational environment:

Property / ParameterQuantitative ValueOperational Implication
Molecular Weight 180.14 g/mol Fine, low-mass powder; easily aerosolized if mishandled[1].
Fume Hood Face Velocity 80 - 100 fpmMinimum active airflow required to capture airborne particulates[3].
Nitrile Glove Thickness ≥ 0.11 mm (4.3 mil)Minimum barrier thickness required for solid-phase handling.
GHS Hazard Categories H315, H319, H335Irritant profile dictates mandatory ocular and respiratory shielding[4].

Personal Protective Equipment (PPE) Matrix

Based on the mechanistic hazard profile, the following PPE matrix must be strictly adhered to. This system is designed to break the chain of exposure at every possible vector, compliant with OSHA workplace hazard assessment requirements[2][6].

Protection ZoneRequired PPE SpecificationMechanistic Rationale & Causality
Eye/Face ANSI Z87.1-certified chemical splash goggles.Prevents severe ocular irritation from aerosolized acidic dust during weighing. Standard safety glasses with side shields are insufficient for fine powders.
Hands (Solid Phase) Standard Nitrile gloves (min. 0.11 mm).Provides an adequate barrier against the dry, solid carboxylic acid.
Hands (Solution Phase) Double-gloved Nitrile OR Butyl rubber gloves.Critical: Solvents like DMSO/DMF rapidly permeate thin nitrile, carrying the lipophilic fluorinated compound through the skin. Double-gloving provides a critical time-buffer to remove the outer glove upon splashing.
Body Flame-resistant (FR) lab coat, fully buttoned.Protects against static discharge ignition if handling near flammable solvents, and prevents irritating dust accumulation on street clothing.
Respiratory N95/P100 particulate respirator.Required only if handling outside a hood (not recommended). Primary handling must always occur within a certified chemical fume hood to prevent STOT SE 3 respiratory irritation[4].

Step-by-Step Operational Workflow

Trust in a safety protocol comes from its ability to self-validate. Follow this procedural methodology to ensure a closed-loop safety system.

Phase 1: Pre-Operation Validation

  • Verify Engineering Controls: Before opening the chemical container, check the chemical fume hood monitor. Ensure the face velocity is actively reading between 80 and 100 feet per minute (fpm) . This is the authoritative standard to capture aerosolized powders[3].

  • Static Elimination: Wipe down the weighing balance and spatulas with a damp static-reduction wipe. Fluorinated powders often hold a static charge, causing them to "jump" and aerosolize during transfer.

Phase 2: Weighing and Solubilization 3. Dispensing: Using a grounded anti-static spatula, carefully transfer the 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid to a tared anti-static weigh boat. Keep the source container as close to the weigh boat as possible to minimize the drop height and subsequent dust generation. 4. Solvent Addition (High-Risk Step): If preparing a stock solution in DMSO or DMF, do not add the solvent outside the hood. Add the solvent directly to the sealed vial via syringe, or carefully pour it within the active hood space. 5. Immediate Glove Swap: If a drop of the DMSO/DMF solution contacts your outer glove, immediately remove the outer glove, dispose of it in the solid waste, and don a new outer glove. Do not wait for the solvent to evaporate.

Phase 3: Decontamination and Disposal 6. Surface Decontamination: Once the reaction is sealed, wipe down the balance, hood surface, and spatulas with a solvent-dampened wipe (e.g., 70% isopropanol) to remove residual acidic dust. 7. Waste Segregation: Dispose of all contaminated wipes, weigh boats, and outer gloves into a designated, clearly labeled "Halogenated Organic Solid Waste" container.

Spill Response & Waste Disposal Plan

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the fluorinated irritant. Gently cover the spill with damp absorbent paper towels to suppress dust, then carefully scoop the material into a hazardous waste bag using a non-sparking tool.

  • Solution Spill (in DMSO/DMF): Immediately deploy a universal chemical absorbent pad. Do not use water, as it may cause exothermic mixing with certain organic solvents and spread the lipophilic compound further across the benchtop.

  • End-of-Life Disposal: 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid must be disposed of through an EPA/RCRA-compliant vendor as Halogenated Organic Waste . Never wash fluorinated heterocycles down the sink, as the strong C-F bonds make them highly resistant to environmental degradation.

Visual Workflow Diagram

The following diagram illustrates the critical path for handling this compound, specifically highlighting the high-risk transition from the solid to the solution phase.

HandlingProtocol N1 1. Storage Retrieval (Sealed, Room Temp) N2 2. PPE Verification (OSHA 1910.132 Compliant) N1->N2 N3 3. Fume Hood Setup (Face Velocity: 80-100 fpm) N2->N3 N4 4. Solid Weighing (Minimize Aerosolization) N3->N4 N5 5. Solvent Addition (High-Risk Penetration Phase) N4->N5 N6 6. Decontamination (Surface Wipedown) N5->N6 N7 7. Waste Segregation (Halogenated Organic Stream) N6->N7

Figure 1: Standard operating workflow for handling 6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid.

References

  • ChemBK. "6-Fluoropyrazolo[1,5-a]pyridine-5-carboxylic acid (CAS: 1356145-02-2)." ChemBK Chemical Database.[Link]

  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements for Personal Protective Equipment." U.S. Department of Labor.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." Washington, DC: The National Academies Press, 2011.[Link]

Sources

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